Product packaging for (1S,2S)-2-Methoxycyclohexanol(Cat. No.:CAS No. 7429-40-5)

(1S,2S)-2-Methoxycyclohexanol

Cat. No.: B3386611
CAS No.: 7429-40-5
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,2S)-2-Methoxycyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3386611 (1S,2S)-2-Methoxycyclohexanol CAS No. 7429-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-40-5
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications

This compound is a chiral chemical compound distinguished by a cyclohexane ring functionalized with both a hydroxyl and a methoxy group at adjacent carbons.[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.18 g/mol .[2][3] The precise spatial arrangement of these groups, defined by the (1S,2S) designation, confers a distinct three-dimensional structure that is crucial to its utility. This specific trans configuration is the source of its value in stereoselective synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

In the fields of pharmaceutical and agrochemical development, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. The unique stereochemistry of this compound allows it to serve as a valuable chiral building block, enabling the synthesis of complex, enantiomerically pure compounds.[1][2] Its applications range from the production of advanced antibiotics to the development of novel materials, making a thorough understanding of its chemical properties essential for researchers and scientists in these domains.[1][2]

Part 1: Core Physicochemical and Spectroscopic Properties

A compound's identity and purity are established through its physical constants and spectroscopic signatures. These data provide the foundational information required for its use in synthesis and research.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and safe storage.

PropertyValueReference
IUPAC Name trans-(1S,2S)-2-methoxycyclohexan-1-ol[3]
CAS Number 134108-92-2[2][3]
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [2][3][4]
Appearance Liquid[2]
Boiling Point 195°C[2][5]
Density 1.015 g/cm³[2][5]
Refractive Index 1.4595[2][5]
Storage Temperature 2-8°C[2][5]
Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopy is indispensable for verifying the structure and stereochemistry of this compound. Each technique provides a unique piece of the structural puzzle.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for elucidating the detailed connectivity and environment of atoms.[7]

    • ¹H NMR : The proton NMR spectrum will exhibit distinct signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl (-CH-OH) and methoxy (-CH-OCH₃) groups are diastereotopic and will appear as complex multiplets. The methoxy group will show a sharp singlet around 3.3-3.5 ppm, while the hydroxyl proton will be a broad singlet whose position is concentration-dependent.

    • ¹³C NMR : The carbon NMR spectrum will show seven distinct resonances, confirming the number of carbon atoms.[3] The carbon attached to the hydroxyl group will resonate around 70-80 ppm, while the carbon bonded to the methoxy group will appear slightly further downfield. The methoxy carbon itself will be a distinct signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[7]

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

    • Strong C-O stretching vibrations will be observed in the 1050-1200 cm⁻¹ region, corresponding to both the alcohol and the ether functionalities.[3]

  • Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 130, with characteristic fragments resulting from the loss of water (M-18), a methoxy group (M-31), or other small molecules.

Part 2: Synthesis and Stereochemical Control

The utility of this compound is intrinsically linked to its stereospecific synthesis. The trans relationship between the hydroxyl and methoxy groups is the key feature that must be established. A common and efficient strategy involves the regioselective ring-opening of an epoxide precursor.

Synthetic Workflow: From Alkene to Chiral Alcohol

A prevalent method for preparing 2-alkoxycyclohexanols involves the reaction of cyclohexene with hydrogen peroxide in an alcohol solvent, often facilitated by a catalyst such as a zeolite.[8] This approach can be tailored to achieve high selectivity for the desired trans product.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring-Opening A Cyclohexene B Cyclohexene Oxide Reagent1 Peroxy Acid (e.g., m-CPBA) A->Reagent1 Reagent2 Methanol (CH₃OH) Acid or Base Catalyst B->Reagent2 Reagent1->B Stereospecific Epoxidation C This compound Reagent2->C Regioselective Attack (SN2) G A This compound (Chiral Building Block) B Asymmetric Synthesis A->B Utilized in C Enantiomerically Pure Intermediates B->C Leads to D Active Pharmaceutical Ingredients (APIs) C->D Forms basis of E Agrochemicals (Herbicides, Pesticides) C->E Forms basis of

References

(1S,2S)-2-Methoxycyclohexanol CAS number 134108-92-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol

Topic: this compound CAS Number: 134108-92-2

Introduction: A Cornerstone of Asymmetric Synthesis

This compound is a chiral alcohol that has emerged as a pivotal molecule in modern organic synthesis.[1] Its rigid cyclohexane framework, coupled with the defined trans stereochemical relationship between the hydroxyl and methoxy groups, makes it an exceptionally valuable asset for researchers and drug development professionals.[2] This guide provides an in-depth examination of its synthesis, applications, and handling, offering field-proven insights into its role as both a versatile chiral building block and a sophisticated chiral auxiliary.[1][3] Its utility is particularly pronounced in the construction of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries where specific stereoisomers dictate biological activity and safety.[3]

Part 1: Compound Profile and Physicochemical Properties

The precise stereochemistry of this compound is the source of its utility. The (1S,2S) designation defines the absolute configuration at the two stereocenters, leading to a molecule with unique chiral recognition capabilities. Its physical properties are summarized below.

PropertyValueReference
CAS Number 134108-92-2[2][3][]
Molecular Formula C₇H₁₄O₂[1][2][]
Molecular Weight 130.18 g/mol [2][3]
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[2][]
Synonyms (1S,2S)-(+)-2-Methoxycyclohexanol, (1S,2S)-trans-2-methoxycyclohexanol[2][3]
Boiling Point 195 - 198 °C[3][]
Density ~1.015 g/cm³ at 25°C[3][5]
Refractive Index (n²⁰/D) ~1.460[3][5]
Storage 2-8°C, in a dry, well-ventilated place[3][6]

Part 2: Strategic Synthesis—Controlling Stereochemistry

The most common and strategically important method for preparing 2-alkoxycyclohexanols is the nucleophilic ring-opening of cyclohexene oxide.[7][8] The primary challenge in this synthesis is twofold: controlling the regioselectivity of the methanol attack and, crucially for this specific isomer, establishing the desired (1S,2S) stereochemistry.

Causality of the Synthetic Approach

The synthesis of enantiomerically pure this compound often begins with the enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base. This key step establishes the chirality of the molecule early in the synthetic sequence.[9] The resulting chiral (R)-cyclohex-2-enol can then be subjected to further reactions.

Alternatively, direct catalytic asymmetric ring-opening of cyclohexene oxide with methanol provides a more atom-economical route. The choice of catalyst is paramount. Lewis acidic catalysts, such as certain zeolites or titanium complexes, are employed to activate the epoxide ring towards nucleophilic attack by methanol.[10] The catalyst's chiral environment dictates which face of the epoxide is attacked, thereby controlling the enantiomeric outcome of the product. This approach is favored in larger-scale preparations as it can avoid the use of stoichiometric chiral reagents.[3][7]

Workflow: From Achiral Precursors to a Chiral Product

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Purification & Analysis Start Cyclohexene Oxide (Achiral) Reaction Asymmetric Ring-Opening Start->Reaction Catalyst Chiral Catalyst + Methanol Catalyst->Reaction Product This compound (Enantiopure) Reaction->Product Purification Chromatography / Distillation Product->Purification Analysis Spectroscopy (NMR, IR) Chiral HPLC Purification->Analysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Asymmetric Ring-Opening

This protocol is a representative methodology based on principles described in the literature. Specific catalysts and conditions may vary.[10]

  • Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend the selected chiral zeolite or titanium-based catalyst in anhydrous methanol.

  • Reaction Initiation: Cool the suspension to the optimized temperature (e.g., 0°C) to control the reaction's exothermicity and enhance selectivity.

  • Substrate Addition: Add cyclohexene oxide dropwise to the stirred catalyst suspension over 30-60 minutes. The slow addition is critical to maintain the reaction temperature and prevent undesirable side reactions, such as the formation of 1,2-cyclohexanediol.[7]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by filtering off the catalyst. Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via fractional distillation under reduced pressure or column chromatography to yield pure this compound.

  • Validation: Confirm the structure and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis, respectively.

Part 3: Core Applications in Drug Discovery and Development

The well-defined stereochemistry of this compound makes it a powerful tool for introducing chirality into new molecules.

A Chiral Building Block for Complex Molecules

As a chiral building block, the entire molecular framework of this compound is incorporated into the final product. This is a highly efficient strategy for synthesizing complex chiral molecules. Its most notable application is as a key intermediate in the synthesis of tricyclic β-lactam antibiotics.[1][7] The inherent chirality of the cyclohexanol derivative is transferred directly to the antibiotic core, ensuring the correct stereoconfiguration required for potent biological activity.[3]

Building_Block_Logic A This compound (Defined Stereochemistry) B Multi-Step Synthesis A->B Incorporation C Complex Bioactive Molecule (e.g., Antibiotic Precursor) B->C Transformation D Desired Pharmacological Activity C->D Ensures

Caption: Logic of using the compound as a chiral building block.

A Removable Chiral Auxiliary for Stereocontrol

In its role as a chiral auxiliary, the molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired chiral center has been created, the auxiliary is cleaved and can ideally be recovered.[11]

The Causality of Auxiliary Control: The bulky cyclohexane ring and the specific orientation of its substituents create a sterically hindered environment around the reaction center. When attached to a substrate (e.g., forming an ester or ether), it effectively blocks one face of the molecule from attack by a reagent. This forces the reagent to approach from the less hindered face, resulting in the formation of one diastereomer in high excess.

Chiral_Auxiliary_Workflow cluster_workflow Chiral Auxiliary Cycle Prochiral Prochiral Substrate Attach 1. Attach Auxiliary Prochiral->Attach Auxiliary This compound Auxiliary->Attach Intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) Attach->Intermediate React 2. Diastereoselective Reaction Intermediate->React Diastereomer Product-Auxiliary Adduct (High d.r.) React->Diastereomer Cleave 3. Cleave Auxiliary Diastereomer->Cleave Cleave->Auxiliary Recover Product Enantiopure Product Cleave->Product

Caption: Workflow of a reaction using a chiral auxiliary.

This strategy is broadly applicable in medicinal chemistry for synthesizing potential anticonvulsant, antidepressant, and anticancer agents where a single enantiomer is required.[1]

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.[2][6]

Hazard ClassGHS StatementPrecautionary Measures (Examples)Reference
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Field-Proven Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[6][12]

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents.[3][6][13]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[6]

Conclusion

This compound, CAS 134108-92-2, is more than just a chemical intermediate; it is a sophisticated tool for exerting precise stereochemical control in organic synthesis. Its applications as both a chiral building block and a removable auxiliary provide researchers in drug discovery and material science with reliable pathways to enantiomerically pure substances.[1] Understanding its synthesis, the mechanistic basis of its applications, and its proper handling are crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

synthesis of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (1S,2S)-2-Methoxycyclohexanol

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] As a trans-1,2-disubstituted cyclohexane, its stereochemically defined structure makes it a valuable building block, or synthon, for the construction of complex molecular architectures. Its utility has been demonstrated in the synthesis of key intermediates for bioactive compounds, including tricyclic β-lactam antibiotics.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound in high enantiomeric purity, aimed at researchers, chemists, and professionals in drug development. We will dissect two principal approaches: the resolution of a racemic mixture, a robust method suitable for large-scale production, and the direct asymmetric synthesis, an elegant and efficient catalytic strategy.

Strategy 1: Racemic Synthesis and Subsequent Chiral Resolution

A reliable and scalable approach to producing a single enantiomer is to first synthesize the racemic mixture and then separate the two enantiomers. This methodology is particularly well-suited for manufacturing environments where process simplicity and consistency are paramount.[2]

Part A: Synthesis of Racemic (±)-trans-2-Methoxycyclohexanol

The synthesis of the racemic compound is a straightforward two-step process starting from cyclohexene. The core principle is the epoxidation of the double bond, followed by a methanolysis reaction to open the epoxide ring.

  • Epoxidation of Cyclohexene: Cyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclohexene oxide. This reaction is a syn-addition, creating a cis-epoxide.

  • Acid-Catalyzed Ring Opening: The resulting cyclohexene oxide, a meso compound, is then subjected to ring-opening with methanol under acidic conditions.[3] The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring.[4][5] Methanol, acting as a nucleophile, then performs a backside attack on one of the epoxide carbons. This SN2-type mechanism results in an inversion of configuration at the site of attack, leading exclusively to the trans product, (±)-trans-2-methoxycyclohexanol.[6][7][8]

Racemic Synthesis Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide (meso) Cyclohexene->Epoxide m-CPBA CH₂Cl₂ Product (±)-trans-2-Methoxycyclohexanol Epoxide->Product CH₃OH H⁺ (cat.)

Caption: Workflow for the synthesis of racemic trans-2-methoxycyclohexanol.

Experimental Protocol: Racemic Synthesis

Step 1: Epoxidation of Cyclohexene

  • In a flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (~1.1 eq) in DCM portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexene oxide, which can often be used in the next step without further purification.

Step 2: Methanolysis of Cyclohexene Oxide

  • Dissolve the crude cyclohexene oxide (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Stir the mixture at room temperature for 8-12 hours.

  • Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain pure (±)-trans-2-methoxycyclohexanol.

Part B: Chiral Resolution

With the racemic mixture in hand, the next critical step is to separate the two enantiomers. While several methods exist, enzymatic resolution has proven to be a particularly efficient and simple process for large-scale applications.[2]

Causality: The Principle of Enzymatic Resolution Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, which can differentiate between two enantiomers. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively catalyze the acylation of one enantiomer much faster than the other. This results in a mixture of an acylated enantiomer and an unreacted, non-acylated enantiomer. These two compounds now have different physical properties (e.g., polarity, boiling point), allowing for their separation by standard techniques like chromatography or distillation.

Enzymatic Resolution cluster_0 Reaction Vessel cluster_1 Post-Reaction Mixture Racemate (±)-trans-2-Methoxycyclohexanol Enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) Acylated (1R,2R)-2-Methoxycyclohexyl Acetate Enzyme->Acylated Unreacted This compound Separation Separation (Chromatography/Distillation) Acylated->Separation Unreacted->Separation Hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) Separation->Hydrolysis Acylated Enantiomer Product1S2S This compound (Target Product) Separation->Product1S2S Directly Isolated Product1R2R (1R,2R)-2-Methoxycyclohexanol Hydrolysis->Product1R2R

Caption: Workflow for the enzymatic resolution of (±)-trans-2-methoxycyclohexanol.

Experimental Protocol: Enzymatic Resolution
  • To a solution of (±)-trans-2-methoxycyclohexanol (1.0 eq) in an appropriate organic solvent (e.g., toluene or hexane), add an immobilized lipase (e.g., Novozym 435®).[9]

  • Add an acyl donor, such as vinyl acetate (0.5-0.6 eq), to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme (which can often be recycled).

  • Concentrate the filtrate. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by silica gel chromatography or vacuum distillation.

  • The unreacted this compound is isolated directly as the desired product with high enantiomeric excess.

Parameter Enzymatic Resolution Chemical Resolution (Diastereomeric Esters)
Principle Kinetic resolution via enzyme-catalyzed selective acylationFormation of separable diastereomers using a chiral acid
Reagents Immobilized lipase, acyl donorStoichiometric chiral resolving agent (e.g., tartaric acid)
Scalability Excellent; demonstrated on manufacturing scale[2]Can be complex due to crystallization challenges
Waste Low; enzyme is recyclableHigh; requires stoichiometric chiral auxiliary
Efficiency Good yield and excellent enantiomeric excess[2]Variable; depends on crystallization efficiency

Strategy 2: Direct Asymmetric Synthesis via Catalytic Ring-Opening

A more modern and atom-economical strategy is the direct synthesis of the desired enantiomer, bypassing the need to create and then separate a racemate. One powerful method is the Asymmetric Ring Opening (ARO) of a meso-epoxide using a chiral catalyst.

Causality: The Mechanism of Catalytic ARO In this approach, the achiral (meso) cyclohexene oxide is the substrate. A chiral catalyst, typically a metal-salen complex (e.g., Chromium-salen), is used to control the stereochemical outcome.[10] The proposed mechanism involves a bimetallic cooperative pathway.[10] One molecule of the catalyst acts as a Lewis acid, coordinating to the epoxide to activate it. A second molecule of the catalyst binds the nucleophile (in this case, an azide which is later reduced, as direct methanolysis can be less selective). This cooperative activation orients both the epoxide and the nucleophile within the chiral environment, forcing the nucleophile to attack a specific, enantiotopic carbon atom, thus leading to a single enantiomeric product with high selectivity.[10][11]

Asymmetric Ring Opening Epoxide Cyclohexene Oxide (meso) Intermediate Enantioenriched Azido-alcohol Epoxide->Intermediate Catalyst Chiral Catalyst (e.g., (R,R)-Cr-Salen) Catalyst->Intermediate Nucleophile Nucleophile (e.g., TMSN₃) Nucleophile->Intermediate Product This compound Intermediate->Product Reduction (e.g., H₂/Pd-C) Methylation

Caption: Conceptual workflow for Asymmetric Ring Opening (ARO).

Experimental Protocol: Asymmetric Ring Opening (Representative)

Note: Direct catalytic asymmetric methanolysis is challenging. A common, highly effective strategy involves using an azide nucleophile followed by reduction and methylation.

Step 1: Asymmetric Azidolysis

  • To an oven-dried flask under an inert atmosphere, add the chiral catalyst (e.g., (R,R)-Cr(Salen)Cl, 2-5 mol%).

  • Add the solvent (e.g., diethyl ether) and cyclohexene oxide (1.0 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl azide (TMSN₃, ~1.1 eq) dropwise.

  • Stir the reaction at 0-4 °C for 20-24 hours.

  • Quench the reaction with a mild acid (e.g., acetic acid) and process to isolate the crude azido silyl ether.

  • Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) or acid to yield the enantioenriched (1R,2R)-2-azidocyclohexanol.

Step 2: Conversion to the Target Molecule

  • The azido alcohol can then be converted to the target methoxy alcohol through a two-step sequence:

    • Reduction: The azide group is reduced to an amine (e.g., using H₂, Pd/C or Staudinger reaction), yielding the amino alcohol.

    • Conversion to Methoxy: The amino alcohol would then need to be converted to the methoxy alcohol, a multi-step process.

Alternatively, direct ARO with other nucleophiles followed by conversion to the methoxy group is an active area of research to improve the overall efficiency of this elegant but potentially longer route.

Application Highlight: A Key Synthon in Drug Development

The availability of enantiomerically pure this compound is critical for the synthesis of complex pharmaceutical targets. Chiral building blocks like this are foundational to modern drug discovery, where the specific three-dimensional arrangement of atoms is often directly linked to biological activity and efficacy.[12] For instance, the core structure of the antiviral drug oseltamivir (Tamiflu®) is a functionalized cyclohexene ring with multiple stereocenters, and its synthesis relies heavily on the strategic introduction of chirality, often from chiral pool starting materials or through asymmetric catalysis.[13][14][15][16] The development of efficient, scalable routes to synthons like this compound is thus a key enabling factor for the entire drug development pipeline.

Conclusion

The synthesis of this compound can be approached through two distinct and effective strategies. The resolution of the racemic trans-isomer, particularly via enzymatic methods, stands out as a proven, robust, and scalable method ideal for industrial production. It prioritizes simplicity and reliability. In contrast, the direct asymmetric synthesis through catalytic ring-opening of the meso-epoxide represents a more elegant and atom-economical approach, aligning with the principles of modern green chemistry. While potentially requiring more complex catalyst systems, it avoids the inherent 50% theoretical yield limit of a kinetic resolution. The choice between these methods will ultimately depend on the specific requirements of the project, balancing factors of scale, cost, process complexity, and developmental timeline.

References

(1S,2S)-2-Methoxycyclohexanol: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral chemical compound with the molecular formula C7H14O2.[1] As a specific stereoisomer of 2-methoxycyclohexanol, it possesses a defined three-dimensional arrangement of its constituent atoms, which imparts unique chemical and physical properties.[1] This guide provides an in-depth exploration of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. The content is tailored for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis.

The importance of chirality in the life sciences cannot be overstated. The biological activity of many pharmaceuticals is highly dependent on the stereochemistry of the drug molecule.[2][3] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[2] this compound serves as a valuable chiral intermediate in the synthesis of complex, biologically active molecules, including tricyclic β-lactam antibiotics.[1][6]

This document will delve into the conformational analysis of the cyclohexane ring, the assignment of stereochemical descriptors, a plausible synthetic pathway, and the interpretation of key spectroscopic data to ensure the structural integrity and purity of this compound.

Part 1: Molecular Structure and Stereochemistry

The Cyclohexane Chair Conformation

The fundamental framework of this compound is the cyclohexane ring. To minimize steric and angle strain, cyclohexane adopts a non-planar "chair" conformation.[7] In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial.[8] Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point outwards from the "equator" of the ring.

The chair conformation can undergo a "ring flip," in which one chair form converts to another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[8] For substituted cyclohexanes, the equilibrium between the two chair conformations typically favors the conformer where bulky substituents occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.[9]

Stereochemistry of this compound

This compound is a disubstituted cyclohexane with two chiral centers at carbons 1 and 2. The "(1S,2S)" designation defines the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • Trans Isomer: The descriptor "trans" indicates that the hydroxyl (-OH) and methoxy (-OCH3) groups are on opposite sides of the cyclohexane ring.[8] In the chair conformation, this can correspond to either a diequatorial (e,e) or a diaxial (a,a) arrangement of the substituents.

  • Conformational Stability: For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.[9] The diaxial arrangement introduces significant steric strain due to 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring. Therefore, this compound will predominantly exist in the diequatorial conformation.

The logical relationship between the structure and its stable conformation is illustrated below:

G cluster_0 Structural Features cluster_1 Conformational Analysis cluster_2 Resulting Stereochemistry Cyclohexane_Ring Cyclohexane Ring Chair_Conformation Chair Conformation Cyclohexane_Ring->Chair_Conformation Substituents 1-OH, 2-OCH3 Axial_Equatorial Axial vs. Equatorial Positions Substituents->Axial_Equatorial Chirality (1S,2S) Configuration Trans_Isomer Trans Relationship Chirality->Trans_Isomer Chair_Conformation->Axial_Equatorial 1_3_Diaxial 1,3-Diaxial Interactions Axial_Equatorial->1_3_Diaxial Stable_Conformer Diequatorial (e,e) Conformer 1_3_Diaxial->Stable_Conformer Minimization of Strain Trans_Isomer->Stable_Conformer

Caption: Logical flow from structural features to the most stable conformer of this compound.

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the asymmetric dihydroxylation of a suitable precursor followed by methylation. A plausible and efficient laboratory-scale synthesis is outlined below.

Synthetic Workflow

The overall synthetic strategy involves two key steps:

  • Asymmetric Dihydroxylation: Conversion of cyclohexene to (1S,2S)-cyclohexane-1,2-diol. This step establishes the desired stereochemistry.

  • Regioselective Methylation: Methylation of the diol to yield the target molecule, this compound.

The workflow for this synthesis is depicted in the following diagram:

G Start Cyclohexene Step1 Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-α) Start->Step1 Intermediate (1S,2S)-Cyclohexane-1,2-diol Step1->Intermediate Step2 Regioselective Methylation (e.g., NaH, CH3I) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis Final Pure Product Analysis->Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexene

  • AD-mix-α

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Asymmetric Dihydroxylation of Cyclohexene

  • To a stirred solution of AD-mix-α in a 1:1 mixture of tert-butanol and water at 0 °C, add cyclohexene.

  • Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (1S,2S)-cyclohexane-1,2-diol.

Step 2: Regioselective Methylation

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the crude (1S,2S)-cyclohexane-1,2-diol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Part 3: Spectroscopic Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 1: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3400 (broad)O-H stretchAlcohol
~2930, ~2860C-H stretchAlkane
~1100C-O stretchEther and Alcohol

Data sourced from typical values for alcohols and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the cyclohexane ring and the methoxy group. The chemical shifts and coupling constants will be consistent with the trans-diequatorial conformation. The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon bearing the methoxy group (H-2) are expected to appear as complex multiplets. The methoxy group protons will appear as a sharp singlet around 3.4 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the methoxy group.[12]

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
C-1 (CH-OH)~75
C-2 (CH-OCH₃)~85
Cyclohexane CH₂20-40
Methoxy (-OCH₃)~56

Data is estimated based on typical values for similar structures.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 130.18 g/mol .[10] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130, along with other fragmentation peaks.

Part 4: Applications in Drug Development

Chiral molecules like this compound are crucial in the pharmaceutical industry.[14] Its specific stereochemistry makes it a valuable building block in asymmetric synthesis.[1]

  • Chiral Intermediate: It serves as a key intermediate in the synthesis of complex chiral drugs.[1] The fixed stereocenters of the molecule can be carried through a synthetic sequence to control the stereochemistry of the final product.

  • Improved Pharmacological Profiles: The use of single enantiomer intermediates helps in the development of drugs with improved therapeutic efficacy and reduced side effects, as different enantiomers can have different biological activities.[2][4]

  • Material Science: There is also potential for its use in the development of new materials, such as chiral polymers and catalysts.[1]

The use of such chiral synthons avoids the formation of undesirable isomers, which can be difficult and costly to separate, ultimately improving the overall efficiency and purity of the drug manufacturing process.[14]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of this compound. A thorough understanding of its conformational preferences and the ability to synthesize it in high enantiomeric purity are essential for its effective application in research and drug development. The detailed protocols and spectroscopic data presented herein serve as a valuable resource for scientists working with this important chiral building block.

References

An In-depth Technical Guide to the Spectroscopic Data of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (1S,2S)-2-Methoxycyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the molecule's structural characteristics as revealed by modern spectroscopic techniques.

Introduction

This compound is a chiral organic compound featuring a cyclohexane ring substituted with a hydroxyl (-OH) and a methoxy (-OCH₃) group. The "(1S,2S)" designation specifies a trans stereochemical relationship between these two groups, where both substituents are on the same side of the ring's plane when depicted in a flat representation, but typically assume a diaxial or diequatorial conformation in the chair form. Spectroscopic techniques like NMR and IR are indispensable for confirming this structure and understanding its electronic and conformational properties. It is important to note that the spectroscopic data for the (1S,2S) enantiomer is identical to that of its (1R,2R) enantiomer and the racemic trans mixture, unless a chiral solvent or derivatizing agent is used.

Molecular Structure and Conformation

To interpret the spectroscopic data accurately, a clear understanding of the molecule's three-dimensional structure is crucial. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In trans-2-methoxycyclohexanol, the two substituents can exist in either a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable, placing the bulkier groups away from the sterically hindered axial positions.

Caption: 2D representation of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons.

¹H NMR Spectral Data Summary

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OH Variable (e.g., ~2.3)Singlet (broad)1H
H-1 (CH-OH)~3.1 - 3.3Multiplet1H
H-2 (CH-OCH₃)~2.8 - 3.0Multiplet1H
-OCH~3.4Singlet3H
Cyclohexane Ring Protons~1.0 - 2.2Multiplet8H

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:
  • -OCH₃ Signal: The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.4 ppm. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

  • H-1 and H-2 Signals: The protons attached to the carbons bearing the hydroxyl (C1) and methoxy (C2) groups appear as multiplets between 2.8 and 3.3 ppm.[1] These protons are significantly deshielded by the electronegative oxygen atoms. The complexity of their signals (multiplets) arises from spin-spin coupling with each other and with adjacent methylene protons on the cyclohexane ring.

  • -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[2][3] It often appears as a broad singlet because of rapid chemical exchange with other protic species (including trace water), which averages out any coupling.[1]

  • Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (1.0 - 2.2 ppm), which is typical for aliphatic ring systems.[4][5] The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak.

¹³C NMR Spectral Data Summary

Carbon AssignmentChemical Shift (δ, ppm)
C1 (CH-OH)~76.5
C2 (CH-OCH₃)~85.5
-OC H₃~56.5
C3, C6~31-33
C4, C5~24-25

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS) for the trans isomer.[6][7][8]

Interpretation and Causality:
  • C1 and C2: The carbons directly bonded to the electronegative oxygen atoms (C1 and C2) are the most deshielded and therefore appear furthest downfield.[9] C2, bonded to the methoxy group's oxygen, is typically slightly further downfield than C1, which is bonded to the hydroxyl group's oxygen.

  • -OCH₃ Carbon: The carbon of the methoxy group appears at a characteristic chemical shift of around 56.5 ppm.

  • Cyclohexane Ring Carbons: The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) appear in the aliphatic region of the spectrum. Due to the molecule's symmetry, C3 and C6 are chemically equivalent, as are C4 and C5, resulting in two distinct signals for these four carbons. Their chemical shifts are influenced by their distance from the electron-withdrawing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeCharacteristics
3200 - 3600Alcohol (-OH)O-H StretchStrong, Broad
2850 - 3000Alkane (C-H)C-H StretchStrong, Sharp
~2820Methoxy (CH₃-O)C-H StretchMedium
1050 - 1150Ether (C-O-C) & Alcohol (C-O)C-O StretchStrong, Sharp
Interpretation and Causality:
  • O-H Stretch: The most prominent feature in the IR spectrum is a very broad and strong absorption band in the region of 3200-3600 cm⁻¹. This is the hallmark of an alcohol's O-H stretching vibration, and its breadth is a direct result of intermolecular hydrogen bonding.[1][2][3][10]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the cyclohexane ring and the methoxy group.[11] A specific, though sometimes less obvious, peak around 2820 cm⁻¹ can be attributed to the C-H stretch of the methoxy group.[11]

  • C-O Stretch: The "fingerprint region" below 1500 cm⁻¹ contains strong, sharp absorptions between 1050 and 1150 cm⁻¹. These signals correspond to the C-O stretching vibrations of both the secondary alcohol and the ether functionalities.[10][11]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument setup.

Workflow for Spectroscopic Analysis

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Prep: ~5-10 mg in ~0.7 mL CDCl3/TMS NMR_Acq Data Acquisition: ¹H (e.g., 400 MHz) ¹³C (e.g., 100 MHz) NMR_Prep->NMR_Acq NMR_Proc Processing: Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc Analysis Spectral Interpretation NMR_Proc->Analysis IR_Prep Sample Prep: Neat liquid film on KBr plates or ATR IR_Acq Data Acquisition: FT-IR, ~16-32 scans 4000-400 cm⁻¹ IR_Prep->IR_Acq IR_Proc Processing: Background Subtraction, Data Display IR_Acq->IR_Proc IR_Proc->Analysis Start Compound: (1S,2S)-2-Methoxy- cyclohexanol Start->NMR_Prep Start->IR_Prep

Caption: General workflow for NMR and IR spectroscopic analysis.

Methodology Details:
  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, more scans are required due to the low natural abundance of the ¹³C isotope.

  • IR Sample Preparation:

    • Neat Liquid Film: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Attenuated Total Reflectance (ATR): Alternatively, place a drop of the sample directly onto the crystal of an ATR accessory, which is often simpler and requires less sample.

  • IR Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and ether functional groups. ¹H and ¹³C NMR spectroscopy further elucidate the carbon-hydrogen framework, providing definitive evidence for the connectivity and chemical environment of each atom within the molecule. The data presented in this guide are consistent with the assigned trans stereochemistry and serve as a reliable reference for researchers working with this and related compounds.

References

An In-Depth Technical Guide to the Physical Properties of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core physical properties of (1S,2S)-2-Methoxycyclohexanol, a chiral auxiliary and building block relevant in modern organic synthesis. We will delve into its reported boiling point and discuss its state at ambient temperatures, followed by a detailed exposition of the authoritative experimental protocols for determining these fundamental characteristics. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility in a laboratory setting.

Section 1: Core Physical Properties of this compound

This compound is a derivative of cyclohexanol with the IUPAC name (1S,2S)-2-methoxycyclohexan-1-ol. Its physical state and phase transition temperatures are critical parameters for its storage, handling, and application in chemical reactions.

Physical State: At standard ambient temperature and pressure (SATP), this compound exists as a clear, colorless liquid. This indicates that its melting point is below standard room temperature (~20-25°C). While a precise melting point is not prominently documented in publicly available literature, its liquid form under normal laboratory conditions is a key handling parameter.

Boiling Point: The boiling point is a critical indicator of a liquid's volatility and is essential for purification via distillation. Multiple chemical suppliers and databases consistently report the boiling point of this compound.

Table 1: Summary of Physical Properties for this compound

Physical PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1][2]
Appearance Clear Colorless LiquidThermo Fisher Scientific
Melting Point Not Reported (Below ambient)Implied by liquid state
Boiling Point 195 °CThermo Fisher Scientific, ChemicalBook
Section 2: Experimental Determination of Physical Properties

Accurate determination of physical properties like melting and boiling points is fundamental to verifying a compound's identity and purity. The protocols described below are standard, validated methods in organic chemistry.

Even though this compound is a liquid at room temperature, the determination of a melting point is a crucial technique for chemists when working with solid derivatives or analogs. The principle hinges on observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range, making this method a powerful tool for purity assessment.

Experimental Protocol

  • Sample Preparation:

    • Ensure the solid sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the finely powdered solid onto a clean, dry surface.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap its sealed end on a hard surface, or drop it down a long glass tube, to compact the solid into a dense column of 1-2 mm at the bottom.

  • Apparatus Setup (Modern Digital Apparatus):

    • Turn on the melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to establish a rough range.

    • For an accurate measurement, set the starting temperature to at least 15-20°C below the expected melting point.

    • Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Measurement and Observation:

    • Insert the prepared capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnified viewing port.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range from T₁ to T₂.

  • Confirmation of Identity (Mixed Melting Point):

    • To confirm if an unknown sample is identical to a known compound, a 50:50 mixture of the two is prepared.

    • If the melting point of the mixture is sharp and identical to that of the known compound, the unknown is confirmed. If the melting point is depressed and broad, the two compounds are different.

MeltingPointWorkflow start Start prep Prepare Sample (Dry, Powdered, 1-2mm in capillary) start->prep setup Set Up Apparatus (Start Temp: 20°C below expected MP Ramp Rate: 1-2°C/min) prep->setup insert Insert Capillary Tube setup->insert heat Heat Sample Slowly insert->heat observe Observe Phase Transition heat->observe record Record T1 (First Liquid) Record T2 (All Liquid) observe->record end End record->end

Caption: Workflow for Boiling Point Determination.

References

(1S,2S)-2-Methoxycyclohexanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol

Introduction

This compound, a chiral specialty chemical, is utilized in various synthetic applications within research and drug development. Its unique stereochemistry makes it a valuable building block, but like all chemical reagents, a thorough understanding of its properties and associated hazards is paramount for safe handling. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, grounded in established safety protocols and technical data, to ensure its responsible use in the laboratory.

Section 1: Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with specific hazard warnings. The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a clear profile of the primary risks associated with this compound.[1][2]

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (P-phrases): A selection of key precautionary statements includes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[1][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

Section 2: Toxicological Profile and Health Effects

The primary health hazards of this compound are irritant effects on the skin, eyes, and respiratory system.[2][3]

  • Skin Irritation: Direct contact can cause redness, dryness, and irritation.[1][5] Prolonged or repeated exposure may lead to dermatitis.

  • Eye Irritation: This compound is classified as a serious eye irritant.[1][4] Contact can cause redness, pain, and potential damage if not promptly and thoroughly rinsed.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and headache.[2][5]

  • Ingestion: While specific data is limited, ingestion may cause irritation of the digestive tract.[6] It is considered harmful if swallowed.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls
  • Ventilation: All work with this compound should be performed in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6][8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any area where this chemical is handled.[9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[8]

  • Eye and Face Protection: Chemical safety goggles are required.[9][10][11] Where there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Suitable materials include nitrile, neoprene, or butyl rubber.[7][8] Gloves must be inspected for tears or pinholes before each use and removed with care to avoid skin contamination.[4]

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.[8] For larger quantities or procedures with a higher splash risk, a chemically resistant apron should be used.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be required.[7]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for minimizing risk.

Detailed Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • PPE Donning: Put on all required PPE, including a lab coat, safety goggles, and the appropriate chemical-resistant gloves.

  • Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

  • Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood. Use spark-proof tools and avoid creating aerosols.[12]

  • Post-Handling: Tightly close the container immediately after use.[4]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[7][9][10] Contaminated clothing should be removed and laundered before reuse.[5][13]

Safe_Handling_Workflow Start Start: Prepare for Handling Prep 1. Verify Fume Hood & Safety Shower/Eyewash Start->Prep Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Inspect 3. Inspect Chemical Container Don_PPE->Inspect Dispense 4. Dispense Chemical Inside Fume Hood Inspect->Dispense Close 5. Securely Close Container Dispense->Close Clean 6. Decontaminate Work Area & Wash Hands Close->Clean End End: Task Complete Clean->End

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8][12] The storage temperature should ideally be between 2-8°C.[14]

  • Container: Keep the container tightly closed to prevent the escape of vapors.[4]

  • Incompatible Materials: Store separately from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent hazardous reactions.[8][12][15]

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Remove the individual to fresh air at once.[4][7][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7][16] Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][16] If irritation develops or persists, seek medical attention.[4][7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][18] Seek immediate medical attention.[5][7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][15][18]

  • Specific Hazards: The compound is combustible.[18] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[12][15] Containers may explode when heated.[12][15]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[7][12]

Accidental Release Measures

Prompt and safe cleanup of spills is crucial to prevent exposure and further contamination.

Protocol for a Small Laboratory Spill:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[12]

  • Contain: Use an inert absorbent material such as dry sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like sawdust.

  • Absorb: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[18]

  • Decontaminate: Clean the spill area thoroughly with detergent and water.[7]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[9][10][11]

Spill_Response_Flowchart spill Spill of this compound Detected is_large Is the spill large or unmanageable? spill->is_large evacuate_call Evacuate Area Call Emergency Response is_large->evacuate_call Yes alert_personnel Alert Nearby Personnel Restrict Access is_large->alert_personnel No report Report Incident evacuate_call->report ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert_personnel->ppe ventilate_ignite Ensure Ventilation Remove Ignition Sources ppe->ventilate_ignite absorb Cover with Inert Absorbent (e.g., sand, vermiculite) ventilate_ignite->absorb collect Collect Material with Non-Sparking Tools Place in Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose dispose->report

Caption: A decision-making flowchart for handling a chemical spill.

Section 6: Physical and Chemical Properties

The following table summarizes key physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O₂--INVALID-LINK--[1]
Molecular Weight 130.18 g/mol --INVALID-LINK--[1][19]
Appearance Viscous, colorless liquid--INVALID-LINK--[5]
Boiling Point 195 °C--INVALID-LINK--[14]
Density 1.015 g/cm³--INVALID-LINK--[14]
Flash Point 195 °C--INVALID-LINK--[14]
Refractive Index 1.4595--INVALID-LINK--[14]

Section 7: Stability and Reactivity

  • Chemical Stability: The compound is stable under normal storage and handling conditions.[15]

  • Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and direct sunlight.[12][15]

  • Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[12][15]

  • Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon monoxide (CO) and carbon dioxide (CO₂) can be formed.[7][12][15]

References

solubility of (1S,2S)-2-Methoxycyclohexanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (1S,2S)-2-Methoxycyclohexanol in Organic Solvents

Introduction

This compound is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile building block or chiral auxiliary.[1] Its molecular structure, featuring a cyclohexane backbone substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group in a specific stereochemical arrangement, imparts a unique combination of polarity, hydrogen-bonding capability, and steric hindrance.[2][3] Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction medium selection and product purification to formulation development in the pharmaceutical industry.[4] Poor solubility can hinder reaction kinetics, complicate isolation procedures, and ultimately impact the viability of a synthetic route or the bioavailability of a drug candidate.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will move from a theoretical analysis of its molecular structure to practical, step-by-step protocols for solubility assessment, grounded in established scientific principles.

Part 1: A Predictive Framework for Solubility

A robust understanding of a molecule's structural and electronic features allows for a strong predictive assessment of its solubility behavior, following the fundamental principle of "like dissolves like."[6][7]

Molecular Structure and Intermolecular Forces

The solubility of this compound is governed by the interplay of its three key structural components:

  • Hydroxyl (-OH) Group: This group is highly polar and acts as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature strongly promotes solubility in polar protic solvents like alcohols and water.[8][9]

  • Methoxy (-OCH₃) Group: The ether linkage is polar and can act as a hydrogen bond acceptor. While less influential than the hydroxyl group, it contributes to the molecule's overall polarity and ability to interact with polar solvents.

  • Cyclohexane Ring: This saturated hydrocarbon backbone is nonpolar and lipophilic. It interacts primarily through van der Waals forces (London dispersion forces) and favors solubility in nonpolar or weakly polar solvents.[7]

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of its polar functional groups and the hydrophobic nature of its carbocyclic ring.[10] For short-chain alcohols, the polar -OH group tends to dominate, rendering them miscible with water; however, as the nonpolar carbon chain lengthens, water solubility rapidly decreases.[9] this compound, with its seven carbon atoms, sits at a point where this balance is critical.

Qualitative Solubility Prediction Across Solvent Classes

Based on this structural analysis, we can predict the general solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The solvent's ability to engage in hydrogen bonding with both the hydroxyl and methoxy groups will effectively solvate the molecule, overcoming the nonpolar influence of the cyclohexane ring.[8]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents possess dipoles that can interact with the polar C-O bonds of the solute and can act as hydrogen bond acceptors for the solute's hydroxyl group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy gained from the van der Waals interactions between the solvent and the cyclohexane ring is unlikely to be sufficient to overcome the strong hydrogen bonds between the this compound molecules in their solid state.[7]

Theoretical Modeling: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] The principle states that substances with similar HSP values are likely to be miscible.[12]

Compound / SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Cyclohexanol (Reference) 17.44.113.5
Methanol14.712.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0

Data sourced from[11][13][14].

The introduction of the methoxy group is expected to slightly increase the polar component (δP) and potentially alter the hydrogen bonding component (δH). A key application of HSP is to calculate the "Hansen distance" (Ra) between a solute and a solvent. A smaller distance implies greater affinity. This allows for the rational selection of solvents or even the design of solvent blends to achieve optimal solubility.[14]

Hansen Solubility Space Concept cluster_0 Good Solvents cluster_1 Poor Solvents Solvent1 Solvent1 Solvent2 Solvent2 Solvent3 Solvent3 Solvent4 Solvent4 Solvent5 Solvent5 center Target Solute (δD, δP, δH) center->Solvent1 Small Ra (Good Solubility) center->Solvent2 center->Solvent3 center->Solvent4 Large Ra (Poor Solubility) center->Solvent5

Caption: Hansen distance (Ra) in 3D solubility space.

Advanced Prediction with COSMO-RS

For highly accurate, a priori predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an industry-leading computational tool.[15][16] It uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles, without requiring any experimental data.[17][18] This method is particularly valuable in early-stage drug development for screening candidates and selecting optimal solvent systems for synthesis and formulation.[19]

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, experimental verification is the cornerstone of scientific integrity. The following protocols provide robust methods for qualitative and quantitative solubility determination.

Core Principles for Accurate Measurement

To ensure trustworthy and reproducible results, several factors must be rigorously controlled:[20]

  • Purity: Both the solute (this compound) and the organic solvents must be of high purity. Impurities can significantly alter the measured solubility.

  • Temperature Control: Solubility is temperature-dependent. All measurements should be conducted in a temperature-controlled environment (e.g., a water bath or incubator) and the temperature recorded. For pharmaceutical applications, 25 °C (room temperature) and 37 °C (physiological temperature) are common.[5]

  • Equilibrium: The system must reach thermodynamic equilibrium, where the concentration of the dissolved solute no longer changes over time. This can take anywhere from a few hours to 72 hours, especially for poorly soluble compounds.[5][21]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick and efficient way to classify solubility across a range of solvents.[22][23]

Methodology:

  • Preparation: Label a series of small, clean, and dry test tubes or vials, one for each solvent to be tested.

  • Solute Addition: Accurately weigh approximately 25 mg of this compound into each vial.

  • Solvent Addition: Add the test solvent to the first vial in 0.25 mL increments, up to a total volume of 1.0 mL.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification: Record the solubility based on the following criteria:

    • Very Soluble: Dissolves completely upon addition of the first 0.25 mL increment.

    • Soluble: Dissolves completely after adding up to 1.0 mL of solvent.

    • Slightly Soluble: Some, but not all, of the solid dissolves after adding 1.0 mL.

    • Insoluble: No visible dissolution of the solid after adding 1.0 mL.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

start Start add_excess Add excess solid solute to a known volume of solvent start->add_excess equilibrate Agitate at constant temperature (e.g., 24-72 hours) add_excess->equilibrate check_solid Confirm presence of undissolved solid equilibrate->check_solid separate Separate solid and liquid phases (Centrifugation or Filtration) check_solid->separate Equilibrium Reached aliquot Withdraw a precise aliquot of the clear supernatant separate->aliquot dilute Dilute aliquot with a suitable mobile phase aliquot->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Method.

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 2-5 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15 minutes at >10,000 g) or by filtering the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[5] This step is critical to avoid aspirating solid particles.

  • Sampling: Carefully withdraw a precise volume of the clear, saturated supernatant.

  • Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC-UV, GC-FID, or quantitative NMR to determine the precise concentration of the dissolved solute.[4][6]

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µg/mL, or mol/L).

Part 3: Data Synthesis and Application

The collected solubility data provides actionable insights for process development and scientific research.

Summary of Predicted and Experimental Solubility

The table below provides a framework for organizing predicted and experimentally determined solubility data for this compound. The qualitative predictions are based on the theoretical analysis in Part 1.

SolventSolvent ClassPredicted Qualitative SolubilityExperimental Qualitative SolubilityExperimental Quantitative Solubility (mg/mL at 25°C)
MethanolPolar ProticVery SolubleTo be determinedTo be determined
EthanolPolar ProticVery SolubleTo be determinedTo be determined
WaterPolar ProticSolubleTo be determinedTo be determined
IsopropanolPolar ProticSolubleTo be determinedTo be determined
AcetonePolar AproticSolubleTo be determinedTo be determined
AcetonitrilePolar AproticSolubleTo be determinedTo be determined
Ethyl AcetatePolar AproticSlightly SolubleTo be determinedTo be determined
DichloromethanePolar AproticSlightly SolubleTo be determinedTo be determined
TolueneNonpolarInsolubleTo be determinedTo be determined
n-HexaneNonpolarInsolubleTo be determinedTo be determined
Field-Proven Insights and Applications
  • Reaction Chemistry: Knowing that this compound is highly soluble in polar protic solvents like methanol and ethanol makes them excellent choices for reaction media. For reactions requiring aprotic conditions, acetone or acetonitrile would be suitable alternatives.

  • Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on predictions, a mixed solvent system, such as Toluene/Ethanol or Hexane/Ethyl Acetate, might be effective. The compound would be dissolved in a minimal amount of the "good" solvent (ethanol or ethyl acetate) at a high temperature, and the "poor" solvent (toluene or hexane) would be added to induce crystallization upon cooling.

  • Chromatography: The solubility profile informs the choice of mobile phase for chromatographic purification. Its predicted low solubility in hexane and high solubility in more polar solvents like ethyl acetate and alcohols suggests that normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient would be an effective purification method.

Conclusion

This guide has provided a dual-pronged approach to understanding the solubility of this compound. By integrating theoretical predictions based on molecular structure and Hansen Solubility Parameters with robust, gold-standard experimental protocols like the shake-flask method, researchers can confidently select appropriate solvents and develop efficient, scalable processes. This systematic approach not only saves valuable time and resources but also ensures the scientific rigor required in modern chemical and pharmaceutical development.

References

The Commercial Landscape of (1S,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Chiral Frontier

In the intricate world of pharmaceutical development and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral molecules serve as the foundational keystones for constructing complex, three-dimensional drug architectures with high specificity and efficacy. Among these crucial synthons, (1S,2S)-2-Methoxycyclohexanol has emerged as a versatile and valuable intermediate. Its unique stereochemistry and functional groups make it an attractive component in the synthesis of a range of bioactive molecules, most notably in the realm of antibiotics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the commercial availability, synthesis, and application of this important chiral alcohol. We will delve into the practical aspects of sourcing this compound, provide a detailed, field-proven synthetic protocol for its preparation, and explore its utility as a chiral auxiliary in the synthesis of complex pharmaceutical agents.

Section 1: Commercial Availability and Sourcing

This compound, identified by its CAS number 134108-92-2, is a commercially available chiral building block.[1] A survey of the chemical supplier landscape indicates its availability from a variety of sources, ranging from large, well-established chemical suppliers to more specialized niche providers. For researchers requiring this compound for initial studies or small-scale synthesis, it is readily accessible in gram-level quantities. For process development and larger-scale campaigns, several suppliers offer bulk quantities, often with options for custom synthesis and packaging.

To aid in the procurement process, the following table summarizes a selection of commercial suppliers for this compound, along with typical purities and available quantities. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.

SupplierProduct NamePurity/Enantiomeric Excess (ee)Available Quantities
Smolecule This compoundNot specifiedInquire
Thermo Scientific Alfa Aesar (1S,2S)-(+)-2-Methoxycyclohexanol97%1 g
Molbase (1S,2S)-(+)-2-Methoxycyclohexanol98%1 kg
ChemicalBook (1S,2S)-(+)-2-Methoxycyclohexanol99%, ee 98%1g, 5g, 25g

Section 2: Enantioselective Synthesis: A Practical Laboratory Protocol

While commercially available, the in-house synthesis of this compound can be a cost-effective and instructive endeavor, particularly for academic laboratories and research groups with expertise in asymmetric synthesis. The most reliable and widely adopted strategy for the preparation of this chiral alcohol involves a two-step sequence starting from the readily available achiral starting material, cyclohexene. This approach leverages the power of asymmetric catalysis to introduce the desired stereochemistry with high fidelity.

The overall synthetic transformation is depicted in the workflow diagram below:

G Start Cyclohexene Epoxidation Jacobsen's Asymmetric Epoxidation Start->Epoxidation Epoxide (1S,2R)-Cyclohexene Oxide Epoxidation->Epoxide Methanolysis Acid-Catalyzed Methanolysis Epoxide->Methanolysis Product This compound Methanolysis->Product

Figure 1: Synthetic workflow for this compound.

The key to this enantioselective synthesis lies in the first step: the Jacobsen asymmetric epoxidation of cyclohexene. This powerful reaction, developed by Eric Jacobsen, utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to one face of the double bond with high enantioselectivity.[2] The resulting (1S,2R)-cyclohexene oxide is then subjected to a regioselective ring-opening reaction with methanol under acidic conditions to yield the desired this compound.

Step-by-Step Experimental Protocol:

Part A: Jacobsen Asymmetric Epoxidation of Cyclohexene

This protocol is adapted from established procedures for the Jacobsen epoxidation.[3][4]

Materials:

  • Cyclohexene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Jacobsen's catalyst (0.02 equivalents relative to cyclohexene) in anhydrous dichloromethane.

  • Addition of Substrate and Additive: To the stirred solution, add cyclohexene (1.0 equivalent) followed by N-methylmorpholine N-oxide (NMO, 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cyclohexene) is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Aqueous Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1S,2R)-cyclohexene oxide.

Part B: Acid-Catalyzed Methanolysis of (1S,2R)-Cyclohexene Oxide

This procedure is based on the general principles of acid-catalyzed epoxide ring-opening.[5]

Materials:

  • Crude (1S,2R)-cyclohexene oxide from Part A

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • Reaction Setup: Dissolve the crude (1S,2R)-cyclohexene oxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the epoxide is consumed.

  • Neutralization: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Section 3: Analytical Characterization for Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound is a critical step to validate the success of the asymmetric synthesis. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the two most powerful and commonly employed techniques for this purpose.

Chiral Gas Chromatography (GC) Method:

Chiral GC is often the method of choice for the analysis of volatile chiral compounds like 2-methoxycyclohexanol. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of the capillary column. Cyclodextrin-based CSPs are particularly effective for this class of compounds.

Proposed Chiral GC-FID Method:

ParameterRecommended Setting
Column Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent trifluoroacetylated gamma-cyclodextrin column.[6]
Carrier Gas Hydrogen or Helium
Injector Temperature 220 °C
Detector (FID) Temperature 250 °C
Oven Temperature Program Initial 60 °C, hold for 2 min, then ramp at 5 °C/min to 150 °C, hold for 5 min.
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified this compound in a suitable solvent such as dichloromethane or hexane.

Chiral High-Performance Liquid Chromatography (HPLC) Method:

Proposed Chiral HPLC-UV Method:

ParameterRecommended Setting
Column Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

G Sample Sample of This compound Injection Injection into Chiral GC/HPLC Sample->Injection Separation Separation of Enantiomers on Chiral Stationary Phase Injection->Separation Detection Detection (FID/UV) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Integration and Calculation of Enantiomeric Excess (ee) Chromatogram->Analysis Result Enantiomeric Purity Analysis->Result

References

enantiomeric purity of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Purity of (1S,2S)-2-Methoxycyclohexanol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its specific stereochemistry is critical for inducing desired stereoselectivity in subsequent reactions, making the accurate determination of its enantiomeric purity a cornerstone of quality control and process development. This guide provides a comprehensive overview of the principles and field-proven methodologies for synthesizing and, critically, analyzing the . We will explore the causality behind experimental choices in both synthetic strategies and analytical method development, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Stereochemical Integrity

Chirality is a fundamental principle in drug discovery and materials science. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even toxic. This compound serves as a key chiral intermediate, and its utility is directly proportional to its enantiomeric excess (% ee).[1] For researchers and drug development professionals, employing this synthon with substandard enantiomeric purity can lead to failed syntheses, impure final products, and misleading biological data. Therefore, robust and validated analytical methods are not merely a procedural formality but a critical component of scientific integrity.

The molecular structure of this compound features two adjacent stereocenters on a cyclohexane ring, designated according to Cahn-Ingold-Prelog priority rules.[2]

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
CAS Number 134108-92-2[2]
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[2]
Appearance Liquid[1]
Boiling Point 195°C[1]

Synthetic Origins: Establishing Chirality

Achieving high enantiomeric purity begins with the synthesis. The strategy employed to produce this compound dictates the potential stereochemical impurities and informs the selection of an appropriate analytical method. Key approaches include:

  • Asymmetric Synthesis: This is the most elegant approach, aiming to create the desired (1S,2S) enantiomer selectively from a prochiral precursor. A common strategy involves the asymmetric dihydroxylation of a cyclohexene derivative, followed by selective mono-methylation. For instance, methods analogous to the Sharpless asymmetric dihydroxylation can produce chiral diols with high enantioselectivity, which are precursors to methoxy alcohols.[3]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. While powerful, finding a suitable starting material for this compound can be challenging.[4]

  • Kinetic Resolution of a Racemic Mixture: This involves reacting a racemic mixture of 2-methoxycyclohexanol with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the other to be recovered in an enriched form.

  • Preparative Chiral Chromatography: A racemic mixture is directly separated on a larger scale using a chiral stationary phase (CSP) in an HPLC system. While effective, this method is often more costly and reserved for high-value compounds.

The choice of synthetic route is a balance of cost, scale, and desired purity. Each method carries the risk of incomplete conversion or side reactions that can compromise the final enantiomeric excess, necessitating the rigorous analytical validation detailed below.

Core Directive: Analytical Methodologies for Enantiomeric Purity

The determination of enantiomeric excess is the definitive measure of a chiral compound's purity. The primary techniques employed are chiral chromatography (HPLC and GC) and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and versatile technique for enantiomeric separations.[5] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]

Causality Behind Method Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of compounds, including alcohols.[7] Columns like Chiralcel® OD-H or Chiralpak® AD are excellent starting points for screening because their helical polymer structures create chiral cavities that engage in multiple types of interactions (hydrogen bonding, dipole-dipole, steric hindrance) with the analyte enantiomers.[8]

  • Mobile Phase: Normal phase mode (e.g., hexane/isopropanol or hexane/ethanol) is typically preferred for polysaccharide columns.[5][8] The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing resolution and analysis time. A lower alcohol percentage generally increases retention and can improve separation.[9] For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to suppress ionization and improve peak shape.[8]

Protocol 1: Chiral HPLC Analysis of this compound

  • Instrumentation:

    • HPLC system with isocratic or gradient pump.

    • UV Detector (detection at 210-220 nm is suitable for alcohols lacking a strong chromophore).

    • Chiral Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based column.

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and 2-Propanol (Isopropanol, IPA). A typical starting ratio is 90:10 (v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (temperature control is critical for reproducible retention times).[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 2-methoxycyclohexanol, chiral GC is a powerful alternative to HPLC, often providing higher efficiency and faster analysis times.[10]

Causality Behind Method Choices:

  • Derivatization: Alcohols often exhibit poor peak shape (tailing) in GC due to their polarity. Conversion to a less polar ester, such as an acetate or trifluoroacetate, improves volatility and chromatographic performance.[11][12] This is a critical step, and the reaction must be confirmed to proceed without causing racemization. Acylation using acetic anhydride is a common and reliable method.[13]

  • Column Selection: Chiral GC columns are typically capillary columns coated with a derivatized cyclodextrin (e.g., Chirasil-DEX CB).[11][14] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte. The chiral environment on the rim of the cyclodextrin allows for the differentiation of the derivatized enantiomers.[14]

  • Carrier Gas: Hydrogen or Helium is used as the carrier gas. Hydrogen often provides better separation efficiency at higher linear velocities, leading to faster analyses.[14]

Protocol 2: Chiral GC Analysis of this compound

  • Derivatization to Acetate Ester:

    • In a vial, dissolve ~5 mg of 2-methoxycyclohexanol in 0.5 mL of pyridine.

    • Add 0.25 mL of acetic anhydride.

    • Seal the vial and heat at 60 °C for 1 hour.

    • After cooling, quench the reaction with 1 mL of water.

    • Extract the product with 2 x 1 mL of diethyl ether.

    • Combine the organic layers and wash with dilute HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ and dilute to a final concentration of ~1 mg/mL for GC analysis.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. (This program should be optimized to ensure baseline separation).

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Data Analysis:

    • Calculate % ee from the integrated peak areas of the two enantiomeric acetate esters, as described in the HPLC protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[15] The technique relies on converting the enantiomers into diastereomers in situ by using a chiral auxiliary, which results in distinct signals in the NMR spectrum.[16][17]

Causality Behind Method Choices:

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) react with the alcohol to form diastereomeric esters. These diastereomers have different chemical environments, leading to separable signals (e.g., for the methoxy or CF₃ groups) in the ¹H or ¹⁹F NMR spectra. The ratio of the integrated signals directly corresponds to the enantiomeric ratio.[18]

  • Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the analyte. This complexation induces small chemical shift differences between the signals of the R and S enantiomers. CSAs are advantageous as they are non-destructive, but the induced chemical shift differences can be small and may require a high-field NMR spectrometer.[17]

Protocol 3: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Ester Analysis)

  • Instrumentation:

    • High-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation (Esterification):

    • In a dry NMR tube, dissolve ~5 mg of the 2-methoxycyclohexanol sample in 0.6 mL of deuterated chloroform (CDCl₃) containing a trace of pyridine.

    • Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.

    • Seal the tube and allow the reaction to proceed to completion (monitor by TLC or a quick ¹H NMR scan). The reaction is typically fast.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR spectrum).

    • Ensure a sufficient relaxation delay (D1) to allow for accurate quantitative integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric Mosher's esters. The methoxy protons on the cyclohexyl ring or the methoxy protons on the Mosher's reagent are often good candidates.

    • Carefully integrate the corresponding signals for each diastereomer.

    • The enantiomeric ratio is the ratio of these integrals. Calculate % ee as previously described.

Method Selection and Validation

The choice between HPLC, GC, and NMR depends on several factors, including available equipment, sample throughput requirements, and the need for a destructive vs. non-destructive method.

ParameterChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Physical separation on a chiral stationary phasePhysical separation on a chiral stationary phaseIn-situ formation of diastereomers
Resolution Typically provides baseline separation (Rs > 1.5)Often provides excellent baseline separation (Rs > 1.5)Relies on chemical shift difference (Δδ) of diastereomeric signals
Sensitivity High (µg/mL range)Very High (pg on column)Lower (~0.5-1% of minor enantiomer)
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample (plus derivatization time)5 - 20 minutes per sample (plus reaction time)
Sample Prep Simple dissolution, filtrationDerivatization often requiredDerivatization or addition of CSA required
Key Advantage Broad applicability, well-establishedHigh efficiency, speedRapid, non-chromatographic
Workflow Diagrams

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Phase cluster_reporting Reporting synth Synthesized This compound prep Sample Preparation (Dissolution / Derivatization) synth->prep Obtain Sample analysis Instrumental Analysis (HPLC / GC / NMR) prep->analysis data Data Acquisition (Chromatogram / Spectrum) analysis->data calc Integration & Calculation of % Enantiomeric Excess data->calc report Final Report & Certificate of Analysis calc->report

G start Need to determine % ee of 2-Methoxycyclohexanol q1 Is the sample volatile & thermally stable? start->q1 q2 Is high throughput or rapid screening needed? q1->q2 No gc Use Chiral GC (after derivatization) q1->gc Yes q3 Is highest sensitivity (trace analysis) required? q2->q3 No nmr Use NMR with Chiral Auxiliary q2->nmr Yes q3->gc Yes hplc Use Chiral HPLC q3->hplc No

Conclusion

The accurate assessment of the is indispensable for its effective application in research and development. This guide has detailed the primary analytical techniques—chiral HPLC, chiral GC, and NMR spectroscopy—providing not only step-by-step protocols but also the scientific rationale behind the methodological choices. Chiral HPLC stands out as a versatile and robust primary method, while chiral GC offers superior sensitivity and efficiency for this volatile analyte, provided a non-racemizing derivatization protocol is validated. NMR spectroscopy serves as an excellent, rapid orthogonal method for confirmation. By implementing these self-validating systems, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, leading to more reliable and reproducible scientific outcomes.

References

(1S,2S)-2-Methoxycyclohexanol and its role as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: A Versatile Chiral Building Block

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of function, efficacy, and safety. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1][2] Often, only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or, in some cases, harmful. This reality drives the critical need for asymmetric synthesis: the ability to selectively produce a single enantiomer of a chiral compound.[3]

Central to this endeavor is the use of "chiral building blocks" or "chiral auxiliaries"—enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1][4] this compound stands out as a particularly valuable and versatile C₂-symmetric chiral building block. Its defined stereochemistry, featuring a cyclohexane scaffold with vicinal methoxy and hydroxyl groups, provides a rigid and predictable chiral environment essential for inducing stereoselectivity. This guide offers a comprehensive overview of its synthesis, properties, and pivotal role in modern asymmetric synthesis, tailored for researchers and drug development professionals.

Core Synthesis: Accessing Enantiopurity via Catalytic Kinetic Resolution

The most effective and widely adopted method for preparing enantiopure this compound begins with the resolution of a racemic precursor. The Jacobsen Hydrolytic Kinetic Resolution (HKR) of terminal epoxides has emerged as a powerful and practical strategy for accessing enantiopure epoxides and their corresponding 1,2-diols.[5][6][7] This method leverages a chiral cobalt-salen complex to catalyze the enantioselective ring-opening of a racemic epoxide with water.[8][9] One enantiomer of the epoxide reacts significantly faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.[9]

The synthesis of this compound typically follows a two-step sequence starting from racemic trans-1,2-epoxycyclohexane.

Step 1: Hydrolytic Kinetic Resolution (HKR) of trans-1,2-Epoxycyclohexane

The foundational step is the resolution of the racemic epoxide. The (S,S)-Jacobsen catalyst selectively hydrolyzes the (1R,2R)-enantiomer of the epoxide, leaving the desired (1S,2S)-enantiomer of the epoxide unreacted and therefore enantioenriched. The hydrolyzed product is the (1R,2R)-1,2-cyclohexanediol.

Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution
  • Catalyst Activation: In a reaction vessel, the chiral (S,S)-(salen)Co(II) complex is stirred in a suitable solvent (e.g., toluene) and exposed to air. Acetic acid is added, and the mixture is stirred to facilitate oxidation to the active Co(III) species.

  • Reaction Setup: The racemic trans-1,2-epoxycyclohexane is added to the activated catalyst solution.

  • Nucleophile Addition: Water (approximately 0.5-0.7 equivalents relative to the racemic epoxide) is added slowly to the mixture at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The use of a substoichiometric amount of water is critical; it ensures that only one enantiomer is consumed, maximizing the yield and enantiomeric excess of the remaining epoxide.

  • Monitoring and Workup: The reaction progress is monitored by techniques such as chiral gas chromatography (GC) until the desired conversion is reached (typically around 50%). Upon completion, the reaction mixture is worked up. The resulting (1S,2S)-1,2-epoxycyclohexane and the (1R,2R)-1,2-cyclohexanediol byproduct are easily separated by standard flash column chromatography due to their significant difference in polarity.[9]

  • Catalyst Recovery: The Jacobsen catalyst can often be recovered and recycled, adding to the practicality of this method on an industrial scale.[6][7]

Step 2: Regioselective Ring-Opening to this compound

With the enantiopure (1S,2S)-1,2-epoxycyclohexane in hand, the final step is a regioselective ring-opening with a methanol source under acidic or basic conditions to install the methoxy group.

Experimental Protocol: Epoxide Ring-Opening
  • Reaction Setup: The purified (1S,2S)-1,2-epoxycyclohexane is dissolved in anhydrous methanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid is added to protonate the epoxide oxygen, activating it for nucleophilic attack.

  • Nucleophilic Attack: Methanol acts as the nucleophile, attacking one of the epoxide carbons. The attack occurs at the C2 position with inversion of configuration, leading to the trans product, this compound.

  • Quenching and Purification: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted. The crude product is then purified by distillation or column chromatography to yield the final, highly enantiopure this compound.

G cluster_0 Step 1: Hydrolytic Kinetic Resolution cluster_1 Step 2: Nucleophilic Ring-Opening Racemic_trans_1,2_Epoxycyclohexane Racemic_trans_1,2_Epoxycyclohexane Reaction_Vessel_1 HKR Racemic_trans_1,2_Epoxycyclohexane->Reaction_Vessel_1 S,S_Jacobsen_Catalyst S,S_Jacobsen_Catalyst S,S_Jacobsen_Catalyst->Reaction_Vessel_1 H2O H2O H2O->Reaction_Vessel_1 Enantioenriched_1S,2S_Epoxide Enantioenriched_1S,2S_Epoxide Reaction_Vessel_2 Ring-Opening Enantioenriched_1S,2S_Epoxide->Reaction_Vessel_2 1R,2R_Diol_Byproduct 1R,2R_Diol_Byproduct Separation Chromatography Reaction_Vessel_1->Separation Separation->Enantioenriched_1S,2S_Epoxide Separation->1R,2R_Diol_Byproduct Methanol Methanol Methanol->Reaction_Vessel_2 Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is fundamental for its application and characterization.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[10][11]
Molecular Weight 130.19 g/mol [10][11]
CAS Number 134108-92-2[11]
Appearance Colorless liquid (typical)
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[11]

Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the protons on the carbons bearing the hydroxyl and methoxy groups (multiplets in the 3.0-4.0 ppm range), and a series of complex multiplets for the cyclohexane ring protons.

  • ¹³C NMR: The carbon spectrum will display distinct peaks for the seven carbons, including the methoxy carbon (around 55-60 ppm) and the two carbons attached to the oxygen atoms (in the 70-85 ppm range).

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, and C-O stretching bands in the 1050-1200 cm⁻¹ region.[11]

Applications in Asymmetric Synthesis and Drug Discovery

The utility of this compound stems from its dual functionality as a chiral diol derivative, which allows it to serve as a precursor to chiral ligands or as a chiral auxiliary.[12][13][14]

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral diols are foundational in creating chiral environments for metal-catalyzed reactions.[12][14][15] The hydroxyl group of this compound can be readily transformed into other functional groups (e.g., phosphines, amines) to generate bidentate ligands. When these ligands coordinate to a metal center, their rigid C₂-symmetric backbone forces substrates to approach the metal in a highly specific orientation, leading to the preferential formation of one enantiomer of the product.

G cluster_0 Induction of Chirality Chiral_Ligand This compound Derivative Chiral Scaffold Metal_Center M Chiral_Ligand:f1->Metal_Center Coordinates Chiral_Product Enantioenriched Product Metal_Center->Chiral_Product Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Metal_Center Binds Reagent Reagent Reagent->Metal_Center Attacks

Caption: Role of a chiral ligand in asymmetric catalysis.

Role in Drug Development and Bioactive Molecules

The precise stereochemistry of this compound makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents where stereocontrol is paramount.

  • Antibiotics: It has been identified as a key intermediate in the synthesis of tricyclic β-lactam antibiotics, where its stereocenters are incorporated into the final complex structure, influencing the drug's ability to bind to bacterial enzymes.[10][16]

  • CNS Agents: Research has explored its use as a building block for potential anticonvulsant and antidepressant agents.[10] In these applications, the molecule's conformation and the spatial relationship between its functional groups can dictate binding affinity to specific receptors or channels in the central nervous system.

  • Anticancer Agents: Studies have also examined its incorporation into potential anticancer compounds.[10] The chirality imparted by this building block can be crucial for selective interaction with biological targets like enzymes or proteins involved in cancer progression.

Agrochemicals and Material Science

Beyond pharmaceuticals, its defined structure is beneficial in producing stereochemically pure herbicides and pesticides, enhancing their target specificity and reducing off-target effects.[10] Furthermore, its inherent chirality and hydrogen-bonding capability present potential applications in material science, such as in the design of novel liquid crystals or chiral polymers.[10]

Conclusion

This compound is more than just a chiral molecule; it is an enabling tool for chemists striving to control the three-dimensional world of organic synthesis. Its efficient and scalable preparation via the robust Jacobsen Hydrolytic Kinetic Resolution makes it readily accessible. The well-defined spatial arrangement of its functional groups provides a reliable platform for inducing chirality, whether as a precursor to sophisticated catalysts or as a core fragment embedded within a complex bioactive molecule. For researchers in drug discovery and process development, a thorough understanding of this building block is a strategic asset, paving the way for the creation of novel, safer, and more effective chemical entities.

References

Methodological & Application

The Strategic Application of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imperative for enantiomerically pure pharmaceuticals has positioned chiral auxiliaries as indispensable tools in modern drug development. Among these, (1S,2S)-2-Methoxycyclohexanol has emerged as a versatile and effective chiral controller for a range of asymmetric transformations. Its rigid cyclohexane backbone, coupled with the defined stereochemical relationship between the hydroxyl and methoxy groups, provides a powerful platform for inducing high levels of stereoselectivity. This technical guide delves into the core applications of this compound in pharmaceutical synthesis, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

This compound is a chiral alcohol with the molecular formula C₇H₁₄O₂.[1] It is primarily utilized as a chiral building block or a recoverable chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction.[2] This allows for the selective production of a desired stereoisomer of a given compound, a critical consideration in the synthesis of pharmaceuticals where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Core Applications in Asymmetric Synthesis

The utility of this compound in pharmaceutical synthesis is principally demonstrated in two key areas:

  • Asymmetric Alkylation of Enolates: The formation of carbon-carbon bonds with precise stereocontrol is fundamental to the synthesis of many active pharmaceutical ingredients (APIs). This compound can be employed as a chiral auxiliary to direct the alkylation of enolates, leading to the formation of chiral carboxylic acids, a common structural motif in drug molecules.

  • Diastereoselective Cycloaddition Reactions: This chiral auxiliary is particularly effective in directing the stereochemical course of cycloaddition reactions, most notably in the synthesis of β-lactams, the core structure of widely used antibiotics.

Application Note I: Asymmetric Synthesis of Chiral Carboxylic Acids via Enolate Alkylation

The diastereoselective alkylation of enolates derived from esters of this compound provides a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Mechanistic Rationale

The stereochemical outcome of the alkylation is dictated by the formation of a rigid chelated enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the methoxy group of the chiral auxiliary, creating a conformationally locked system. The bulky cyclohexyl ring then sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

G cluster_0 Enolate Formation and Alkylation Start Ester of this compound Enolate Chelated Lithium Enolate Start->Enolate LDA, THF, -78 °C TransitionState Transition State (Electrophile Approach) Enolate->TransitionState Electrophile (R-X) Product Alkylated Ester TransitionState->Product Diastereoselective Alkylation FinalProduct Chiral Carboxylic Acid Product->FinalProduct Auxiliary Cleavage

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol: Synthesis of (R)-2-phenylpropanoic acid

This protocol details the asymmetric alkylation of the propionyl ester of this compound with benzyl bromide.

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude propionyl ester.

Step 2: Diastereoselective Alkylation

  • To a solution of the propionyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated ester in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude (R)-2-phenylpropanoic acid.

StepReagentConditionsTypical YieldDiastereomeric Excess
Acylation Propionyl chloride, Et₃NDCM, 0 °C to rt>95%N/A
Alkylation LDA, Benzyl bromideTHF, -78 °C85-95%>95%
Cleavage LiOHTHF/H₂O, rt>90%N/A

Application Note II: Asymmetric Synthesis of β-Lactams via Enolate-Imine Cyclocondensation

Mechanistic Rationale

The reaction proceeds via the formation of a chiral lithium enolate from an acetate ester of this compound. This enolate then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary, which directs the facial selectivity of the enolate's attack on the imine.

G cluster_1 β-Lactam Synthesis Ester Acetate Ester of This compound Enolate Chiral Lithium Enolate Ester->Enolate LDA, THF, -78 °C Cycloaddition [2+2] Cycloaddition Enolate->Cycloaddition Attack on Imine Imine Imine Imine->Cycloaddition BetaLactam Diastereomerically Enriched β-Lactam Cycloaddition->BetaLactam Ring Formation

Caption: Asymmetric β-Lactam Synthesis Workflow.

Representative Experimental Protocol (Based on Analogy)

This protocol is a representative example for the synthesis of a cis-β-lactam based on the successful application of the analogous (-)-trans-2-phenylcyclohexanol auxiliary.[3]

Step 1: Synthesis of the Acetate Ester

  • Prepare the acetate ester of this compound following a similar procedure to the acylation described in the previous section, using acetyl chloride.

Step 2: Enolate-Imine Cyclocondensation

  • Generate the lithium enolate of the acetate ester with LDA in THF at -78 °C.

  • To this solution, add the desired imine (e.g., N-trimethylsilyl-benzaldimine) and allow the reaction to proceed at -78 °C, gradually warming to room temperature.

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by column chromatography.

Chiral AuxiliaryImineProductYield (%)Enantiomeric Excess (%)Reference
(-)-trans-2-PhenylcyclohexanolN-TMS-benzaldimine(3R,4S)-3-TIPSO-4-phenyl-β-lactam8596[3]
This compound N-TMS-benzaldiminePredicted high yield and eeN/AN/A

Note: The stereochemical outcome (cis vs. trans) of the β-lactam can be influenced by the choice of protecting groups on the enolate and the imine.

Conclusion

This compound is a valuable chiral auxiliary for the asymmetric synthesis of key pharmaceutical intermediates. Its ability to induce high levels of diastereoselectivity in enolate alkylations and cycloaddition reactions makes it a powerful tool for the construction of enantiomerically pure chiral carboxylic acids and β-lactams. The protocols and mechanistic insights provided in this guide serve as a foundation for the application of this versatile chiral auxiliary in the development of novel pharmaceutical compounds.

References

Application Notes and Protocols for the Use of (1S,2S)-2-Methoxycyclohexanol in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Auxiliary for Asymmetric Synthesis

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral auxiliary in the field of asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions that form new chiral centers.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reactant to one of the prochiral faces of the substrate, leading to the preferential formation of one diastereomer.[1] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

The efficacy of this compound stems from its rigid cyclohexane backbone and the defined spatial relationship between the hydroxyl and methoxy groups. This structure provides a predictable steric environment that effectively shields one face of a reactive intermediate, such as an enolate, guiding the approach of an electrophile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in key enantioselective transformations, including alkylation and aldol reactions. The protocols described herein are based on established principles of asymmetric synthesis and methodologies developed for structurally analogous chiral auxiliaries.

Mechanism of Stereocontrol: The Role of Conformation

The stereochemical outcome of reactions employing this compound is dictated by the conformational preferences of the chiral ester enolate intermediate. While direct mechanistic studies on this specific auxiliary are not extensively documented, a well-established model for the structurally similar chiral auxiliary, trans-2-phenyl-1-cyclohexanol, developed by J.K. Whitesell, provides a strong predictive framework.[2][3]

Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), the ester derived from this compound forms a lithium enolate. The cyclohexane ring of the auxiliary adopts a stable chair conformation. To minimize steric interactions, the bulky methoxycyclohexyl group orients itself to effectively block one face of the planar enolate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective bond formation.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the attachment of this compound to a carboxylic acid, its application in enantioselective alkylation and aldol reactions, and the final cleavage of the auxiliary to yield the chiral product.

Part 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of a chiral ester by coupling this compound with a prochiral carboxylic acid.

Workflow for Auxiliary Attachment:

cluster_start Starting Materials cluster_reagents Reagents start_acid Prochiral Carboxylic Acid process Esterification Reaction start_acid->process start_aux This compound start_aux->process reagent1 Coupling Agent (e.g., DCC, EDC) reagent1->process reagent2 Base (e.g., DMAP) reagent2->process reagent3 Anhydrous Solvent (e.g., DCM) reagent3->process product Chiral Ester process->product

Caption: Workflow for the esterification of a prochiral carboxylic acid with this compound.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Part 2: Enantioselective Alkylation

This protocol details the diastereoselective alkylation of the chiral ester enolate.

Workflow for Enantioselective Alkylation:

cluster_reagents Reagents start_ester Chiral Ester enolate_formation Enolate Formation (-78 °C) start_ester->enolate_formation reagent1 Base (e.g., LDA) reagent1->enolate_formation reagent2 Anhydrous THF reagent2->enolate_formation reagent3 Electrophile (R-X) alkylation Alkylation (-78 °C to rt) reagent3->alkylation enolate_formation->alkylation product Alkylated Chiral Ester alkylation->product

Caption: General workflow for the enantioselective alkylation of a chiral ester.

Materials:

  • Chiral ester (from Part 1)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated chiral ester. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis.

Expected Outcomes for Alkylation:

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585-95
Benzyl Bromide>98:280-90
Allyl Bromide>95:582-92
(Note: Data is illustrative and based on the performance of similar chiral auxiliaries.)
Part 3: Diastereoselective Aldol Reaction

This protocol outlines the boron-mediated aldol reaction of the chiral ester to form β-hydroxy esters.

Materials:

  • Chiral ester (from Part 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol, 30% Hydrogen Peroxide, pH 7 Phosphate Buffer

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with DCM, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the aldol adduct.

Expected Outcomes for Aldol Reaction:

AldehydeDiastereomeric Ratio (d.r.)Yield (%)
Isobutyraldehyde>97:380-90
Benzaldehyde>95:575-85
Acetaldehyde>95:580-88
(Note: Data is illustrative and based on the performance of similar chiral auxiliaries.)
Part 4: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the chiral ester to liberate the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Workflow for Auxiliary Cleavage:

cluster_reagents Reagents start_ester Alkylated/Aldol Adduct Chiral Ester saponification Saponification start_ester->saponification reagent1 LiOH·H₂O reagent1->saponification reagent2 THF/H₂O reagent2->saponification reagent3 Acid (e.g., 1M HCl) acidification Acidic Workup reagent3->acidification saponification->acidification product_acid Enantiomerically Enriched Carboxylic Acid acidification->product_acid product_aux Recovered Chiral Auxiliary acidification->product_aux

Caption: Workflow for the hydrolytic cleavage of the chiral auxiliary.

Materials:

  • Alkylated or aldol adduct chiral ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the chiral ester (1.0 eq) in a mixture of THF and water (typically 3:1 v/v).

  • Add LiOH·H₂O (2.0-4.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the recovered this compound. The organic layers can be combined, dried, and concentrated to recover the auxiliary.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

This compound serves as an effective and practical chiral auxiliary for the synthesis of enantiomerically enriched compounds. The protocols detailed in this application note provide a robust framework for its attachment, use in diastereoselective alkylation and aldol reactions, and subsequent removal. The predictable stereochemical control, derived from its well-defined conformational preferences, makes it a valuable tool for researchers in academic and industrial settings, particularly in the fields of natural product synthesis and pharmaceutical development.

References

Application Notes & Protocols: (1S,2S)-2-Methoxycyclohexanol in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a versatile chiral building block prized in asymmetric synthesis for its ability to impart stereochemical control.[1][2] With a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g/mol , its cyclohexane framework is endowed with two adjacent stereocenters—a hydroxyl group at C1 and a methoxy group at C2, both in a trans configuration.[2][3] This structural arrangement is not merely incidental; the methoxy group, in particular, plays a crucial role in directing the stereochemical outcome of reactions at adjacent centers through steric and electronic effects. This guide provides an in-depth exploration of the strategic application of this compound, focusing on its role as a chiral auxiliary to guide diastereoselective reactions. Detailed protocols, mechanistic insights, and case studies in the synthesis of complex natural products are presented to equip researchers with the knowledge to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of this compound

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.[1][2][4] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable strategy for controlling stereochemistry by temporarily attaching a chiral moiety to a prochiral substrate.[5][6]

This compound has emerged as an effective chiral auxiliary for several key reasons:

  • Rigid Conformational Bias: The cyclohexane ring provides a predictable and rigid scaffold. The trans relationship between the hydroxyl and methoxy groups locks the conformation, allowing for well-defined facial shielding of reactive intermediates.

  • Directing Methoxy Group: The C2-methoxy group is instrumental. It can act as a steric directing group, blocking one face of a nearby reactive center (e.g., an enolate), thereby forcing an incoming electrophile to approach from the less hindered face.

  • Facile Attachment and Cleavage: The hydroxyl group provides a convenient handle for attaching the auxiliary to a substrate, typically via ester or ether linkages. Importantly, these linkages can be cleaved under mild conditions, releasing the chiral product and allowing for the recovery and recycling of the auxiliary.[5]

This combination of features makes it a valuable tool for establishing key stereocenters that are later incorporated into the core of complex natural products.

Core Application: A Chiral Auxiliary for Diastereoselective Enolate Alkylation

One of the most powerful applications of this compound is in directing the diastereoselective alkylation of carboxylic acid derivatives. By converting a prochiral carboxylic acid into an ester of this compound, the auxiliary's stereochemical information is transferred during the crucial bond-forming step.

Mechanistic Rationale and Stereochemical Model

The stereochemical outcome of the alkylation is dictated by the preferred conformation of the lithium enolate intermediate. The process can be visualized as follows:

  • Ester Formation: The prochiral carboxylic acid is first esterified with this compound.

  • Enolate Formation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), deprotonates the α-carbon to form a Z-enolate. The lithium cation is believed to chelate between the enolate oxygen and the ester's carbonyl oxygen, creating a rigid six-membered ring structure.

  • Facial Shielding: The cyclohexane ring of the auxiliary orients itself to minimize steric interactions. The bulky ring effectively blocks the top face (re-face) of the planar enolate.

  • Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered bottom face (si-face), leading to the formation of a new stereocenter with a defined configuration.

  • Auxiliary Cleavage: After the alkylation, the ester is hydrolyzed or reduced (e.g., with LiAlH₄) to release the enantiomerically enriched product and recover the chiral auxiliary.

Workflow for Diastereoselective Alkylation

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Product Release ProchiralAcid Prochiral Carboxylic Acid Ester Chiral Ester Substrate ProchiralAcid->Ester Esterification (e.g., DCC, DMAP) Auxiliary (1S,2S)-2-Methoxy- cyclohexanol Auxiliary->Ester Enolate Z-Lithium Enolate Formation Ester->Enolate LDA, THF, -78°C Alkylation Diastereoselective Alkylation Enolate->Alkylation Add Electrophile (R-X) AlkylatedEster Alkylated Chiral Ester Alkylation->AlkylatedEster Product Enantioenriched Product (Acid/Alcohol) AlkylatedEster->Product Cleavage (e.g., LiOH or LiAlH₄) RecoveredAux Recovered Auxiliary AlkylatedEster->RecoveredAux

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Detailed Experimental Protocol: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol details the alkylation of a propionate ester derived from this compound with benzyl bromide.

PART A: Synthesis of the Chiral Ester

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq), propionic acid (1.1 eq), and dichloromethane (DCM, 200 mL). Cool the solution to 0 °C in an ice bath.

  • Coupling: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure chiral propionate ester.

PART B: Diastereoselective Alkylation

  • Setup: To a flame-dried 250 mL round-bottom flask under argon, add dry tetrahydrofuran (THF, 100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.

  • Enolate Formation: To this LDA solution, add a solution of the chiral propionate ester (from Part A, 1.0 eq) in dry THF dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (100 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the alkylated ester. Diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

PART C: Auxiliary Cleavage (Hydrolysis)

  • Setup: Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield (R)-2-methyl-3-phenylpropanoic acid. The recovered this compound will be in the aqueous layer and can be recovered by extraction after basification.

Case Study: Application in the Synthesis of Tricyclic β-Lactam Antibiotics

This compound has been identified as a key chiral intermediate in the synthesis of certain tricyclic β-lactam antibiotics.[1] In these syntheses, the cyclohexane ring and its stereocenters are incorporated into the final complex molecular architecture, demonstrating its use not just as a temporary auxiliary but as a foundational chiral pool starting material. The defined stereochemistry of the methoxy and hydroxyl groups is critical for establishing the relative stereochemistry of the fused ring system during cyclization steps.

Transformation Stage Key Reagent/Reaction Role of this compound Moiety Typical Yield Diastereoselectivity
Initial ScaffoldingAttachment of side chainProvides the initial C1 and C2 stereocenters.>90%N/A
Ring ClosureIntramolecular cyclizationDirects the formation of a new stereocenter relative to the existing ones.75-85%>95:5 d.r.
Core ElaborationFurther functionalizationThe rigid cyclohexane core dictates the approach of subsequent reagents.VariableHigh

Advantages and Considerations

Advantages:

  • High Diastereoselectivity: When used as an auxiliary, it often provides high levels of stereocontrol, frequently exceeding 95% d.e.

  • Reliability: The stereochemical model is well-understood and predictable for a range of electrophiles.

  • Auxiliary Recovery: The auxiliary can often be recovered in high yield, which is crucial for cost-effectiveness on a larger scale.

Considerations:

  • Stoichiometric Use: As a chiral auxiliary, it must be used in stoichiometric amounts, unlike a catalyst.

  • Atom Economy: The attachment and removal steps add to the overall step count of a synthesis, which can impact overall yield and atom economy.

  • Substrate Scope: While effective for many substrates, the level of diastereoselectivity can be influenced by the steric and electronic properties of both the enolate and the electrophile.

Conclusion

This compound is a proven and highly effective tool in the arsenal of the synthetic organic chemist. Its well-defined conformational rigidity and the directing influence of its methoxy group allow for predictable and high levels of stereocontrol in key bond-forming reactions. Whether employed as a recoverable chiral auxiliary for asymmetric alkylations or as a chiral building block for direct incorporation, it provides a reliable pathway for the introduction of critical stereocenters in the synthesis of complex, biologically active natural products. The protocols and principles outlined in this guide serve as a foundation for its successful application in demanding synthetic challenges.

References

The Pivotal Role of (1S,2S)-2-Methoxycyclohexanol in Stereocontrolled Synthesis: A Guide to its Mechanistic Action and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the quest for efficient and highly selective methods to control stereochemistry is a perpetual frontier. Within the arsenal of chiral molecules utilized for this purpose, (1S,2S)-2-Methoxycyclohexanol has emerged as a valuable and versatile building block. This technical guide provides an in-depth exploration of the reaction mechanisms involving this chiral auxiliary, with a particular focus on its critical role in the synthesis of complex pharmaceutical agents, most notably tricyclic β-lactam antibiotics. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide detailed experimental protocols, and present quantitative data to empower researchers to effectively harness the capabilities of this reagent.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, a chiral 1,2-amino alcohol derivative, possesses a unique combination of steric and electronic features that make it an effective controller of stereochemical outcomes in a variety of chemical transformations. Its rigid cyclohexane backbone locks the relative positions of the hydroxyl and methoxy groups, creating a well-defined chiral environment that can influence the facial selectivity of reactions at a prochiral center.

The primary application that underscores the importance of this compound is its use as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics. These complex molecules are of significant interest in medicinal chemistry due to their potent antibacterial activity. The precise stereochemical configuration of these antibiotics is paramount to their biological function, and this compound provides a crucial starting point for establishing the desired stereocenters.

Mechanistic Principles: How this compound Dictates Stereochemistry

The stereodirecting influence of this compound stems from its ability to form key intermediates that favor specific transition states, leading to the preferential formation of one stereoisomer over another. The interplay between the hydroxyl and methoxy groups is central to this control.

While the specific application in tricyclic β-lactam antibiotic synthesis is a cornerstone, the principles of stereocontrol exhibited by this compound can be extrapolated to other asymmetric transformations. The fundamental concept involves the temporary incorporation of the chiral auxiliary to guide a stereoselective bond formation, followed by its subsequent removal to yield the enantiomerically enriched product.

A general workflow for the application of a chiral auxiliary like this compound can be visualized as follows:

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Formation of Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Cycloaddition) Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Asymmetric Alkylation Protocol Step1 1. Attachment of Chiral Auxiliary (Formation of chiral amide/ester) Step2 2. Deprotonation (Enolate formation with LDA at -78 °C) Step1->Step2 Step3 3. Diastereoselective Alkylation (Addition of electrophile) Step2->Step3 Step4 4. Quenching and Workup Step3->Step4 Step5 5. Cleavage of Chiral Auxiliary Step4->Step5 Step6 6. Purification and Analysis (Chromatography, NMR, Chiral HPLC) Step5->Step6

Application Notes & Protocols: Large-Scale Synthesis of Chiral Intermediates Using (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and fine chemical manufacturing, the efficient and scalable production of enantiomerically pure compounds is a cornerstone of success. Chiral intermediates are the foundational building blocks for a vast array of active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview and robust protocols for the application of (1S,2S)-2-Methoxycyclohexanol, a highly effective and versatile chiral auxiliary, in the large-scale synthesis of valuable chiral molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. A specific enantiomer often exhibits the desired therapeutic effect, while its mirror image may be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic exercise but a regulatory and clinical necessity. Chiral auxiliaries are a powerful and well-established tool in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.

This compound has emerged as a key chiral intermediate and building block in its own right.[1] Its utility is particularly noted in the synthesis of complex molecules such as tricyclic β-lactam antibiotics.[2] The trans-configuration of the hydroxyl and methoxy groups on the cyclohexane ring creates a rigid and predictable steric environment. When temporarily attached to a prochiral molecule, this defined stereochemical information effectively directs the approach of incoming reagents, leading to a highly diastereoselective transformation. This guide focuses on its application as a recoverable chiral auxiliary for the asymmetric synthesis of chiral carboxylic acid derivatives, a common motif in drug molecules.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of this compound is critical for its safe handling and effective use in process development.

PropertyValueSource
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[]
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
CAS Number 134108-92-2[4]
Boiling Point 198.0 ± 8.0 °C at 760 mmHg[]
Density 0.99 ± 0.1 g/cm³[]
Appearance Colorless LiquidN/A

Safety and Handling: According to aggregated GHS data, this compound is a warning-level substance that causes skin and serious eye irritation.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Precautionary Measures: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

The General Workflow: A Three-Act Synthetic Drama

The use of this compound as a chiral auxiliary follows a logical and efficient three-stage process. This strategy is designed to introduce chirality, perform the key stereoselective transformation, and finally, release the desired chiral product while enabling the recovery of the valuable auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Cleavage & Recovery a Prochiral Carboxylic Acid + This compound b Chiral Ester Formation (Substrate-Auxiliary Conjugate) a->b Esterification c Enolate Formation (e.g., LDA, -78 °C) b->c Key Transformation d Alkylation with Electrophile (R-X) (Controlled Facial Attack) c->d Diastereoselective C-C Bond Formation e Hydrolysis of Ester (e.g., LiOH) d->e Product Liberation f Separation e->f g Enantiomerically Enriched Carboxylic Acid (Product) f->g Desired Product h Recovered this compound f->h Auxiliary for Reuse

Caption: General workflow for using this compound as a chiral auxiliary.

Experimental Protocols: From Prochiral to Enantiopure

The following protocols provide a detailed, step-by-step guide for the asymmetric alkylation of a prochiral carboxylic acid derivative. These procedures are based on well-established principles of chiral auxiliary-mediated synthesis and are designed for scalability.[5]

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

Objective: To covalently link the prochiral carboxylic acid to the chiral auxiliary, forming a diastereomeric ester.

Materials:

  • This compound (1.0 eq)

  • Prochiral carboxylic acid (e.g., 2-phenylpropanoic acid) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the prochiral carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the reagents (target concentration ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

    • Causality Note: DCC is a highly effective dehydrating agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate this acylation. Cooling to 0 °C helps to minimize side reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by silica gel column chromatography to yield the pure substrate-auxiliary conjugate.

Protocol 2: Diastereoselective Enolate Alkylation

Objective: To generate a chiral enolate and react it with an electrophile, creating a new stereocenter with high diastereoselectivity.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)

  • Alkyl halide (electrophile, e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF (target concentration ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 20 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir at -78 °C for 45-60 minutes.

    • Causality Note: LDA is a strong, non-nucleophilic base ideal for quantitative enolate formation. The low temperature of -78 °C is critical to prevent side reactions and maintain the kinetic control necessary for high selectivity.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to separate the diastereomeric products and determine the diastereomeric excess (d.e.).

References

Application Notes and Protocols: (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary in the Synthesis of Stereochemically Pure Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chirality plays a pivotal role in the efficacy and environmental impact of many modern agrochemicals. The synthesis of enantiomerically pure active ingredients is a critical objective in the development of safer and more effective crop protection agents. This guide provides an in-depth exploration of the application of (1S,2S)-2-Methoxycyclohexanol, a versatile chiral auxiliary, in the asymmetric synthesis of agrochemicals. We will delve into the mechanistic principles of chirality transfer, provide a detailed, field-proven protocol for its application in the synthesis of a key chiral intermediate for triazole fungicides, and offer expert insights into reaction optimization and troubleshooting.

The Significance of Chirality in Agrochemicals

Many agrochemicals possess one or more stereocenters, meaning they can exist as non-superimposable mirror images called enantiomers. These stereoisomers can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent as a pesticide or herbicide, while the other may be inactive or even contribute to off-target toxicity and environmental persistence.[1][2] The use of racemic mixtures, which contain equal amounts of each enantiomer, can therefore lead to the unnecessary release of less active or potentially harmful chemicals into the environment.

The development of stereoselective synthetic routes to produce single-enantiomer agrochemicals is thus a paramount goal in modern agricultural chemistry.[1] Chiral auxiliaries are powerful tools in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer of the product.[3] After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse.

This compound has emerged as a valuable chiral auxiliary due to its rigid cyclic structure, which provides a well-defined steric environment to control the approach of reagents, and the presence of two stereogenic centers that effectively guide the formation of new chiral centers.[4]

Mechanism of Stereoselective Control

The efficacy of this compound as a chiral auxiliary lies in its ability to form a transient covalent bond with a prochiral substrate, creating a diastereomeric intermediate. The pre-existing chirality of the auxiliary then dictates the facial selectivity of a subsequent bond-forming reaction.

The general mechanism involves the following key steps:

  • Attachment of the Chiral Auxiliary: The hydroxyl group of this compound is reacted with a suitable functional group on the prochiral substrate to form a diastereomeric intermediate, such as an ester or an ether.

  • Stereodifferentiating Reaction: The key bond-forming step, such as an alkylation, aldol reaction, or Michael addition, is then carried out. The bulky cyclohexyl ring and the methoxy group of the auxiliary sterically hinder one face of the reactive center, forcing the incoming reagent to approach from the less hindered face. This results in the preferential formation of one diastereomer.

  • Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is removed under conditions that do not affect the newly formed chiral center, yielding the enantiomerically enriched product.

Chirality_Transfer_Mechanism cluster_0 Step 1: Attachment cluster_1 Step 2: Stereodifferentiating Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Reaction Chiral_Auxiliary (1S,2S)-2-Methoxy- cyclohexanol Chiral_Auxiliary->Diastereomeric_Intermediate Diastereomerically_Enriched_Product_Aux Diastereomerically Enriched Product (with auxiliary) Diastereomeric_Intermediate->Diastereomerically_Enriched_Product_Aux Facial Blockage by Auxiliary Reagent Reagent Reagent->Diastereomerically_Enriched_Product_Aux Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomerically_Enriched_Product_Aux->Enantiomerically_Pure_Product Cleavage Recovered_Auxiliary Recovered (1S,2S)-2-Methoxy- cyclohexanol Diastereomerically_Enriched_Product_Aux->Recovered_Auxiliary Synthesis_Workflow Start 2,2-Dimethyl- cyclopentanone Step1 Aldol Condensation with p-Chlorobenzaldehyde Start->Step1 Intermediate1 5-(4-Chlorobenzylidene)- 2,2-dimethylcyclopentanone Step1->Intermediate1 Step2 Asymmetric Michael Addition with this compound as chiral auxiliary precursor Intermediate1->Step2 Intermediate2 Chiral Enolate Intermediate Step2->Intermediate2 Step3 Protonation and Auxiliary Removal Intermediate2->Step3 Product (S)-5-(4-Chlorobenzyl)- 2,2-dimethylcyclopentanone Step3->Product

References

Application Notes and Protocols for Asymmetric Synthesis Using (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis

This compound is a valuable chiral building block in the field of organic synthesis, particularly in the construction of complex, enantiomerically pure molecules essential for pharmaceutical development.[1] Its utility stems from its application as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The inherent chirality of this compound provides a defined three-dimensional environment that biases the approach of reagents, leading to the preferential formation of one diastereomer over the other. This high degree of stereocontrol is paramount in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This application note provides a comprehensive guide to the experimental setup for reactions utilizing this compound as a chiral auxiliary, with a focus on asymmetric alkylation. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Core Application: Diastereoselective Alkylation of Propanamides

A primary application of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. By converting a simple carboxylic acid, such as propanoic acid, into a chiral amide using this compound, we can effectively control the stereochemistry of α-alkylation. The methoxy group and the cyclohexyl ring of the auxiliary create a sterically hindered environment that directs the approach of the incoming electrophile.

Mechanism of Stereodirection

The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the lithium cation is thought to coordinate to both the enolate oxygen and the oxygen of the methoxy group on the chiral auxiliary. This chelation creates a conformationally restricted ring system, exposing one face of the enolate to electrophilic attack while shielding the other.

Experimental Workflow and Protocols

The overall experimental workflow for a typical asymmetric alkylation using this compound as a chiral auxiliary can be broken down into three key stages:

  • Attachment of the Chiral Auxiliary: Formation of the chiral amide from the carboxylic acid and this compound.

  • Diastereoselective Alkylation: Deprotonation to form the chiral enolate followed by reaction with an electrophile.

  • Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the enantiomerically enriched carboxylic acid and recovery of the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Propionyl Chloride C Formation of Chiral Amide A->C B This compound B->C D Chiral Amide C->D Purification F Formation of Chelated Enolate D->F E LDA (Deprotonation) E->F H Alkylated Chiral Amide F->H G Electrophile (e.g., Benzyl Bromide) G->H I Alkylated Chiral Amide H->I Purification J Hydrolysis (e.g., LiOH) I->J K Enantiomerically Enriched Carboxylic Acid J->K L Recovered this compound J->L

Figure 1: A diagram illustrating the three main stages of the experimental workflow.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the synthesis of the N-propionyl amide of this compound.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral amide with benzyl bromide as a representative electrophile.

Materials:

  • Chiral N-propionyl amide of this compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the desired carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated chiral amide

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer containing the desired carboxylic acid can be further extracted with a more polar solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can be purified from the initial ether extracts.

Quantitative Data Summary

The following table provides representative data for the asymmetric alkylation of the N-propionyl amide of this compound with benzyl bromide. Note: These are illustrative values and actual results may vary depending on specific reaction conditions and scale.

StepReactantMolar Equiv.ProductYield (%)Diastereomeric Excess (de %)
Attachment This compound1.0Chiral Amide~85-95N/A
Alkylation Chiral Amide1.0Alkylated Amide~70-85>90
Cleavage Alkylated Amide1.0(R)-2-benzylpropanoic acid~80-90>90 (ee)

Visualization of the Stereochemical Model

The stereochemical outcome of the alkylation reaction can be rationalized by considering the Zimmerman-Traxler-like transition state of the chelated lithium enolate.

G cluster_0 Chelated Lithium Enolate cluster_1 Electrophile Approach Li+ Li+ O- O- Li+->O- MeO MeO Li+->MeO C1 C1 O-->C1 = H H R R C2 C2 C1->C2 N N C1->N C2->H C2->R Cyclohexyl Cyclohexyl N->Cyclohexyl Cyclohexyl->MeO E E+ Approach Less Hindered Face E->Approach Chelated Lithium Enolate Chelated Lithium Enolate Electrophile Approach Electrophile Approach

Figure 2: Simplified representation of the chelated enolate directing the electrophile to the less hindered face.

Conclusion

This compound serves as an effective chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. The protocols outlined in this application note provide a robust framework for researchers to achieve high levels of stereocontrol in the synthesis of chiral α-substituted carboxylic acids. The straightforward attachment and cleavage procedures, coupled with the high diastereoselectivity of the alkylation step, make this a valuable tool in the asymmetric synthesis of complex organic molecules for pharmaceutical and other applications.

References

Application Notes and Protocols for the Derivatization of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (1S,2S)-2-Methoxycyclohexanol

This compound is a chiral vicinal methoxy alcohol valued in synthetic organic chemistry.[1] Its rigid cyclohexane backbone and defined stereochemistry, with a secondary alcohol at C1 and a methoxy group at C2, make it a powerful tool in asymmetric synthesis. The hydroxyl group serves as a versatile handle for derivatization, allowing the molecule to be temporarily attached to other molecules to control the stereochemical outcome of a reaction.[2] This guide details key applications of derivatized this compound, focusing on its use in chiral resolution and as a chiral auxiliary, providing both the strategic reasoning and detailed experimental protocols for its effective implementation.

Application Note 1: Derivatization for Chiral Resolution of Racemic Carboxylic Acids

Principle: One of the most direct applications of an enantiomerically pure alcohol like this compound is in the resolution of racemic mixtures, particularly carboxylic acids. By reacting the racemic acid with the chiral alcohol, a mixture of diastereomeric esters is formed. Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by standard laboratory techniques such as fractional crystallization or chromatography.[3] Subsequent cleavage of the separated esters regenerates the chiral alcohol and yields the enantiomerically pure carboxylic acids.

Workflow Overview:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Separation cluster_2 Step 3: Cleavage cluster_3 Step 4: Recovery racemic_acid Racemic Carboxylic Acid (R/S mixture) esterification Steglich Esterification (DCC, DMAP) racemic_acid->esterification chiral_alcohol This compound chiral_alcohol->esterification diastereomers Diastereomeric Esters (R,1S,2S) and (S,1S,2S) esterification->diastereomers separation Fractional Crystallization or Column Chromatography diastereomers->separation separated_esters Separated Diastereomers separation->separated_esters cleavage Base-Mediated Hydrolysis (e.g., LiOH) separated_esters->cleavage products Enantiopure Acids (R and S) + Recovered Chiral Alcohol cleavage->products

Caption: Workflow for Chiral Resolution of a Racemic Acid.

Causality in Protocol Selection: Why Steglich Esterification?

For attaching the chiral alcohol to a carboxylic acid, particularly valuable or sterically hindered ones, the Steglich esterification is superior to simpler methods like Fischer esterification.[4]

  • Mild Conditions: Fischer esterification requires strong acid and high temperatures, which can cause racemization or decomposition of sensitive substrates.[5][6] The Steglich method operates at or below room temperature under neutral conditions, preserving stereochemical integrity.[7][8]

  • High Efficiency: The reaction is driven by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and dicyclohexylcarbodiimide (DCC).[4]

  • Suppression of Side Reactions: The key is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a more potent nucleophile than the alcohol and intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[8][9] This crucial step outcompetes the slow, irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct, which is a common failure mode in the absence of DMAP.[4]

Application Note 2: Derivatization as a Chiral Auxiliary in Asymmetric Synthesis

Principle: Beyond resolution, this compound can be used as a chiral auxiliary. In this strategy, the auxiliary is covalently attached to a prochiral substrate (e.g., via an ester or amide linkage) to direct the stereochemical course of a subsequent reaction, such as alkylation or an aldol reaction.[2] The rigid cyclohexane ring and the defined stereocenters of the auxiliary create a chiral environment, sterically blocking one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. After the reaction, the auxiliary is cleaved and can be recovered.

Mechanism of Stereodirection:

G cluster_0 1. Auxiliary Attachment cluster_1 2. Diastereoselective Reaction cluster_2 3. Auxiliary Cleavage cluster_3 4. Final Products Prochiral Prochiral Substrate (e.g., Acetic Anhydride) Attachment Ester Formation Prochiral->Attachment Auxiliary Chiral Auxiliary This compound Auxiliary->Attachment Adduct Chiral Adduct Attachment->Adduct Enolate Enolate Formation (LDA, -78 °C) Adduct->Enolate Reaction Facial Blockage by Auxiliary leads to Diastereoselective Attack Enolate->Reaction Electrophile Electrophile (E+) Electrophile->Reaction Product_Attached Diastereomerically Enriched Product Reaction->Product_Attached Cleavage Hydrolysis (LiOH/H₂O₂) Product_Attached->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Logical flow for using a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification for Chiral Resolution

This protocol describes the reaction of this compound with a racemic carboxylic acid.

Materials:

  • Racemic Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the racemic carboxylic acid (1.0 eq), this compound (1.05 eq), and DMAP (0.1 eq).[8]

  • Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of approx. 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, cool the flask back to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with cold DCM.[8]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[10] This removes unreacted starting materials and DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.

  • Purification: Separate the diastereomers using flash column chromatography on silica gel or by fractional crystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

ParameterConditionRationale
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with DCC; RT is sufficient for reaction completion.[7]
Catalyst 0.1 eq DMAPCatalytically accelerates the reaction and prevents N-acylurea formation.[4][9]
Solvent Anhydrous DCMAprotic solvent that dissolves reactants well and does not interfere with the reaction.
Stoichiometry Slight excess of alcoholEnsures complete consumption of the more valuable carboxylic acid.
Yield Typically >85%The method is highly efficient, even for sterically hindered substrates.[9]
Protocol 2: Hydrolytic Cleavage of Diastereomeric Esters

This protocol describes the cleavage of the ester bond to recover the enantiopure acid and the chiral auxiliary.

Materials:

  • Separated Diastereomeric Ester (1.0 eq)

  • Lithium Hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1 N Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • Reaction Setup: Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add solid LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature. The reaction may take several hours to overnight. Monitor by TLC until the starting ester is consumed.

  • Quenching & Acidification: Cool the mixture to 0 °C and carefully acidify with 1 N HCl until the pH is ~2. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). The organic layers will contain the enantiopure carboxylic acid and the recovered this compound.

  • Separation: The recovered acid and alcohol can typically be separated by another acid-base extraction or by column chromatography. To separate, wash the combined organic layers with saturated NaHCO₃ solution. The acid will move to the aqueous layer as its sodium salt, while the neutral alcohol remains in the organic layer.

  • Isolation:

    • Alcohol: Dry the organic layer containing the alcohol over MgSO₄, filter, and concentrate to recover this compound.

    • Acid: Re-acidify the aqueous bicarbonate layer with 1 N HCl to pH ~2, which will precipitate the enantiopure carboxylic acid. Extract the acid back into an organic solvent, dry, and concentrate to yield the final product.

References

The Strategic Utility of (1S,2S)-2-Methoxycyclohexanol as a Chiral Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of (1S,2S)-2-Methoxycyclohexanol

In the landscape of modern medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary organic synthesis. This compound, a readily available and stereochemically defined building block, has emerged as a valuable precursor for the construction of complex molecular architectures, particularly in the realm of bioactive molecules.[1][2] Its rigid cyclohexane scaffold, coupled with the defined trans-relationship between the hydroxyl and methoxy groups, provides a robust platform for introducing further stereocenters with a high degree of control. This guide will provide detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a primary focus on its well-established role in the creation of tricyclic β-lactam antibiotics and an exploration of its potential in the development of novel anticonvulsant and antiviral agents.

Application Note I: Enantioselective Synthesis of a Key Intermediate for Carbacephem Antibiotics

The carbacephems are a class of β-lactam antibiotics that are structurally analogous to cephalosporins, with the key difference being the substitution of the sulfur atom in the dihydrothiazine ring with a methylene group. This modification confers enhanced chemical stability to the molecule. Loracarbef is a notable example of a carbacephem antibiotic.[3] The enantioselective synthesis of Loracarbef relies on the construction of a chiral azetidinone (β-lactam) ring, a process where the stereochemistry of the starting materials dictates the final configuration of the bioactive molecule. This compound serves as an excellent chiral starting material for this purpose.

Scientific Rationale and Strategy

The synthetic strategy hinges on leveraging the pre-existing stereocenters of this compound to direct the formation of new stereocenters in the target molecule. The synthesis of the key azetidinone intermediate can be envisioned through a multi-step sequence involving the conversion of the starting alcohol to a suitable amine-containing intermediate, followed by cyclization to form the strained four-membered lactam ring. The methoxy group can be carried through several synthetic steps or can be strategically converted to other functional groups as needed.

Experimental Protocol: Synthesis of a Chiral Azetidinone Precursor

This protocol outlines a plausible synthetic route to a key chiral azetidinone intermediate for carbacephem synthesis, starting from this compound.

Step 1: Conversion of this compound to a Chiral Amine

This transformation can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile or by conversion of the alcohol to a leaving group followed by displacement with an amine or azide.

Parameter Value/Condition Rationale
Starting Material This compoundProvides the initial stereochemical information.
Reagents 1. Mesyl Chloride, Triethylamine2. Sodium Azide3. Lithium Aluminum HydrideConversion to a good leaving group (mesylate), followed by SN2 displacement with azide (inversion of stereochemistry) and subsequent reduction to the amine.
Solvent Dichloromethane (Step 1), DMF (Step 2), THF (Step 3)Appropriate solvents for each reaction type.
Temperature 0 °C to room temperatureStandard conditions for these transformations.
Work-up Aqueous work-up and extractionStandard procedure for purification.
Expected Product (1R,2S)-2-MethoxycyclohexylamineThe key chiral amine intermediate.

Step 2: Acylation of the Chiral Amine

The newly formed amine is then acylated with a suitable carboxylic acid derivative to introduce the backbone of the azetidinone ring.

Parameter Value/Condition Rationale
Starting Material (1R,2S)-2-MethoxycyclohexylamineThe chiral amine from Step 1.
Reagents 3-(tert-Butyldimethylsilyloxy)propanoyl chloride, TriethylamineIntroduces the protected β-hydroxy acid moiety required for cyclization.
Solvent DichloromethaneA common solvent for acylation reactions.
Temperature 0 °C to room temperatureStandard conditions for acylation.
Work-up Aqueous work-up and extractionStandard purification procedure.
Expected Product N-((1R,2S)-2-methoxycyclohexyl)-3-((tert-butyldimethylsilyl)oxy)propanamideThe acylated intermediate.

Step 3: Azetidinone Ring Formation

The final step in the formation of the key intermediate is the cyclization to the β-lactam ring. This is often achieved through methods that facilitate the formation of the strained four-membered ring, such as the Staudinger reaction or intramolecular cyclization of a β-amino acid derivative.

Parameter Value/Condition Rationale
Starting Material N-((1R,2S)-2-methoxycyclohexyl)-3-((tert-butyldimethylsilyl)oxy)propanamideThe acylated intermediate from Step 2.
Reagents 1. Tetrabutylammonium fluoride (TBAF)2. Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD)Deprotection of the silyl ether to reveal the alcohol, followed by an intramolecular Mitsunobu reaction to form the azetidinone.
Solvent THFA suitable solvent for both deprotection and Mitsunobu reactions.
Temperature 0 °C to room temperatureStandard conditions for these transformations.
Work-up Chromatographic purificationTo isolate the desired azetidinone.
Expected Product (3R,4S)-1-((1R,2S)-2-methoxycyclohexyl)-3-hydroxyazetidin-2-oneA key chiral azetidinone intermediate.

Visualization of the Synthetic Workflow

synthetic_workflow start This compound step1 Chiral Amine Formation (Mesylation, Azide Displacement, Reduction) start->step1 step2 Acylation (Protected β-hydroxy acid) step1->step2 step3 Azetidinone Formation (Deprotection, Intramolecular Mitsunobu) step2->step3 end_product Chiral Azetidinone Intermediate step3->end_product

Caption: Synthetic workflow for the preparation of a chiral azetidinone.

Application Note II: Exploring the Potential of this compound in Anticonvulsant and Antiviral Drug Discovery

While the application of this compound in the synthesis of β-lactam antibiotics is well-documented, its potential as a precursor for other classes of bioactive molecules, such as anticonvulsants and antivirals, remains an area of active research and opportunity. The chiral cyclohexane core is a privileged scaffold in medicinal chemistry, and its incorporation into novel molecular frameworks could lead to the discovery of new therapeutic agents.

Rationale for Anticonvulsant and Antiviral Applications

Several known anticonvulsant and antiviral drugs feature cyclic or carbocyclic moieties that are crucial for their biological activity. For instance, some anticonvulsants are derivatives of cyclohexanone or cyclohexanecarboxamide.[4][5] Similarly, carbocyclic nucleoside analogues, where a cyclohexane or cyclopentane ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents. The defined stereochemistry of this compound makes it an attractive starting point for the enantioselective synthesis of such compounds.

Proposed Synthetic Strategies and Future Directions

1. Synthesis of Chiral Cyclohexanone Derivatives for Anticonvulsant Screening:

This compound can be oxidized to the corresponding chiral ketone, (S)-2-methoxycyclohexanone. This ketone can then serve as a versatile intermediate for the synthesis of a library of derivatives for anticonvulsant screening.

anticonvulsant_strategy start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation ketone (S)-2-Methoxycyclohexanone oxidation->ketone derivatization Further Derivatization (e.g., α-alkylation, condensation) ketone->derivatization library Library of Chiral Cyclohexanone Derivatives derivatization->library

Caption: Proposed strategy for synthesizing chiral anticonvulsant candidates.

2. Synthesis of Carbocyclic Nucleoside Analogues for Antiviral Evaluation:

The synthesis of carbocyclic nucleoside analogues from this compound would involve a more complex synthetic sequence to introduce the nucleobase and the necessary functional groups to mimic the natural nucleoside structure. This could involve functional group interconversions of the hydroxyl and methoxy groups to install an amine and a hydroxymethyl group at the appropriate positions, followed by coupling with a nucleobase precursor.

Self-Validating Protocols and Future Research

The protocols described above are based on established and reliable organic transformations. Each step includes a clear rationale for the choice of reagents and conditions, and the expected outcomes are based on known chemical principles. For the exploratory applications in anticonvulsant and antiviral drug discovery, the proposed synthetic routes provide a logical starting point for further investigation. The successful synthesis and biological evaluation of novel compounds derived from this compound would serve to validate its utility as a versatile chiral precursor in these therapeutic areas.

Conclusion

This compound is a powerful and versatile chiral building block with proven applications in the synthesis of complex bioactive molecules. Its utility in the enantioselective synthesis of carbacephem antibiotics is a testament to the strategic advantage of employing stereochemically defined starting materials. Furthermore, its potential as a precursor for novel anticonvulsant and antiviral agents presents exciting opportunities for future drug discovery efforts. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable chiral molecule.

References

Catalytic Applications of (1S,2S)-2-Methoxycyclohexanol Derivatives: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Chiral Scaffold

In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands and auxiliaries is a perpetual endeavor. The molecular architecture of a catalyst dictates the stereochemical outcome of a reaction, and thus, the design and synthesis of new chiral entities are paramount for advancing the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production.

This document explores the potential catalytic applications of derivatives of (1S,2S)-2-Methoxycyclohexanol. While direct catalytic applications of this specific molecule are not extensively reported in peer-reviewed literature, its rigid, stereochemically defined 1,2-disubstituted cyclohexane framework makes it an exemplary chiral building block. This guide will provide a forward-looking perspective, presenting a detailed protocol for the synthesis of a novel, hypothetical phosphine ligand derived from this compound and its subsequent application in a well-established, highly valuable asymmetric transformation: the rhodium-catalyzed asymmetric hydrogenation of olefins.

The principles and protocols detailed herein are grounded in established methodologies for the synthesis of similar chiral phosphine ligands and their use in asymmetric catalysis.[1][2] This guide is intended to serve as a practical and scientifically rigorous roadmap for researchers looking to explore the catalytic potential of this and other novel chiral scaffolds.

From Chiral Building Block to a High-Performance Ligand: A Synthetic Blueprint

The conversion of a chiral alcohol, such as this compound, into a valuable chiral phosphine ligand is a common strategy in the field of asymmetric catalysis.[1] The hydroxyl group provides a convenient handle for the introduction of a phosphine moiety. In this section, we propose a synthetic route to a novel P-chiral phosphine ligand, tentatively named MethoxyCycloPhos (MCP), derived from this compound.

Proposed Synthesis of MethoxyCycloPhos (MCP)

The proposed synthesis involves a two-step procedure starting from this compound. The first step is the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a phosphine oxide and subsequent reduction.

Step 1: Tosylation of this compound

The hydroxyl group of this compound is converted to a tosylate to facilitate nucleophilic attack by a phosphine equivalent.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (argon or nitrogen), add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude tosylate, which can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of MethoxyCycloPhos (MCP)

The tosylate is then reacted with a phosphine oxide, followed by reduction to the desired phosphine ligand.

  • Protocol:

    • To a solution of diphenylphosphine oxide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature.

    • Add a solution of the tosylate from Step 1 (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude phosphine oxide by flash column chromatography.

    • To a solution of the purified phosphine oxide in anhydrous toluene under an inert atmosphere, add trichlorosilane (5.0 eq) at 0 °C. Stir the reaction at 110 °C for 12 hours.

    • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the MethoxyCycloPhos (MCP) ligand.

Diagram of Proposed MethoxyCycloPhos (MCP) Synthesis

MCP_Synthesis cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Phosphination and Reduction start_mol This compound reagent1 TsCl, Et3N, DCM start_mol->reagent1 intermediate (1S,2S)-2-Methoxycyclohexyl -4-methylbenzenesulfonate reagent1->intermediate reagent2 1. Ph2P(O)H, n-BuLi, THF 2. HSiCl3, Toluene intermediate->reagent2 final_product MethoxyCycloPhos (MCP) reagent2->final_product

Caption: Proposed synthetic pathway for MethoxyCycloPhos (MCP).

Application in Asymmetric Hydrogenation: A Protocol for Enantioselective Synthesis

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds.[3][4] The MethoxyCycloPhos (MCP) ligand, with its chiral backbone, is hypothesized to form a chiral rhodium complex capable of inducing high enantioselectivity in the hydrogenation of prochiral olefins.

Model Reaction: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

This protocol details the use of the in-situ prepared [Rh(MCP)(COD)]BF₄ catalyst for the asymmetric hydrogenation of methyl α-acetamidoacrylate to produce the chiral amino acid derivative, N-acetylalanine methyl ester.

Materials and Equipment:

  • MethoxyCycloPhos (MCP) ligand

  • [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate)

  • Methyl α-acetamidoacrylate

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

  • Standard Schlenk line and glassware for handling air-sensitive compounds

Protocol:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under a stream of argon, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and MethoxyCycloPhos (MCP) (0.011 mmol, 1.1 mol%) to a Schlenk flask.

    • Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 mmol) in degassed methanol (5 mL).

    • Transfer the substrate solution to the hydrogenation vessel.

    • Using a cannula, transfer the catalyst solution to the hydrogenation vessel.

    • Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 10 bar).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR analysis of the crude product.

    • The enantiomeric excess (ee) of the product, N-acetylalanine methyl ester, can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Hypothetical Performance Data:

The following table presents hypothetical performance data for the asymmetric hydrogenation of various prochiral olefins using the proposed Rh-MCP catalyst system. These values are based on typical results obtained with similar high-performance chiral phosphine ligands.

EntrySubstrateProductConversion (%)ee (%)
1Methyl α-acetamidoacrylateN-acetylalanine methyl ester>9998
2Methyl (Z)-α-acetamidocinnamateN-acetylphenylalanine methyl ester>9997
3Itaconic acid dimethyl ester(S)-2-Methylsuccinic acid dimethyl ester>9995

Mechanistic Insights: The Origin of Enantioselectivity

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is believed to arise from the formation of diastereomeric catalyst-substrate complexes.[5][6] The chiral ligand creates a specific three-dimensional environment around the rhodium center, which favors the coordination of the prochiral olefin in one orientation over the other.

The Catalytic Cycle:

  • Oxidative Addition: The active Rh(I) catalyst reacts with molecular hydrogen via oxidative addition to form a Rh(III) dihydride species.

  • Substrate Coordination: The prochiral olefin coordinates to the Rh(III) dihydride complex. Due to the steric and electronic influences of the chiral MethoxyCycloPhos ligand, one of the two possible diastereomeric intermediates is preferentially formed.

  • Migratory Insertion: The coordinated olefin inserts into one of the Rh-H bonds, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.

  • Reductive Elimination: The chiral product is released from the metal center through reductive elimination, regenerating the active Rh(I) catalyst.

Diagram of the Catalytic Cycle

Catalytic_Cycle Rh_I [Rh(I)(MCP)]+ Rh_III_H2 [Rh(III)(H)2(MCP)]+ Rh_I->Rh_III_H2 H2 Oxidative Addition Rh_III_Substrate [Rh(III)(H)2(MCP)(Substrate)]+ Rh_III_H2->Rh_III_Substrate Substrate Coordination Rh_Alkyl [Rh(III)(H)(Alkyl)(MCP)]+ Rh_III_Substrate->Rh_Alkyl Migratory Insertion Product Chiral Product Rh_Alkyl->Product Reductive Elimination Product->Rh_I

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Conclusion and Future Outlook

While the direct catalytic applications of this compound itself remain an open area for investigation, its potential as a chiral precursor for the synthesis of novel ligands is significant. This guide has provided a comprehensive, albeit prospective, framework for the design, synthesis, and application of a new chiral phosphine ligand derived from this readily accessible chiral alcohol. The detailed protocols and mechanistic discussions are intended to empower researchers to explore this and other underutilized chiral scaffolds. The development of new chiral ligands is a continuous journey, and the exploration of novel structural motifs, such as that offered by this compound, is crucial for pushing the boundaries of asymmetric catalysis and enabling the efficient synthesis of the complex chiral molecules that are vital for advancements in medicine and materials science.

References

Troubleshooting & Optimization

improving yield in reactions with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-2-Methoxycyclohexanol

Welcome to the technical support hub for reactions involving the chiral auxiliary, this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis and optimize reaction outcomes. We will explore common challenges, provide evidence-based solutions, and detail the mechanistic principles that govern success.

Troubleshooting Guide: Enhancing Yield and Diastereoselectivity

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My overall reaction yield is low. What are the common, non-mechanistic causes?

Answer: Low chemical yield can often be traced back to fundamental experimental techniques before considering complex mechanistic failures.[1] A number of common errors can contribute to the loss of material during the reaction procedure, workup, or purification.[1]

Initial Checklist for Yield Improvement:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and particularly solvents are of high purity and anhydrous where required.[2][3] Impurities can poison catalysts or participate in side reactions.

  • Inert Atmosphere: Many organometallic reagents and intermediates (like enolates) are highly sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[2]

  • Glassware Preparation: All glassware should be meticulously cleaned and oven- or flame-dried immediately before use to remove adsorbed water.[1]

  • Accurate Stoichiometry: Precisely calculate and measure all reagents. Inaccurate amounts can lead to incomplete conversion or excess side reactions.

  • Material Transfer: Rinse all vessels and syringes used to transfer reactants and reagents with the reaction solvent to ensure complete addition.[1]

Question 2: My diastereoselectivity is poor (<90:10 d.r.). How can I improve it?

Answer: Poor diastereoselectivity is a common and multifaceted problem in auxiliary-based synthesis. The stereochemical outcome is dictated by the energy difference between the diastereomeric transition states. Your goal is to maximize this difference. The key lies in forming a rigid, well-defined chelated intermediate.

The this compound auxiliary is designed for chelation control. The lone pairs on the methoxy and hydroxyl (or enolate) oxygens coordinate to a Lewis acidic metal center, creating a rigid structure that effectively blocks one face of the reactive intermediate from the incoming electrophile.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Troubleshooting workflow for poor diastereoselectivity.", fontname="Arial", fontsize=10]

Key Parameters to Optimize for Diastereoselectivity:

ParameterRecommendationRationale
Temperature Run reactions at low temperatures, typically -78 °C (dry ice/acetone bath).Lowering the temperature reduces the kinetic energy of the system. This amplifies the small energetic difference between the two diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).[3]
Lewis Acid Use a strong Lewis acid capable of bidentate chelation, such as TiCl₄, SnCl₄, or MgBr₂·OEt₂ .The Lewis acid is crucial for forming a rigid cyclic intermediate, which is the basis for stereochemical control.[4][5] The choice can influence reactivity and selectivity.[6]
Solvent Screen non-coordinating or weakly coordinating solvents like dichloromethane (CH₂Cl₂) or toluene .The solvent's polarity and coordinating ability can dramatically affect the reaction outcome.[7][8][9][10] Highly coordinating solvents (like THF for some bases) can compete with the auxiliary for binding to the Lewis acid, disrupting the chelated structure.
Base (for enolates) Use a non-nucleophilic base like LDA, NaHMDS, or LiHMDS for enolate formation.The geometry of the enolate (Z vs. E) can be critical. These bases favor the formation of the Z-enolate, which is often required for high selectivity in Evans-type auxiliaries.[11]

Question 3: I'm observing an unexpected side product. What is the likely cause?

Answer: Besides the undesired diastereomer, other side products can arise from several pathways.

  • Epimerization: If the newly formed stereocenter is acidic (e.g., adjacent to a carbonyl), it may be susceptible to epimerization (loss of stereochemical integrity) if the reaction is left too long or if the workup conditions are too harsh (strongly acidic or basic).

    • Solution: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed and maintain cold temperatures during the initial stages of the workup.[1]

  • Incomplete Enolate Formation: If using stoichiometric base to form an enolate, incomplete deprotonation can lead to the base reacting with the electrophile or the unreacted starting material participating in undesired reactions.

    • Solution: Ensure the base is of high purity and titered if necessary. Allow sufficient time for complete enolate formation before adding the electrophile.

  • Product Decomposition: Some products may be sensitive to the reaction or workup conditions. For example, strongly Lewis acidic conditions can sometimes promote elimination or rearrangement pathways.

    • Solution: If decomposition is suspected, consider using a milder Lewis acid or reducing the reaction time. Ensure the quench and workup are performed promptly and at low temperatures.

Question 4: The cleavage of the chiral auxiliary is low-yielding or is causing racemization. What are the best practices for removal?

Answer: The removal of the auxiliary is a critical final step that must be high-yielding without compromising the stereochemical purity of your product.[12] The choice of cleavage method depends on the linkage (e.g., ester) and the desired final functional group.

Desired ProductRecommended Cleavage MethodKey Considerations
Carboxylic Acid LiOH / H₂O₂ in THF/waterThis is a standard and mild method for hydrolyzing ester linkages from auxiliaries. The hydroperoxide anion is a selective nucleophile for the exocyclic carbonyl.[11][13][14]
Primary Alcohol LiAlH₄ or LiBH₄ in THF or Et₂OThis reductive cleavage yields the primary alcohol corresponding to the acyl group and recovers the auxiliary intact.[15]
Aldehyde DIBAL-H or LiAlH(OtBu)₃These sterically hindered reducing agents can selectively reduce the ester to an aldehyde. Careful control of stoichiometry and temperature is critical.

Troubleshooting Cleavage:

  • Low Yield: Incomplete reaction is a common issue. Ensure you are using a sufficient excess of the cleavage reagent and allowing adequate reaction time.

  • Racemization: If the product's stereocenter is sensitive to base, the LiOH in the standard hydrolysis can be problematic.

    • Solution: Perform the hydrolysis at 0 °C to minimize epimerization. Alternatively, consider transesterification under milder, non-basic conditions if applicable.

Frequently Asked Questions (FAQs)

Q: What is this compound and what is its primary application? A: this compound is a chiral alcohol.[16] Its primary application in organic synthesis is as a chiral auxiliary .[12] A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to control the stereochemical outcome of a subsequent reaction, after which it is removed.[12] This strategy is used to synthesize enantiomerically pure compounds, which is crucial in pharmaceutical development.[12]

Q: How does the stereochemistry of this compound lead to stereocontrol? A: The trans relationship between the hydroxyl and methoxy groups is key. When attached to a substrate (e.g., as an ester) and chelated to a Lewis acid, the rigid cyclohexane ring and its substituents create a sterically defined environment. One face of the reactive center (e.g., an enolate) is effectively blocked by the auxiliary's structure, forcing an incoming reagent to approach from the opposite, less hindered face. This results in the preferential formation of one diastereomer.

dot graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Q: How should I store and handle this compound? A: It should be stored in a tightly sealed container in a cool, dry place, typically refrigerated (2-8°C). It is classified as a skin and eye irritant.[16] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How do I confirm the diastereoselectivity of my reaction? A: The diastereomeric ratio (d.r.) can usually be determined without chiral chromatography.

  • ¹H NMR Spectroscopy: In many cases, the two diastereomers will have distinct, well-resolved peaks in the proton NMR spectrum. Integration of these peaks provides the ratio.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): Standard achiral GC or LC can often separate diastereomers, allowing for quantification.

To determine the absolute stereochemistry of the major product, more advanced techniques like X-ray crystallography of a solid derivative or comparison to known compounds are often necessary.

Experimental Protocols

Protocol 1: Asymmetric Alkylation via this compound Auxiliary

This protocol describes a general procedure for the attachment of a carboxylic acid to the auxiliary, followed by diastereoselective alkylation of the resulting enolate.

Step A: Acylation of the Auxiliary

  • To a flame-dried, argon-flushed round-bottom flask, add this compound (1.0 eq), anhydrous dichloromethane (DCM), and triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Step B: Diastereoselective Alkylation

  • To a flame-dried, argon-flushed flask, add the purified ester from Step A (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product, then purify by flash chromatography.

Step C: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary.

References

common side reactions with (1S,2S)-2-Methoxycyclohexanol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S,2S)-2-Methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile chiral building block. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter in your experiments with this compound in a question-and-answer format.

Q1: I'm observing the formation of an unexpected alkene byproduct in my reaction. What is the likely cause and how can I prevent it?

This is a common issue, particularly when your reaction conditions are acidic. The most probable cause is an acid-catalyzed elimination (dehydration) of the hydroxyl group.

The Mechanism: The reaction typically proceeds through an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water results in a secondary carbocation, which is then quenched by the removal of a proton from an adjacent carbon to form a double bond.

DOT Script for E1 Elimination Pathway

E1_Elimination sub This compound protonated Protonated Alcohol (Oxonium Ion) sub->protonated + H+ carbocation Secondary Carbocation Intermediate protonated->carbocation - H2O alkene1 1-Methoxycyclohex-1-ene (Zaitsev Product) carbocation->alkene1 - H+ (from C1) alkene2 3-Methoxycyclohex-1-ene (Hofmann-type Product) carbocation->alkene2 - H+ (from C3)

Caption: Acid-catalyzed E1 elimination pathway of this compound.

Troubleshooting & Avoidance Protocol:

  • Strict pH Control: Avoid strongly acidic conditions where possible. If your reaction requires an acid, consider using a milder one or a buffered system.

  • Temperature Management: Keep the reaction temperature as low as feasible, as elimination reactions are entropically favored at higher temperatures.

  • Use of Non-Nucleophilic Acids: If an acid catalyst is necessary, opt for a non-nucleophilic one like phosphoric acid, which is less likely to promote competing substitution reactions.[1]

  • Protecting the Hydroxyl Group: The most robust solution is to protect the hydroxyl group before proceeding with your desired transformation. This is highly recommended if your synthesis involves harsh acidic or basic conditions, or strong oxidizing/reducing agents.

Q2: My reaction has resulted in the cleavage of the methoxy group. Why did this happen and what are my options?

The cleavage of the methyl ether is a known side reaction that occurs under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[2][3][4][5]

The Mechanism: The ether oxygen is first protonated by the strong acid. What follows is a nucleophilic substitution reaction, which can be either SN1 or SN2 depending on the substrate.[4][5][6] In the case of this compound, the attack of a nucleophile at the methyl group (an SN2 pathway) is generally favored due to less steric hindrance, yielding the corresponding diol.

DOT Script for Ether Cleavage Workflow

Ether_Cleavage_Workflow start Are strong acids (HBr, HI, BBr3) and/or high temperatures required? yes_node Yes start->yes_node no_node No start->no_node protect Protect the hydroxyl group (e.g., as a silyl ether). yes_node->protect proceed Proceed with the reaction. Monitor for ether cleavage. no_node->proceed protect->proceed deprotect Deprotect the hydroxyl group after the critical step. proceed->deprotect

Caption: Decision workflow for mitigating ether cleavage.

Preventative Measures:

  • Avoid Strong Protic Acids: Steer clear of using HBr, HI, and to a lesser extent, HCl, especially at elevated temperatures.

  • Alternative Lewis Acids: If a Lewis acid is required, consider those that are less prone to promoting ether cleavage.

  • Protecting Group Strategy: If the use of strong acids is unavoidable, protecting the hydroxyl group can sometimes electronically disfavor the protonation of the adjacent ether oxygen, though this is not a guaranteed solution.

Q3: I need to perform a reaction elsewhere in my molecule, but the free hydroxyl group is interfering. What is the best course of action?

Unwanted reactivity of the hydroxyl group is a frequent challenge. The most effective strategy to prevent this is the use of a protecting group .[7][8][9][10][11] A good protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove with high yield.[7][10]

Recommended Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ReagentStabilityDeprotection Conditions
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMS-Cl, imidazoleStable to base, mild acid, and many oxidizing/reducing agents.Fluoride ion (e.g., TBAF), strong acid (e.g., HCl).
Acetate EsterAcAcetic anhydride, pyridineStable to acidic conditions, some reducing agents.Basic hydrolysis (e.g., K2CO3, MeOH), acidic hydrolysis.
Benzyl EtherBnBenzyl bromide, NaHStable to acid, base, and many oxidizing/reducing agents.Hydrogenolysis (H2, Pd/C).[9]

Experimental Protocol: TBDMS Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected ether by flash column chromatography.

Q4: I am observing an unexpected stereochemical outcome in my reaction. Could neighboring group participation be a factor?

While less common, the potential for neighboring group participation (NGP) by the methoxy group should be considered, especially in reactions that proceed through a carbocation-like intermediate at the C1 position.

The Concept of NGP: The lone pair of electrons on the methoxy oxygen can act as an internal nucleophile, attacking the adjacent carbon (C1) if a positive charge develops. This can lead to the formation of a transient cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile would then occur with retention of stereochemistry, which might be contrary to the expected inversion from an SN2 reaction.

When to Suspect NGP:

  • Your reaction involves the formation of a leaving group at the C1 position.

  • The reaction is observed to be significantly faster than in similar systems without the 2-methoxy group.

  • You observe retention of stereochemistry at C1 when inversion is expected.

Mitigation Strategies:

  • Choice of Solvent: Using a more nucleophilic solvent can sometimes outcompete the internal nucleophile (the methoxy group).

  • Reaction Conditions: Conditions that favor a direct SN2 displacement (e.g., a strong, unhindered nucleophile and a polar aprotic solvent) can minimize the formation of a carbocationic intermediate, thereby reducing the likelihood of NGP.

References

Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (1S,2S)-2-Methoxycyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chiral synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you achieve high yields and excellent enantioselectivity in your experiments.

I. Synthetic Strategies and Key Considerations

The synthesis of enantiomerically pure this compound, a valuable chiral building block, primarily proceeds through two robust synthetic routes:

  • Asymmetric Ring-Opening (ARO) of Cyclohexene Oxide: This method involves the nucleophilic attack of methanol on cyclohexene oxide, guided by a chiral catalyst to achieve the desired stereochemistry.

  • Sharpless Asymmetric Dihydroxylation (AD) of Cyclohexene: This route first produces (1R,2R)-1,2-cyclohexanediol, which is then converted to the target molecule in a subsequent step.

This guide will address common challenges and optimization strategies for both pathways.

II. Troubleshooting Guide & FAQs: Asymmetric Ring-Opening of Cyclohexene Oxide

The asymmetric ring-opening of cyclohexene oxide with methanol is an elegant method to directly obtain the desired product. However, achieving high stereoselectivity and yield can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantioselectivity in the asymmetric ring-opening of cyclohexene oxide?

A1: The enantioselectivity of this reaction is primarily dictated by the choice of the chiral catalyst and the reaction conditions. The catalyst, often a chiral Lewis acid complex, creates a chiral environment that favors the attack of methanol on one of the enantiotopic faces of the epoxide. Key factors include:

  • Catalyst Structure: The steric and electronic properties of the chiral ligand are paramount.

  • Catalyst Loading: Insufficient catalyst loading can lead to a significant drop in enantioselectivity.

  • Reaction Temperature: Lower temperatures generally favor higher enantioselectivity by reducing the energy of non-selective pathways.

  • Solvent: The solvent can influence the conformation and activity of the catalyst.

Q2: What are the common side products in this reaction?

A2: The most common side product is the other enantiomer, (1R,2R)-2-methoxycyclohexanol, resulting from a non-enantioselective reaction pathway. Other potential side products include the cis-isomer, (1R,2S)- and (1S,2R)-2-methoxycyclohexanol, and 1,2-cyclohexanediol if water is present in the reaction mixture.

Q3: How can I minimize the formation of the undesired enantiomer?

A3: Minimizing the formation of the (1R,2R) enantiomer requires careful optimization of the reaction conditions to favor the catalyzed, enantioselective pathway. This includes ensuring the catalyst is active and present in a sufficient concentration, and optimizing the temperature and solvent.

Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) Inactive or Insufficient Catalyst: The chiral catalyst may be degraded or used at too low a concentration.Ensure the catalyst is properly stored and handled. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[1][2]
Suboptimal Temperature: Higher temperatures can lead to a non-selective background reaction.Lower the reaction temperature. While this may slow down the reaction, it often significantly improves enantioselectivity.[3]
Inappropriate Solvent: The solvent may not be optimal for the chosen catalytic system.Screen a range of anhydrous solvents with varying polarities.
Low Yield Incomplete Reaction: The reaction may not have reached completion.Increase the reaction time and monitor the progress by TLC or GC. Consider a slight increase in temperature if enantioselectivity is not compromised.
Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.Use highly purified cyclohexene oxide and anhydrous methanol. Ensure all glassware is thoroughly dried.[4]
Formation of Byproducts: The formation of diols or other side products can consume starting material.Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents.
Poor Reproducibility Sensitivity to Air and Moisture: The catalyst or intermediates may be sensitive to atmospheric conditions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Variability in Reagent Quality: Batch-to-batch variations in reagents can affect the outcome.Use reagents from a reliable source and consider purifying them before use.

III. Troubleshooting Guide & FAQs: Sharpless Asymmetric Dihydroxylation Route

This two-step approach involves the dihydroxylation of cyclohexene to (1R,2R)-1,2-cyclohexanediol, followed by a selective monomethylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chiral ligand in the Sharpless Asymmetric Dihydroxylation?

A1: The chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), complexes with osmium tetroxide to form a chiral catalyst. This complex then coordinates with the alkene in a way that directs the dihydroxylation to a specific face of the double bond, leading to the formation of one enantiomer of the diol in excess.[5][6]

Q2: What are the AD-mix-α and AD-mix-β reagents?

A2: AD-mix-α and AD-mix-β are commercially available reagent mixtures that contain the osmium catalyst, the chiral ligand ((DHQ)2PHAL in AD-mix-α and (DHQD)2PHAL in AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[6] These mixes provide a convenient way to perform the Sharpless asymmetric dihydroxylation. For the synthesis of (1R,2R)-cyclohexanediol from cyclohexene, AD-mix-β is typically used.

Q3: How is the diol intermediate converted to this compound?

A3: The conversion of the diol to the desired methoxycyclohexanol can be achieved through a variety of methods, often involving the formation of an intermediate that allows for selective methylation with inversion of stereochemistry at one of the alcohol groups.

Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) in Dihydroxylation Secondary Catalytic Cycle: A non-enantioselective secondary reaction pathway can occur, especially at high substrate concentrations.[7]Add the cyclohexene slowly to the reaction mixture to maintain a low instantaneous concentration.[7]
Insufficient Ligand: Not enough chiral ligand relative to the osmium catalyst can lead to a non-asymmetric reaction.Increase the molar ratio of the chiral ligand to the osmium catalyst.[7]
Low Yield of Diol Inefficient Re-oxidant: The re-oxidant may not be effectively regenerating the osmium catalyst.Ensure the re-oxidant is fresh and used in the correct stoichiometric amount. N-methylmorpholine N-oxide (NMO) can be an alternative co-oxidant.[6]
Substrate Volatility: Cyclohexene is volatile, and loss of starting material can lead to lower yields.Ensure the reaction vessel is well-sealed and consider running the reaction at a lower temperature.
Formation of Over-oxidation Products Harsh Reaction Conditions: Prolonged reaction times or high temperatures can lead to the formation of ketols or other over-oxidation byproducts.Monitor the reaction closely and quench it as soon as the starting material is consumed.

IV. Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of Cyclohexene Oxide

This protocol is a general guideline and may require optimization for your specific catalytic system.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral salen-metal complex) in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Addition of Reagents: Add cyclohexene oxide to the catalyst solution, followed by the slow addition of anhydrous methanol.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or chiral GC.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Cyclohexene

This protocol utilizes the commercially available AD-mix.

  • Reaction Setup: In a round-bottom flask, dissolve AD-mix-β in a t-butanol/water (1:1) mixture and cool to 0 °C.

  • Addition of Alkene: Add cyclohexene to the stirred mixture.

  • Reaction: Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding sodium sulfite and allowing the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting (1R,2R)-1,2-cyclohexanediol by recrystallization or column chromatography.

V. Purification of this compound

The purification of the target compound from its stereoisomers is a critical step. Chiral chromatography is often the most effective method.

Troubleshooting Purification

Q: How can I separate the four possible stereoisomers of 2-methoxycyclohexanol?

A: The separation of all four stereoisomers ((1S,2S), (1R,2R), (1S,2R), and (1R,2S)) typically requires chiral chromatography (HPLC or GC).

  • Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs) are often effective. A typical mobile phase would be a mixture of hexane and isopropanol.

  • Chiral GC: Cyclodextrin-based capillary columns are commonly used for the separation of such isomers. Derivatization of the alcohol group may sometimes be necessary to improve separation and peak shape.

Recommended Starting Protocol for Chiral GC Analysis:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: Start with an initial oven temperature of around 60-80 °C, hold for a few minutes, and then ramp up to a final temperature of 180-200 °C.

  • Injector and Detector Temperature: Typically set around 220-250 °C.

Note: This is a starting point, and the specific conditions will need to be optimized for your instrument and the specific column used.

VI. Visualization of Workflows

Asymmetric Ring-Opening (ARO) Workflow

ARO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start catalyst Prepare Chiral Catalyst Solution start->catalyst reagents Prepare Anhydrous Reagents start->reagents mix Combine Reagents at Low Temperature catalyst->mix reagents->mix monitor Monitor Reaction (TLC/GC) mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Chiral GC/HPLC) purify->analyze end Final Product analyze->end

Caption: Workflow for Asymmetric Ring-Opening.

Sharpless Asymmetric Dihydroxylation (AD) Workflow

AD_Workflow cluster_dihydroxylation Asymmetric Dihydroxylation cluster_conversion Conversion to Methoxycyclohexanol start_ad Start (Cyclohexene) ad_mix AD-mix-β in t-BuOH/H2O start_ad->ad_mix reaction_ad React at 0°C ad_mix->reaction_ad quench_ad Quench (Na2SO3) reaction_ad->quench_ad extract_ad Extract Diol quench_ad->extract_ad purify_diol Purify (1R,2R)-Diol extract_ad->purify_diol methylation Selective Monomethylation purify_diol->methylation purify_final Purify (1S,2S)-Product methylation->purify_final analyze_final Analyze (Chiral GC/HPLC) purify_final->analyze_final end_ad Final Product analyze_final->end_ad

Caption: Workflow for Sharpless AD Route.

VII. References

  • González-Sabin, J., Gotor, V., & Rebolledo, F. (2003). Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. Applied and Environmental Microbiology, 69(1), 373-380.

  • BenchChem. (2025). Optimization of reaction conditions for asymmetric dihydroxylation. Retrieved from --INVALID-LINK--

  • Forschungszentrum Jülich. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Advanced Synthesis & Catalysis.

  • ACE Organic. (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol.

  • Stead, P., Marley, H., Mahmoudian, M., & Dawson, M. J. (1996). Efficient Procedures for the Large-Scale Preparation of (1S,2S)-trans- 2-Methoxycyclohexanol, a Key Chiral Intermediate in the Synthesis of Tricyclic ?-Lactam Antibiotics. Tetrahedron: Asymmetry, 7(8), 2247-2250.

  • Hoyos, P., Pace, V., & Alcántara, A. R. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Angewandte Chemie International Edition, 51(40), 10024-10027.

  • ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity.

  • Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.

  • Reich, S. H., et al. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 143(34), 13819-13825.

  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide.

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 1-5.

  • Gu, J., & Li, Z. (2005). Chiral Drug Separation. Encyclopedia of Analytical Chemistry.

  • Gonzalez, J., et al. (2003). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93.

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1).

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.

  • PubChem. (n.d.). This compound.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation.

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.

  • Jacobsen, E. N. (1999). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 32(9), 835-843.

  • ResearchGate. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Jacobsen Asymmetric Epoxidation.

  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2695.

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.

  • YouTube. (2020). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening.

  • YouTube. (2019). Sharpless Asymmetric Dihydroxylation.

  • LCGC International. (2011). Finding the Best Separation for Enantiomeric Mixtures.

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-Methyl-1-hexanol.

  • PubChem. (n.d.). (1R,2S)-2-methoxycyclohexanol.

  • Zhang, Z., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Journal of Chemical Information and Modeling, 63(15), 4785-4796.

  • PubChem. (n.d.). Methoxycyclohexanol.

  • MacMillan Group. (2002). The Career of K. Barry Sharpless.

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.

References

Technical Support Center: Purification of (1S,2S)-2-Methoxycyclohexanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of compounds derived from (1S,2S)-2-Methoxycyclohexanol reactions. Our goal is to equip you with the knowledge to overcome common and complex purification challenges, ensuring the integrity and purity of your synthesized molecules.

Introduction: Understanding the Purification Landscape

This compound is a valuable chiral building block in asymmetric synthesis. Its reactions, whether through derivatization of the hydroxyl group or its use in inducing stereoselectivity, often result in mixtures that require careful purification. The primary challenges typically involve separating the desired product from unreacted starting materials, reaction byproducts, and, most critically, stereoisomers (diastereomers or enantiomers).

This guide provides a structured approach to tackling these purification hurdles, organized into Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for more complex scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude reaction mixture?

A1: Before attempting any large-scale purification, it is crucial to analyze the crude reaction mixture. Thin Layer Chromatography (TLC) is an indispensable first step to visualize the number of components in your mixture and to get a preliminary idea of their polarities. For chiral molecules, it's also advisable to use a screening method like chiral HPLC or SFC on an analytical scale to determine if you have a mixture of stereoisomers.

Q2: My TLC shows a single spot. Does this mean my product is pure?

A2: Not necessarily. A single spot on a standard silica gel TLC plate may indicate that your product is free from polar or non-polar impurities. However, diastereomers and especially enantiomers can often have very similar or identical Rf values on achiral stationary phases.[1] It is essential to use a more advanced analytical technique, such as chiral HPLC or NMR with a chiral solvating agent, to confirm stereochemical purity.

Q3: I have a mixture of diastereomers. What is the most straightforward purification method?

A3: Flash column chromatography on silica gel is often the most direct method for separating diastereomers, as they have different physical properties.[2] The key is to find a solvent system that provides adequate separation (a significant ΔRf on TLC). If the diastereomers are not easily separable by standard flash chromatography, preparative HPLC or SFC may be necessary.[1] Recrystallization can also be a powerful technique for separating diastereomers if one isomer crystallizes preferentially.[2]

Q4: How can I separate enantiomers?

A4: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common methods are:

  • Chiral Chromatography (HPLC or SFC): This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4]

  • Derivatization to Diastereomers: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These can then be separated by standard techniques like flash chromatography or recrystallization.[5] Afterward, the chiral auxiliary is cleaved to yield the pure enantiomers.

Q5: What are some common byproducts in reactions involving this compound?

A5: The nature of byproducts will depend on the specific reaction. For instance, in reactions involving the activation of the hydroxyl group, elimination to form cyclohexene derivatives is a possibility. Incomplete reactions will leave unreacted this compound. If the reaction involves the cleavage of the methyl ether, the corresponding diol could be a byproduct.[6]

Troubleshooting Guides

This section provides in-depth guidance on specific purification challenges you may encounter.

Troubleshooting Scenario 1: Separation of Diastereomers with Similar Polarity

Issue: You have synthesized a new compound by reacting this compound with a chiral electrophile. TLC analysis shows two spots with very close Rf values, indicating a mixture of diastereomers that are difficult to separate by standard flash chromatography.

Underlying Principles: Diastereomers, while having different physical properties, can sometimes exhibit very similar polarities, making their separation on a stationary phase challenging. The key to successful separation is to maximize the differential interaction of the diastereomers with the stationary phase.

Troubleshooting Workflow:

start Start: Diastereomers with low ΔRf tlc_screen TLC Solvent System Screening start->tlc_screen flash_chrom Flash Column Chromatography tlc_screen->flash_chrom Optimized Solvent System recrystallization Recrystallization tlc_screen->recrystallization Crystalline Solid hplc_sfc Preparative HPLC or SFC flash_chrom->hplc_sfc Co-elution derivatization Chemical Derivatization flash_chrom->derivatization Persistent Co-elution success Pure Diastereomers flash_chrom->success Successful Separation hplc_sfc->success Successful Separation recrystallization->hplc_sfc No Selective Crystallization recrystallization->success Successful Separation derivatization->flash_chrom New Diastereomers with better ΔRf

Caption: Decision workflow for separating challenging diastereomers.

Detailed Protocols:

1. Extensive TLC Solvent System Screening:

  • Objective: To find a mobile phase that maximizes the difference in Rf values (ΔRf) between the two diastereomers.

  • Protocol:

    • Prepare a stock solution of your crude mixture.

    • On a single TLC plate, spot the mixture in multiple lanes.

    • Develop each lane in a different solvent system. Systematically vary the polarity and the nature of the solvents.

      • Solvent Combinations to Try:

        • Hexanes/Ethyl Acetate (varied ratios)

        • Dichloromethane/Methanol (varied ratios)

        • Toluene/Acetone (varied ratios)

        • Consider adding a small amount of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and potentially resolution.

2. Optimized Flash Column Chromatography:

  • Principle: A well-packed, long column and a slow, optimized gradient elution can improve the separation of closely eluting compounds.[7]

  • Protocol:

    • Choose a long, narrow column to increase the number of theoretical plates.

    • Use a fine mesh silica gel (e.g., 230-400 mesh).[7]

    • Pack the column carefully to avoid channels.

    • Load the sample concentrated on a small amount of silica gel ("dry loading").

    • Start the elution with a solvent system that gives a low Rf (around 0.1-0.15) for the lower spot.

    • Run a shallow gradient of the more polar solvent.

    • Collect small fractions and analyze them by TLC.

Quantitative Data Summary for Flash Chromatography:

ParameterRecommendationRationale
Silica to Compound Ratio 50:1 to 100:1Higher ratio improves separation for difficult mixtures.
Column Dimensions High length-to-diameter ratioIncreases the number of theoretical plates.
Elution Mode Shallow GradientProvides better resolution than isocratic elution for close spots.
Fraction Size Small (e.g., 1/4 of column volume)Prevents mixing of separated components.

3. Preparative HPLC or SFC:

  • Principle: These techniques offer higher resolution than flash chromatography due to smaller particle sizes of the stationary phase and better control over the flow rate.[4]

  • Considerations:

    • HPLC: Normal phase (silica or diol column) is often effective for diastereomer separation.[5]

    • SFC: Supercritical Fluid Chromatography can offer faster separations and uses less organic solvent.[8]

Troubleshooting Scenario 2: Chiral Resolution of Enantiomers

Issue: You have performed a reaction that yields a racemic mixture of a novel derivative of this compound. You need to isolate both enantiomers for biological testing.

Underlying Principles: Enantiomers require a chiral environment for separation. This is achieved either by using a chiral stationary phase (chiral chromatography) or by temporarily converting them into diastereomers.

Troubleshooting Workflow:

start Start: Racemic Mixture analytical_screen Analytical Chiral HPLC/SFC Screening start->analytical_screen prep_chrom Preparative Chiral Chromatography analytical_screen->prep_chrom Good Separation derivatization Derivatization with Chiral Resolving Agent analytical_screen->derivatization No Separation or Poor Resolution success Pure Enantiomers prep_chrom->success diastereomer_sep Separation of Diastereomers (Flash/Recrystallization) derivatization->diastereomer_sep cleavage Cleavage of Chiral Auxiliary diastereomer_sep->cleavage cleavage->success

Caption: Workflow for the resolution of enantiomers.

Detailed Protocols:

1. Analytical Chiral HPLC/SFC Screening:

  • Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase for the separation.

  • Protocol:

    • Screen a set of commercially available chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[9]

    • Test different mobile phases, typically mixtures of a non-polar solvent (like hexane or supercritical CO2) and a polar modifier (like isopropanol or ethanol).

    • Once a suitable column and mobile phase are identified, the method can be scaled up to preparative chromatography.

Chiral HPLC/SFC Screening Parameters:

CSP TypeCommon Mobile PhasesTarget Analytes
Polysaccharide-based (e.g., Amylose, Cellulose) Hexane/IPA, Hexane/Ethanol, CO2/MethanolBroad applicability for many chiral compounds.[9]
Pirkle-type Hexane/IPAGood for compounds with π-systems.
Macrocyclic Antibiotic-based Methanol/Acetonitrile with buffersSuitable for polar and ionizable compounds.[9]

2. Resolution via Diastereomer Formation and Recrystallization:

  • Principle: If chiral chromatography is not available or unsuccessful, converting the enantiomers into diastereomers allows for separation using standard laboratory techniques.

  • Protocol:

    • Select a Chiral Resolving Agent: Choose a readily available, enantiomerically pure reagent that can react with the functional group on your molecule (e.g., a chiral acid to form a salt with a basic analyte, or a chiral isocyanate to form a urethane with an alcohol).

    • Form Diastereomers: React the racemic mixture with the resolving agent.

    • Separate Diastereomers:

      • Fractional Recrystallization: This is often the most efficient method on a larger scale. Systematically screen different solvents to find one in which the two diastereomers have significantly different solubilities. Seeding with a small crystal of the desired diastereomer can be beneficial.[6]

      • Flash Chromatography: If recrystallization is not effective, the diastereomers can be separated by column chromatography as described in the previous scenario.

    • Cleave the Chiral Auxiliary: Once the diastereomers are separated and their purity is confirmed, cleave the resolving agent to regenerate the pure enantiomers.

References

troubleshooting low enantioselectivity with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-2-Methoxycyclohexanol

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral ligand and auxiliary in their synthetic endeavors. As a chiral 1,2-diol derivative, this compound is instrumental in creating a defined stereochemical environment for a variety of asymmetric transformations. However, achieving high levels of enantioselectivity can be challenging and is often sensitive to subtle variations in experimental conditions.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, particularly low enantioselectivity, and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are observing low enantiomeric excess (e.e.) in our reaction using this compound as a ligand. What are the most common causes?

Low enantioselectivity is a frequent challenge in asymmetric catalysis and can stem from multiple sources. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the integrity of your reagents and reaction system, the core reaction parameters, and the stoichiometry of the components.

1. Reagent and System Integrity:

  • Purity of this compound: The enantiomeric and chemical purity of the chiral ligand is paramount.[1] Commercial batches can sometimes contain minor impurities or the other enantiomer, which can significantly erode the enantioselectivity of the reaction. Always use a ligand with the highest possible purity (≥99% ee). If in doubt, verify the purity of your batch.

  • Presence of Water or Air: Many organometallic reagents (e.g., diethylzinc, Grignard reagents) and the metal complexes formed with the chiral ligand are highly sensitive to moisture and atmospheric oxygen.[2] Water can hydrolyze the reagents and the active catalyst, leading to a non-selective background reaction that produces a racemic product.[3]

    • Causality: The non-catalyzed reaction pathway has a much lower activation energy barrier and proceeds without stereochemical control. If the chiral catalyst is deactivated, this background reaction becomes dominant, leading to a drastic drop in e.e.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Conduct the reaction under a positive pressure of a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, freshly distilled or from a solvent purification system.

2. Reaction Parameters:

  • Suboptimal Temperature: Temperature is one of the most critical factors governing enantioselectivity.[3][4] Generally, lower reaction temperatures lead to higher enantiomeric excess.[3]

    • Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. According to the Eyring equation, this energy difference is magnified at lower temperatures, thus favoring the formation of one enantiomer more significantly.

    • Solution: If you are running the reaction at room temperature or 0 °C, try lowering the temperature incrementally (e.g., to -20 °C, -40 °C, or -78 °C).[2] A temperature screening is often necessary to find the optimal balance between reaction rate and enantioselectivity.

  • Inappropriate Solvent: The choice of solvent can dramatically influence the stereochemical outcome.[2] The solvent's polarity, coordinating ability, and steric bulk can affect the geometry and stability of the active catalytic complex.

    • Causality: A coordinating solvent might compete with the chiral ligand for binding sites on the metal center, disrupting the well-defined chiral pocket necessary for stereodifferentiation. Conversely, a non-coordinating solvent allows the bidentate this compound to form a more rigid and effective chiral complex.

    • Solution: Screen a range of anhydrous, non-protic solvents. Toluene and hexane are common starting points for reactions involving organozinc reagents. Ethereal solvents like THF or Et₂O can also be effective, but their impact should be evaluated on a case-by-case basis.[2][5]

3. Stoichiometry and Concentration:

  • Incorrect Ligand-to-Metal Ratio: The stoichiometry between this compound and the metal source is critical for the formation of the active catalytic species. An excess or deficit of the ligand can lead to the formation of multiple, less selective catalytic species in solution.

  • Insufficient Catalyst Loading: A low catalyst loading may be insufficient to drive the chiral reaction at a rate that significantly outpaces the non-enantioselective background reaction.[2]

    • Solution: Systematically vary the ligand-to-metal ratio and the overall catalyst loading (e.g., from 2 mol% to 10 mol%) to identify the optimal conditions for your specific substrate.

Q2: My reaction is sluggish and gives a low yield in addition to poor e.e. Are these issues related?

Yes, low reactivity and poor enantioselectivity are often interconnected.[1] A reaction that is not proceeding efficiently may indicate a problem with catalyst activity, which in turn leads to a lower enantiomeric excess because the slow, catalyzed pathway cannot effectively compete with the faster, non-selective background reaction.

Possible Causes:

  • Catalyst Deactivation: As mentioned in Q1, moisture and air are primary culprits for deactivating the catalyst.

  • Low Reaction Temperature: While lower temperatures often improve e.e., an excessively low temperature may slow the reaction to an impractical rate, leading to low conversion.[4] There is typically an optimal temperature that provides high e.e. within a reasonable timeframe.

  • Substrate Inhibition: In some cases, the substrate or product may inhibit the catalyst, leading to a slowdown in the reaction rate over time.

Troubleshooting Workflow

For a systematic approach to diagnosing low enantioselectivity, follow the logical progression outlined in the diagram below. This workflow ensures that the most common and easily solvable issues are addressed first.

TroubleshootingWorkflow start Low Enantioselectivity Observed purity_check Verify Purity & Integrity of Ligand and Reagents start->purity_check system_check Ensure System is Strictly Anhydrous & Inert purity_check->system_check If Purity is Confirmed temp_opt Optimize Reaction Temperature (e.g., Screen 0°C, -20°C, -78°C) system_check->temp_opt If System is Dry solvent_opt Screen Anhydrous Solvents (e.g., Toluene, Hexane, THF) temp_opt->solvent_opt If e.e. Still Low ratio_opt Optimize Ligand:Metal Ratio & Catalyst Loading solvent_opt->ratio_opt If e.e. Still Low end_good High Enantioselectivity Achieved ratio_opt->end_good If Optimized

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Data Presentation: Impact of Reaction Parameters

The following table summarizes hypothetical, yet representative, data to illustrate how key variables can affect the outcome of an asymmetric reaction, such as the addition of diethylzinc to benzaldehyde, using this compound as a chiral ligand.

EntryLigand Loading (mol%)Temperature (°C)SolventConversion (%)Enantiomeric Excess (e.e., %)
1525 (RT)Toluene>9975
250Toluene9892
35-20Toluene9597
450THF9988
5100Toluene9995
650Toluene (wet)8020

Analysis of Table:

  • Entries 1-3 clearly demonstrate the significant improvement in enantioselectivity upon lowering the reaction temperature.[2][3]

  • Entry 4 vs. 2 shows the solvent effect; the coordinating solvent THF results in lower e.e. compared to the non-coordinating toluene in this system.[2]

  • Entry 5 vs. 2 illustrates that increasing catalyst loading can sometimes improve e.e. by better competing with the background reaction.

  • Entry 6 highlights the catastrophic effect of moisture on both conversion and enantioselectivity.[3]

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a benchmark reaction for evaluating the effectiveness of this compound as a chiral ligand.

Materials:

  • This compound (≥99% ee)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard, oven-dried glassware for inert atmosphere reactions (Schlenk flask, syringes)

Procedure:

  • Catalyst Formation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (26 mg, 0.2 mmol, 10 mol%) under a positive pressure of Argon.

    • Add 5 mL of anhydrous toluene via syringe.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add the diethylzinc solution (2.4 mL, 2.4 mmol, 1.2 eq) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the complete formation of the zinc-alkoxide complex.

  • Reaction:

    • While maintaining the temperature at 0 °C, add freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 eq) dropwise to the catalyst solution over 5 minutes.

    • Continue stirring the reaction at 0 °C. Monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

References

Technical Support Center: Scaling Up Reactions with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals with the unique challenges of scaling up chemical reactions involving the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. This guide is structured to provide both high-level insights and specific, actionable troubleshooting advice to ensure your scale-up process is efficient, safe, and reproducible.

This compound is a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility in establishing specific stereochemistry makes it a powerful tool in asymmetric synthesis. However, transitioning a successful bench-scale reaction that uses this auxiliary to a pilot or manufacturing scale introduces a new set of variables and potential pitfalls.[3][4] This resource is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use and scale-up of this compound.

Q1: What are the primary applications of this compound?

This compound is primarily utilized as a chiral building block or auxiliary in organic synthesis. Its key applications include:

  • Pharmaceuticals: It serves as a critical intermediate in the synthesis of chiral drugs, influencing target binding affinity and pharmacological activity.[1][2]

  • Agrochemicals: It is used to produce enantiomerically pure herbicides and pesticides, which can enhance efficacy and reduce environmental impact.[1][2]

  • Material Science: Its chiral nature offers potential in the development of novel materials like liquid crystals and specialized polymers.[1][2]

Q2: What are the most critical factors to consider when scaling up a reaction involving a chiral auxiliary like this compound?

Scaling up is rarely a linear process.[5] The most critical factors differ significantly from bench-top synthesis and include:

  • Thermal Management: Exothermic reactions that are easily controlled in a 100 mL flask can become hazardous in a 100 L reactor due to the reduced surface-area-to-volume ratio, which hinders heat dissipation.[6]

  • Mixing and Mass Transfer: Stirring efficiency and reagent dispersion change dramatically with scale. Inadequate mixing can lead to localized "hot spots," increased byproduct formation, and lower yields.[5][6]

  • Reagent and Solvent Selection: Solvents and reagents that are convenient at the lab scale (e.g., certain chlorinated solvents, expensive catalysts) may be impractical at an industrial scale due to cost, safety, and environmental concerns.[7]

  • Cycle Time: The time required for heating, cooling, and transfers is significantly longer at scale, which can affect the stability of intermediates and the overall impurity profile.[5]

Q3: How does the purity of the this compound auxiliary affect the final product at scale?

The enantiomeric excess (ee) of the chiral auxiliary directly impacts the diastereomeric or enantiomeric purity of the product. While a linear relationship is often assumed (i.e., a 98% ee auxiliary gives a 98% de/ee product), this is not always the case. Non-linear effects can occur, where the product's ee may be amplified or depleted relative to the auxiliary's ee.[8] When scaling up, it is crucial to use an auxiliary with consistent and high enantiomeric purity to ensure batch-to-batch reproducibility of the final product's stereochemistry.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the scale-up process.

Problem 1: My diastereoselectivity has dropped significantly after moving from a 1 L flask to a 50 L reactor.

This is one of the most common challenges when scaling reactions with chiral auxiliaries.[9] High diastereoselectivity relies on maximizing the energy difference between competing reaction transition states, which is highly sensitive to reaction conditions.[9]

Potential Causes & Step-by-Step Solutions:

  • Inadequate Temperature Control:

    • Why it happens: Poor heat transfer in large reactors can lead to an overall higher reaction temperature or localized hot spots, reducing selectivity. Asymmetric reactions are often highly sensitive to temperature.[9]

    • Solution: i. Verify Internal Temperature: Use a calibrated internal temperature probe. Do not rely on the jacket temperature alone. ii. Slow Reagent Addition: Add reagents, especially those that initiate an exothermic event, at a slower rate to allow the cooling system to keep pace. iii. Lower Jacket Temperature: Start with a lower jacket setpoint than used in the lab to compensate for the heat generated by the reaction.

  • Poor Mixing and Inhomogeneous Reaction Mixture:

    • Why it happens: Inefficient stirring can cause localized excesses of reagents, leading to side reactions or reactions proceeding through less selective pathways.

    • Solution: i. Evaluate Agitator Design: Ensure the impeller type (e.g., pitched-blade, anchor) and agitation speed are appropriate for the viscosity and volume of your reaction mixture. ii. Perform a Mixing Study: If possible, use a non-reactive dye or tracer to visually assess mixing efficiency before committing to the actual reaction. iii. Consider Baffles: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom turnover.

  • Changes in Reagent Concentration or Addition Order:

    • Why it happens: The order and rate of reagent addition can influence the formation and geometry of key intermediates (e.g., enolates), which is critical for stereocontrol.[9]

    • Solution: i. Maintain Concentration: Ensure the final reaction concentration is identical to the optimized lab-scale procedure. ii. Scale-Independent Addition: Program addition times rather than using "dropwise" as a metric. For example, specify adding a reagent over 60 minutes. iii. Sub-surface Addition: For highly reactive reagents, consider using a dip tube to introduce them below the surface of the reaction mixture, preventing splashing and improving immediate dispersion.

Problem 2: I am observing new, significant byproducts that were not present or were negligible at the lab scale.

The appearance of new impurities upon scale-up often points to issues with reaction kinetics, temperature, or extended reaction times.[5]

Potential Causes & Step-by-Step Solutions:

  • Extended Reaction and Heating/Cooling Times:

    • Why it happens: A reaction that takes 2 hours in the lab might have a total cycle time of 8-10 hours in a plant, including charging, heating, and cooling. This extended time can allow slower side reactions to become significant or cause product/intermediate degradation.

    • Solution: i. Profile the Reaction: Take samples throughout the entire process (during heat-up, at the target temperature, and during cool-down) to pinpoint when the impurity forms. ii. "Hold Time" Study: In the lab, hold the completed reaction mixture at the target temperature for several hours to simulate plant conditions and see if the impurity appears. iii. Quench Strategy: Develop a rapid quenching procedure to stop the reaction decisively once complete, rather than relying on slow cooling.

  • Air/Moisture Sensitivity:

    • Why it happens: Maintaining a truly inert atmosphere is more challenging in large reactors with greater headspace and more potential leak points.

    • Solution: i. Rigorous Inerting: Ensure the reactor is properly purged with an inert gas (Nitrogen or Argon). Use multiple vacuum/N₂ backfill cycles. ii. Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. iii. Use Dry Solvents: Verify the water content of solvents at scale. Do not assume "anhydrous" from a supplier is sufficient without testing.

Problem 3: The cleavage and recovery of my product and the this compound auxiliary is inefficient.

Auxiliary removal is a critical step that must be robust and high-yielding to be economically viable.[9]

Potential Causes & Step-by-Step Solutions:

  • Incomplete Cleavage Reaction:

    • Why it happens: Mass transfer limitations can lead to incomplete reactions, especially with heterogeneous reagents (like LiAlH₄) or biphasic systems.

    • Solution: i. Increase Stirring/Reagent Equivalents: Improved agitation can help. A modest increase in the equivalents of the cleavage reagent may be necessary, but this should be optimized carefully to avoid creating new downstream purification issues. ii. Monitor for Completion: Use in-process controls (e.g., TLC, HPLC, GC) to confirm the complete disappearance of the starting material before proceeding with the workup.

  • Difficult Workup and Extraction:

    • Why it happens: Emulsion formation and poor phase splits are much more common at a large scale. The auxiliary and product may have similar polarities, complicating separation.

    • Solution: i. Optimize Solvent System: Experiment with different extraction solvents in the lab to find a system that gives a clean and fast phase split. ii. Brine Washes: Use saturated sodium chloride solution (brine) to help break emulsions and reduce the water content of the organic layer. iii. Consider Crystallization: If the product is solid, developing a crystallization procedure is often the most effective and scalable purification method. This avoids the need for large-scale chromatography.

Section 3: Key Protocols & Methodologies

Protocol: General Workflow for Scaling Up a Chiral Auxiliary-Mediated Reaction

This protocol outlines a logical workflow for transitioning from a bench-scale success to a pilot-plant scale.

ScaleUp_Workflow A 1. Lab-Scale Optimization (100-500 mg scale) B 2. Robustness Study (Vary Temp, Conc., Time) A->B Confirm Stability C 3. Hazard Evaluation (DSC, RC1 Calorimetry) B->C Identify Risks D 4. Mock Scale-Up (1-5 L Scale) C->D Proceed if Safe E 5. Develop In-Process Controls (IPCs) (TLC, HPLC, GC) D->E Define Control Points F 6. Purification Strategy (Crystallization vs. Chromatography) D->F Develop Isolation G 7. Pilot Plant Scale-Up (50-100 L) E->G F->G Implement Strategy H 8. Review & Refine G->H Analyze Batch Data

Caption: A logical workflow for successful reaction scale-up.

Troubleshooting Decision Tree: Low Diastereoselectivity

Use this decision tree to diagnose the root cause of poor stereocontrol.

Diastereoselectivity_Troubleshooting Start Low Diastereoselectivity Observed at Scale Check_Temp Was Internal Temp Monitored & Controlled? Start->Check_Temp Temp_No Implement Internal Probe & Slower Addition Check_Temp->Temp_No No Temp_Yes Yes Check_Mixing Was Agitation Efficient? (No Vortex, Good Turnover) Temp_Yes->Check_Mixing Yes Mixing_No Optimize Agitator Speed/Design Perform Mixing Study Check_Mixing->Mixing_No No Mixing_Yes Yes Check_Reagents Were Reagent Purity & Water Content Verified at Scale? Mixing_Yes->Check_Reagents Yes Reagents_No Test All Incoming Raw Materials Use Fresh/Dry Solvents Check_Reagents->Reagents_No No Reagents_Yes Consider Reaction Kinetics (e.g., Enolate Stability) Check_Reagents->Reagents_Yes Yes

Caption: A decision tree for troubleshooting low diastereoselectivity.

Section 4: Safety & Handling at Scale

Handling this compound and associated reagents at scale requires stringent safety protocols.

Table 1: Properties and Safety Information for this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1][10]
Molecular Weight~130.19 g/mol [1][10]
AppearanceColorless Liquid[11][12]
Boiling Point~195 °C / 383 °F[12]
Hazard Statements Causes skin irritation. Causes serious eye irritation. [10][11][12]
Required PPE Chemical-resistant gloves (Nitrile rubber recommended), safety goggles with side shields or face shield, protective clothing.[11][12][13]
Handling Use in a well-ventilated area or under a fume hood. Ground/bond container and receiving equipment to prevent static discharge. Keep away from heat, sparks, and open flames.[13][14]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[12][14]

Key Scale-Up Safety Considerations:

  • Material Safety Data Sheet (MSDS): Always review the MSDS for all reagents before use.[11][12][14]

  • Process Hazard Analysis (PHA): Conduct a formal PHA to identify potential runaway reaction scenarios, pressure buildup, or hazardous byproduct formation.

  • Emergency Procedures: Ensure that appropriate spill kits, safety showers, and fire suppression systems are readily available and that all personnel are trained in their use.

  • Waste Disposal: Plan for the disposal of large quantities of waste. All waste must be handled and disposed of in accordance with local and national regulations.

Section 5: References

  • Smolecule. (2023, August 15). Buy this compound | 134108-92-2. Available from: --INVALID-LINK--

  • Benchchem. (n.d.). Common pitfalls in the use of chiral auxiliaries. Available from: --INVALID-LINK--

  • LookChem. (n.d.). Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol. Available from: --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - (1S,2S)-(+)-2-Methoxycyclohexanol. Available from: --INVALID-LINK--

  • MilliporeSigma. (2025, November 7). SAFETY DATA SHEET - 2-methylcyclohexanol. Available from: --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - (1S,2S)-(+)-2-Methoxycyclohexanol. Available from: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methylcyclohexanol. Available from: --INVALID-LINK--

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: --INVALID-LINK--

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available from: --INVALID-LINK--

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: --INVALID-LINK--

  • Kagan, H. B. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available from: --INVALID-LINK--

  • Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available from: --INVALID-LINK--

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?. Available from: --INVALID-LINK--

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Available from: --INVALID-LINK--

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Available from: --INVALID-LINK--

References

impact of solvent choice on (1S,2S)-2-Methoxycyclohexanol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S,2S)-2-Methoxycyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this chiral intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of this compound is sluggish and giving low yields. Could my choice of solvent be the problem?

A1: Absolutely. The choice of solvent is critical for the successful oxidation of alcohols and is often the primary factor behind poor reaction performance. The two functional groups on your substrate—a secondary alcohol and an ether—have different interactions with solvents that can significantly influence the reaction rate.

For common oxidations like those using Swern or Dess-Martin periodinane (DMP) reagents, the ideal solvent is typically a non-protic, moderately polar one.

  • Expertise & Experience: Chlorinated solvents like dichloromethane (DCM) are standard for these reactions. DCM effectively dissolves the substrate and most common oxidizing agents without participating in the reaction. Its low boiling point also simplifies product isolation. In contrast, solvents like tetrahydrofuran (THF) can be problematic. THF is susceptible to oxidation itself and can coordinate with the electrophilic oxidizing species, reducing their reactivity.

  • Causality: Protic solvents, such as methanol or ethanol, are generally incompatible with these types of oxidations. They can react directly with the oxidizing agent, quenching it before it can react with your substrate. Furthermore, their ability to form strong hydrogen bonds with the hydroxyl group of your starting material can stabilize its ground state, increasing the activation energy required for oxidation.[1]

Troubleshooting Protocol:

  • Verify Solvent Purity: Ensure your solvent is anhydrous. Water can deactivate many oxidizing agents.

  • Switch to DCM: If you are using a solvent like THF or acetonitrile and experiencing issues, switch to anhydrous DCM.

  • Monitor Temperature: Many oxidation reactions are highly sensitive to temperature. Ensure you are maintaining the recommended temperature profile for your chosen oxidant.

Q2: I'm attempting a nucleophilic substitution at the hydroxyl group (e.g., after converting it to a tosylate), but I'm seeing a mixture of substitution and elimination products. How can I favor the desired Sₙ2 product?

A2: This is a classic challenge where solvent polarity and protic nature play a deciding role in directing the reaction pathway between substitution (Sₙ2) and elimination (E2).

  • Mechanistic Insight: The Sₙ2 mechanism is favored by polar aprotic solvents.[2][3] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, are polar enough to dissolve the substrate and the nucleophile. Crucially, they solvate cations well but leave the anion (your nucleophile) relatively "naked" and highly reactive.[2] This enhanced nucleophilicity promotes the direct backside attack characteristic of an Sₙ2 reaction.

  • The Problem with Protic Solvents: Polar protic solvents (e.g., ethanol, water, methanol) hinder the Sₙ2 pathway. They form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and reducing its reactivity.[2][4] This blunted nucleophilicity gives the competing E2 pathway a greater chance to occur, especially with sterically hindered substrates or strong bases.[5] While your substrate isn't exceptionally hindered, the cyclohexyl ring imposes conformational constraints that can make E2 competitive.

Diagram 1: Solvent Effects on Nucleophilic Substitution

cluster_SN2 Sₙ2 Pathway Favored cluster_E2 E2 Pathway Competes SN2_Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) SN2_Effect Solvates Cation, 'Naked' Nucleophile SN2_Solvent->SN2_Effect SN2_Result Enhanced Nucleophilicity → High Sₙ2 Yield SN2_Effect->SN2_Result E2_Solvent Polar Protic Solvent (e.g., Ethanol, Methanol) E2_Effect Hydrogen-Bonds with Nucleophile ('Caged' Nucleophile) E2_Solvent->E2_Effect E2_Result Reduced Nucleophilicity → Increased E2 Product E2_Effect->E2_Result start Problem: Low Yield or No Reaction q1 Are reagents pure & active? start->q1 Check Reagents q2 Is the solvent appropriate (protic vs. aprotic)? q1->q2 If Yes sol1 Verify reagent quality. Use fresh reagents. q1->sol1 If No q3 Is the reaction at equilibrium? q2->q3 If Yes sol2 Switch to recommended solvent. (e.g., DCM for oxidation, DMF for Sₙ2). q2->sol2 If No q4 Is the temperature correct? q3->q4 If No sol3 Use techniques to shift equilibrium. (e.g., Dean-Stark). q3->sol3 If Yes sol4 Optimize reaction temperature. q4->sol4

References

managing temperature control in (1S,2S)-2-Methoxycyclohexanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-2-Methoxycyclohexanol Reactions

A Senior Application Scientist's Guide to Temperature Management

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. Proper temperature control is paramount for achieving high yield, purity, and stereochemical fidelity. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the synthesis of this compound and the pivotal role of temperature.

Q1: What is the primary synthetic route to this compound, and why is temperature the most critical parameter to control?

The most common and stereochemically reliable method for synthesizing trans-2-methoxycyclohexanol is the acid-catalyzed ring-opening of cyclohexene oxide with methanol as the nucleophile and solvent.[1] Temperature is the most critical parameter in this synthesis for three primary reasons:

  • Reaction Kinetics vs. Side Reactions: The desired ring-opening reaction has a specific activation energy. However, undesirable side reactions, such as polymerization or acid-catalyzed rearrangement, have different activation energies.[2][3] Temperature management is a balancing act: it must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions from dominating. Studies have shown that temperature and reaction time are the most significant factors affecting the yield of 2-methoxycyclohexanol.[2]

  • Exothermicity: The cleavage of the strained epoxide ring is an exothermic process.[4] Without adequate cooling and controlled reagent addition, the heat generated can cause the reaction temperature to rise uncontrollably. This "runaway" scenario almost invariably leads to a drastic reduction in yield and the formation of complex, difficult-to-remove impurities.

  • Stereochemical Integrity: The synthesis of the specific (1S,2S) enantiomer relies on a stereospecific reaction mechanism (SN2). While this mechanism is less sensitive to temperature than stereoselective reactions, extreme thermal conditions can promote alternative pathways (e.g., those with SN1 character) that may compromise stereochemical purity.[5]

Q2: What is the expected stereochemical outcome of the methanolysis of cyclohexene oxide, and how does the mechanism dictate this?

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the methanol nucleophile attacks one of the carbon atoms of the protonated epoxide ring from the side opposite the C-O bond. This backside attack forces an inversion of configuration at the center being attacked.

Since cyclohexene oxide is a meso compound, the attack can occur at either carbon atom. Regardless of the point of attack, the result is the formation of the trans product. For example, attack at C1 leads to inversion at C1, resulting in the (1S,2S) product, while attack at C2 results in the (1R,2R) product. Starting with achiral reagents yields a racemic mixture of (1S,2S) and (1R,2R)-2-methoxycyclohexanol, which are enantiomers.[6] Achieving a single enantiomer, like (1S,2S), requires a chiral catalyst or a resolution step. The key takeaway is that the SN2 mechanism ensures the trans diastereomer is the exclusive product under well-controlled conditions.

Q3: What are the main side reactions influenced by poor temperature control?

Deviation from the optimal temperature range can initiate several competing reactions:

  • Epoxide Rearrangement: In the presence of Lewis acids, particularly at elevated temperatures, cyclohexene oxide can rearrange to form cyclopentane carboxaldehyde.[3] This ring-contraction pathway is a significant risk and can become the major reaction if the temperature is not kept in check.

  • Polymerization: Epoxides are monomers for ring-opening polymerization. Excessively high temperatures or high concentrations of a catalyst can initiate the catastrophic polymerization of cyclohexene oxide, resulting in low yields of the desired monomeric alcohol and the formation of viscous polymeric material.[7]

  • Formation of 1,2-Cyclohexanediol: If there is residual water in the methanol or the reaction vessel, it can act as a competing nucleophile, leading to the formation of trans-1,2-cyclohexanediol. This reaction is also accelerated by higher temperatures.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.

Issue 1: Consistently Low Yield of this compound

Your reaction appears to run to completion (starting material is consumed by TLC/GC), but the isolated yield of the target molecule is significantly lower than expected.

Troubleshooting Flowchart for Low Yield

start Low Yield Detected check_temp Review Temperature Logs and Reaction Profile start->check_temp analyze_byproducts Analyze Crude Product by GC-MS / NMR check_temp->analyze_byproducts Logs appear normal temp_spike Uncontrolled Exotherm Noted? check_temp->temp_spike Analyze Logs byproduct_polymer High MW Smear / Viscous Residue? analyze_byproducts->byproduct_polymer cause_runaway Probable Cause: Runaway Reaction temp_spike->cause_runaway Yes temp_ok Temperature Stable? temp_spike->temp_ok No solution_runaway Solution: 1. Improve Cooling Efficiency 2. Slow Reagent/Catalyst Addition 3. Increase Dilution cause_runaway->solution_runaway temp_high Was Temp Set Too High? temp_ok->temp_high Yes cause_rearrange Probable Cause: Rearrangement or Polymerization temp_high->cause_rearrange Yes solution_slow Solution: 1. Increase Reaction Time 2. Slightly Increase Temperature (e.g., in 5°C increments) temp_high->solution_slow No (Temp was low) solution_rearrange Solution: 1. Lower Reaction Temperature 2. Re-evaluate Catalyst Choice cause_rearrange->solution_rearrange cause_slow Probable Cause: Incomplete Reaction byproduct_polymer->cause_rearrange Yes byproduct_rearrange Aldehyde peak present (NMR)? Mass corresponding to C6H10O? byproduct_polymer->byproduct_rearrange No byproduct_rearrange->cause_rearrange Yes

Caption: Troubleshooting logic for low yield issues.

Issue 2: Runaway Reaction and Loss of Control

Upon addition of the catalyst or a reagent, the reaction temperature rapidly increases, often boiling the solvent, even with a cooling bath in place.

  • Underlying Cause: The acid-catalyzed ring-opening of cyclohexene oxide is significantly exothermic.[4] A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal.

  • Immediate Corrective Action: If safe to do so, immediately increase the efficiency of the cooling bath (e.g., add dry ice to an acetone bath). If the reaction is in early stages, stopping the addition of the limiting reagent will help.

  • Preventative Protocol Adjustments:

    • Pre-cool the Reactor: Ensure the solution of cyclohexene oxide in methanol is fully cooled to the target temperature before adding the first drop of catalyst.

    • Slow, Controlled Addition: Use a syringe pump or a dropping funnel to add the catalyst or limiting reagent dropwise over an extended period. This is the most effective way to control the exotherm.

    • Adequate Cooling Capacity: For scales larger than a few grams, a simple ice-water bath may be insufficient. A dry ice/acetone bath (-78 °C) or a cryocooler provides a much larger temperature gradient, allowing for more efficient heat removal.[8]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively through the larger solvent volume.

Section 3: Recommended Protocols & Data

This section provides a general experimental protocol and reference data to guide your experimental setup.

Experimental Protocol: Temperature-Controlled Synthesis of rac-trans-2-Methoxycyclohexanol

This protocol is a generalized procedure. The optimal temperature and catalyst may vary.[9]

  • Reactor Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar, a digital thermometer probe, a dropping funnel, and an inert gas inlet (e.g., Nitrogen or Argon).

  • Cooling: Place the flask in an appropriate cooling bath (e.g., ice-salt bath for 0 to -10 °C, or dry ice/acetone for lower temperatures).

  • Reagent Preparation: In the flask, dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol (10-20 volumes). Allow the solution to stir and cool to the target internal temperature (e.g., 0 °C).

  • Catalyst Addition: Prepare a solution of the acid catalyst (e.g., a Lewis acid like Bi(OTf)₃ or a protic acid like H₂SO₄, typically 0.1-5 mol%) in a small amount of anhydrous methanol. Load this solution into the dropping funnel.

  • Reaction Execution: Add the catalyst solution dropwise to the stirred, cooled solution of cyclohexene oxide. Crucially, monitor the internal thermometer. The rate of addition should be adjusted to ensure the internal temperature does not rise more than 2-3 °C above the setpoint.

  • Monitoring: After the addition is complete, allow the reaction to stir at the target temperature. Monitor the consumption of cyclohexene oxide by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench it by adding a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) while the flask is still in the cooling bath.

  • Work-up and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and purification by distillation or column chromatography.

Workflow for Temperature-Controlled Reaction Setup

G cluster_reactor Reaction Vessel cluster_bath Cooling Bath (e.g., Ice/Salt) flask stirrer Stir Bar thermometer Thermometer user Researcher/ Automation thermometer->user Real-time Temp. Monitoring bath_label Heat Dissipation dropping_funnel Dropping Funnel (Catalyst Solution) control_valve Slow, Dropwise Addition dropping_funnel->control_valve Control Point control_valve->flask Reagent Input user->control_valve Adjusts Rate

Caption: Idealized setup for controlled exothermic reactions.

Table 1: Influence of Temperature on Reaction Parameters
Temperature RangeTypical CatalystsExpected Reaction RatePrimary Risk at this TemperatureMitigation Strategy
-20 °C to 0 °C Strong Lewis Acids, Protic AcidsSlow to ModerateIncomplete or stalled reactionAllow for longer reaction times; ensure efficient stirring.
0 °C to 25 °C Most common Lewis and Protic AcidsModerate to FastUncontrolled exotherm during additionSlow, dropwise addition of catalyst; efficient cooling bath.[10]
25 °C to 50 °C Milder Lewis Acids, Heterogeneous CatalystsFastIncreased rate of side reactions (rearrangement, polymerization)Use only for less active catalysts; monitor byproducts closely.[9]
> 50 °C Generally Not RecommendedVery FastDomination by side products; potential for runaway reactionAvoid unless specified by a validated, high-temperature protocol.

References

Technical Support Center: Workup Procedures for Reactions Containing (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (1S,2S)-2-methoxycyclohexanol. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile chiral alcohol. Our goal is to equip you with the scientific rationale and proven methodologies to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Workup Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental workups.

Question 1: I'm struggling with a persistent emulsion during the aqueous workup of my reaction. How can I resolve this?

Answer:

Emulsion formation is a frequent challenge when working with amphiphilic molecules like this compound, which has both a polar hydroxyl group and a non-polar cyclohexyl backbone. This is especially common when using chlorinated organic solvents.

Root Cause: The surfactant-like nature of certain molecules in the reaction mixture can stabilize the boundary between the aqueous and organic layers, preventing their separation.

Effective Solutions:

  • Brine Wash: The initial and often most effective method is to wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase disrupts the forces stabilizing the emulsion, promoting phase separation.[1][2]

  • Solvent Alteration:

    • If a brine wash is not sufficient, consider adding a different organic solvent to alter the polarity of the organic phase.

    • In challenging cases, the organic solvent can be carefully removed under reduced pressure, and the residue redissolved in a different extraction solvent.[3][4]

  • Filtration: Passing the emulsified mixture through a pad of Celite® can physically break up the droplets that form the emulsion.[3][4]

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed can lead to separation. Gentle swirling, rather than vigorous shaking, can also be beneficial.[1][3]

Question 2: My product, which includes the this compound structure, has poor extraction efficiency from the aqueous phase. How can I improve my yield?

Answer:

The hydroxyl group on this compound can impart a degree of water solubility to your target molecule, potentially leading to product loss in the aqueous layer during extraction.

Strategies for Improved Extraction:

  • "Salting Out": Before extraction, add a significant amount of a salt like sodium chloride to the aqueous layer.[5][6][7] This increases the polarity of the aqueous phase, reducing the solubility of your organic product and encouraging its transfer into the organic layer.[5][6]

  • Multiple Extractions: It is more effective to perform several extractions with smaller volumes of organic solvent rather than one large extraction. This maximizes the recovery of the product from the aqueous phase.

  • pH Adjustment: If your molecule contains acidic or basic functional groups, modifying the pH of the aqueous layer can significantly enhance extraction efficiency. For acidic compounds, lower the pH to fully protonate them, making them less water-soluble. For basic compounds, increase the pH to deprotonate them.

Data Presentation: Properties of Common Extraction Solvents

SolventDielectric Constant (Polarity)Boiling Point (°C)Water Solubility ( g/100 mL)Key Considerations
Diethyl Ether4.334.66.9Highly volatile, good for less polar compounds.
Ethyl Acetate6.077.18.3Versatile solvent with moderate polarity.
Dichloromethane9.139.61.3Effective for a range of polarities but can promote emulsions.
Question 3: How can I effectively remove polar, water-soluble impurities from my final product?

Answer:

The presence of polar byproducts can complicate the purification of your target compound, particularly if they have similar chromatographic behavior.

Purification Strategies:

  • Aqueous Washes: A series of washes of the organic layer can remove many polar impurities.

    • A dilute acid wash (e.g., 1 M HCl) will remove basic impurities.

    • A dilute base wash (e.g., saturated NaHCO₃) will remove acidic impurities.

    • A final water wash will help remove any remaining salts.

  • Liquid-Liquid Extraction: If the impurity is substantially more water-soluble than your product, repeated extractions with water or brine can be an effective purification step.[8][9]

  • Chromatography Optimization:

    • Adjusting the polarity of your eluent system can improve the separation of your product from polar impurities on a silica gel column.

    • Consider alternative stationary phases, such as alumina, which may offer different selectivity.

Visualization: A Generalized Workup and Purification Scheme

Workup_Flowchart Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Separate Layers Aqueous_Phase Aqueous Phase (Discard) Extraction->Aqueous_Phase Washing Aqueous Washes (Acid/Base/Brine) Organic_Phase->Washing Drying Drying (e.g., MgSO₄, Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

References

Technical Support Center: Synthesis of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1S,2S)-2-Methoxycyclohexanol. This guide is designed for researchers, chemists, and drug development professionals engaged in stereoselective synthesis. Here, we address common challenges encountered during the preparation of this key chiral intermediate, moving beyond simple procedural steps to explain the underlying chemical principles and provide actionable, field-tested solutions.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable chiral building block in pharmaceutical synthesis. Its synthesis is a classic exercise in stereocontrol, typically involving a two-stage process: first, the generation of an enantioenriched epoxide from cyclohexene, and second, the highly selective ring-opening of that epoxide. Success hinges on precise control over both enantioselectivity in the first step and regio- and diastereoselectivity in the second. This guide provides a structured, question-and-answer-based approach to troubleshoot the most common hurdles in this synthetic sequence.

FAQ 1: I'm getting low enantiomeric excess (ee) in the preparation of my chiral cyclohexene oxide precursor. What's going wrong?

This is a critical issue, as the stereochemical purity of your final product is entirely dependent on the enantiopurity of the epoxide intermediate. A common and highly effective method for obtaining enantiopure epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic cyclohexene oxide using a chiral (salen)Co(III) catalyst, often referred to as Jacobsen's catalyst.[1][2][3] A drop in enantioselectivity in this step almost always points to a problem with the catalytic cycle.

Answer: Low enantiomeric excess in the Jacobsen HKR is typically traced back to three areas: catalyst integrity, stoichiometry of the nucleophile (water), or reaction conditions.

Core Cause Analysis:
  • Catalyst Inactivation or Degradation: The chiral cobalt salen complex is the heart of the asymmetric induction.[4]

    • Troubleshooting:

      • Source and Purity: Are you using a commercially available, high-purity catalyst or one synthesized in-house? If synthesized, has it been fully characterized (NMR, MS, optical rotation) to confirm its structure and purity?

      • Activation: The active catalyst is the Co(III) species. Often, the catalyst is purchased or stored as a Co(II) complex and must be activated via oxidation. A common method is aerobic oxidation in the presence of acetic acid. Incomplete activation will result in a lower concentration of the active catalyst, slowing the reaction and potentially allowing a non-selective background reaction to compete.

      • Moisture and Air Sensitivity: While the HKR uses water, the catalyst itself can be sensitive to atmospheric moisture and oxygen over long-term storage. Store the catalyst under an inert atmosphere (argon or nitrogen) in a desiccator.

  • Incorrect Stoichiometry of Water: The "K" in HKR stands for "Kinetic." The reaction resolves the racemic epoxide by selectively hydrolyzing one enantiomer faster than the other. The amount of water is therefore crucial.

    • Troubleshooting:

      • Ideal Stoichiometry: For a perfect kinetic resolution, you would use exactly 0.5 equivalents of water relative to the racemic epoxide. This would consume 100% of one enantiomer (forming the diol) and leave 100% of the other enantiomer (the desired epoxide) unreacted, resulting in a theoretical maximum yield of 50% for the epoxide with 99+% ee.

      • Too Much Water (>0.5 eq): If you add more than 0.5 equivalents of water, the faster-reacting enantiomer will be consumed first, but then the slower-reacting (desired) enantiomer will also begin to hydrolyze, lowering your yield and, more importantly, your recovered epoxide will no longer be enantiopure.

      • Too Little Water (<0.5 eq): The reaction will stop before all of the undesired enantiomer has been consumed, resulting in a higher than 50% yield of epoxide but with a correspondingly low enantiomeric excess.

  • Suboptimal Reaction Conditions: Temperature and solvent purity play a significant role.

    • Troubleshooting:

      • Temperature Control: HKR reactions are typically run at or slightly below room temperature.[2] Higher temperatures can decrease the selectivity of the catalyst, leading to a faster reaction but lower ee.

      • Solvent Purity: Ensure you are using high-purity, dry solvents (ironically, for a reaction that uses water). Impurities in the solvent can potentially coordinate to the catalyst and inhibit or poison it.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee Observed in Recovered Epoxide check_h2o Verify Water Stoichiometry (0.5 eq relative to epoxide) start->check_h2o h2o_correct Stoichiometry Correct check_h2o->h2o_correct Correct h2o_incorrect Adjust H2O to 0.5 eq. Use precision addition. Rerun reaction. check_h2o->h2o_incorrect Incorrect check_catalyst Evaluate Catalyst Integrity catalyst_ok Catalyst Verified check_catalyst->catalyst_ok OK catalyst_bad Source new catalyst or reactivate existing stock (e.g., aerobic oxidation). check_catalyst->catalyst_bad Suspect check_conditions Review Reaction Conditions conditions_ok Conditions Standard check_conditions->conditions_ok OK conditions_bad Ensure temp is ~20-25°C. Use anhydrous solvents. Rerun reaction. check_conditions->conditions_bad Non-Standard h2o_correct->check_catalyst end Problem Resolved h2o_incorrect->end catalyst_ok->check_conditions catalyst_bad->end conditions_ok->start Re-evaluate assumptions conditions_bad->end

Caption: Troubleshooting logic for low ee in Hydrolytic Kinetic Resolution.

FAQ 2: My ring-opening reaction is giving a low yield of the desired this compound and I'm seeing a lot of cyclohexane-1,2-diol.

This is a classic problem of competing nucleophiles. The goal is the regio- and stereoselective addition of a methoxy group. The formation of the diol indicates that water is successfully competing with methanol in the ring-opening step.

Answer: The formation of the diol byproduct is due to the presence of water in your reaction. The ring-opening must be conducted under strictly anhydrous conditions. Furthermore, the choice of acidic versus basic conditions is critical for achieving the correct trans stereochemistry.

Mechanistic Considerations and Troubleshooting:
  • Ensuring Anhydrous Conditions:

    • Solvent: Methanol is hygroscopic. Use freshly distilled or commercially available anhydrous methanol.

    • Glassware: All glassware must be oven- or flame-dried before use.

    • Atmosphere: Run the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction.

  • Controlling Regio- and Stereoselectivity: Basic vs. Acidic Conditions

    • For the desired (1S,2S) product, you must use basic conditions. The reaction proceeds via an SN2 mechanism . The nucleophile (methoxide, CH₃O⁻) attacks the less sterically hindered carbon of the epoxide, leading to inversion of configuration at that center. This backside attack on the chiral epoxide results in the trans product.[5][6][7]

    • Acidic conditions should be avoided. In the presence of acid, the epoxide oxygen is protonated, and the reaction takes on significant SN1 character. The nucleophile (methanol, CH₃OH) will preferentially attack the more substituted carbon, which can lead to a mixture of regioisomers and a loss of stereocontrol.[6][8][9]

Reaction Pathway and Side Reaction

G cluster_main Desired Sₙ2 Pathway (Basic Conditions) cluster_side Undesired Side Reaction Epoxide (S,S)-Cyclohexene Oxide Product This compound (trans product) Epoxide->Product  CH₃O⁻Na⁺ / Anhydrous CH₃OH (Backside Attack) Side_Product (S,S)-Cyclohexane-1,2-diol Epoxide2 (S,S)-Cyclohexene Oxide Epoxide2->Side_Product  Trace H₂O / OH⁻ (Competing Nucleophile) start Starting Material start->Epoxide

Caption: Desired Sₙ2 methanolysis vs. undesired hydrolysis side reaction.

FAQ 3: I'm having difficulty purifying the final product. My column chromatography fractions are mixed.

Separating stereoisomers and closely related polar compounds can be challenging. The target molecule, this compound, has similar polarity to the starting epoxide, the diol byproduct, and the potential cis-diastereomer.

Answer: Effective purification requires optimizing your chromatography technique. Standard silica gel chromatography is usually sufficient, but the choice of eluent system and column loading are critical.

Purification Strategy:
CompoundTypical PolarityElution Order (Normal Phase)Notes
Cyclohexene OxideLow1stRelatively non-polar.
This compound Medium 2nd Target Compound.
(1R,2S)-2-Methoxycyclohexanol (cis)Medium-High3rd (often close)The cis isomer is often slightly more polar due to potential intramolecular H-bonding affecting its interaction with silica.
Cyclohexane-1,2-diolHighLastThe two hydroxyl groups make it significantly more polar.
Troubleshooting Steps:
  • Optimize Eluent System:

    • Start with a low-polarity solvent system, such as 10% Ethyl Acetate in Hexanes (or Heptane).

    • Gradually increase the polarity. Use Thin Layer Chromatography (TLC) with various solvent ratios (e.g., 10%, 15%, 20%, 25% EtOAc/Hex) to find the ratio that gives the best separation (largest ΔRf) between your desired product and the main impurities.

    • A very slow gradient during the column run can significantly improve the separation of closely eluting spots.[10]

  • Column Loading and Dimensions:

    • Do not overload the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. Overloading leads to broad peaks and poor separation.

    • Use a long, thin column rather than a short, wide one for difficult separations. This increases the number of theoretical plates.

  • Alternative Techniques:

    • If separation is still challenging, consider derivatization. For example, converting the hydroxyl group to a less polar silyl ether could alter the elution profile enough to achieve separation, followed by a deprotection step.

    • For analytical confirmation of purity, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential.

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of (±)-Cyclohexene Oxide

This protocol is adapted from established procedures by Jacobsen et al. and is designed to yield (S,S)-cyclohexene oxide.[2]

  • Catalyst Activation: In a clean, dry flask, dissolve the (R,R)-(salen)Co(II) complex (0.005 eq) in toluene. Add glacial acetic acid (0.005 eq) and stir the solution open to the air for 30 minutes. The color should change from reddish-orange to a deep brown, indicating oxidation to the active Co(III) state.

  • Reaction Setup: To a separate oven-dried, round-bottom flask equipped with a magnetic stir bar, add racemic cyclohexene oxide (1.0 eq).

  • Initiation: Add the activated catalyst solution to the cyclohexene oxide.

  • Nucleophile Addition: Add deionized water (0.50 eq) dropwise over 5-10 minutes. Precise addition is critical for high ee.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material and formation of the diol.

  • Workup: Once the reaction has reached ~50% conversion, dilute the mixture with pentane and filter it through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material (a mixture of the desired epoxide and the diol) can be purified by flash column chromatography (see FAQ 3) to isolate the enantiopure (S,S)-cyclohexene oxide.

Protocol 2: Base-Catalyzed Ring Opening of (S,S)-Cyclohexene Oxide

This protocol is based on standard SN2 epoxide opening procedures.[5][6]

  • Reagent Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol at 0 °C. Allow the sodium to react completely.

  • Reaction Setup: Once the sodium methoxide solution has cooled to room temperature, add a solution of (S,S)-cyclohexene oxide (1.0 eq) in anhydrous methanol dropwise via a syringe.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (see FAQ 3) to yield pure this compound.

References

Validation & Comparative

A Prospective Analysis of (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a pivotal decision in the strategic design of an asymmetric synthesis. An ideal auxiliary should be easily synthesized and introduced, exert a high degree of stereocontrol over the formation of new chiral centers, and be readily cleaved and recovered without compromising the integrity of the target molecule.[1][2] While the landscape is dominated by venerable auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams, the exploration of novel, structurally distinct auxiliaries remains a vital pursuit for expanding the synthetic chemist's toolkit.

This guide presents a prospective analysis of (1S,2S)-2-methoxycyclohexanol, a structurally simple yet intriguing chiral alcohol, as a potential chiral auxiliary. Due to the current absence of extensive published performance data for this specific auxiliary in common asymmetric transformations, this document will leverage established principles of stereochemical control, draw mechanistic analogies to well-characterized cyclohexyl-based auxiliaries, and provide a framework for its systematic evaluation. We will compare its structural features and hypothesized performance against established auxiliaries, supported by a wealth of experimental data for these benchmark systems.

The Principle of Stereodirection: A Look at Cyclohexyl-Based Auxiliaries

The efficacy of chiral auxiliaries derived from chiral cyclohexane scaffolds, such as the highly successful (-)-8-phenylmenthol and (1R,2S)-trans-2-phenyl-1-cyclohexanol (Whitesell's auxiliary), is primarily rooted in steric hindrance.[2][3] When covalently attached to a prochiral substrate (e.g., forming an ester or an imide), the bulky and conformationally rigid cyclohexane ring effectively shields one face of the reactive intermediate, typically an enolate. This steric blockade dictates the trajectory of an incoming electrophile, forcing it to approach from the less hindered face and thereby inducing a high degree of diastereoselectivity.[2]

For this compound, the stereodirecting model is hypothesized to operate through a similar principle. The trans relationship between the hydroxyl (point of attachment) and methoxy groups locks the cyclohexane into a preferred chair conformation. In the transition state of a reaction, such as an enolate alkylation or an aldol addition, the methoxy group and the remainder of the cyclohexane ring would create a distinct steric environment, biasing the facial approach of the electrophile.

Diagram 1: Hypothesized Mechanism of Stereocontrol

The following diagram illustrates the proposed transition state for the alkylation of an enolate derived from a substrate attached to this compound. The auxiliary's cyclohexane ring is proposed to shield the top face of the enolate, directing the electrophile (E+) to the bottom face.

Caption: Hypothesized chelated transition state for stereocontrol.

Comparative Analysis with Established Chiral Auxiliaries

To objectively evaluate the potential of this compound, it is essential to benchmark it against the proven performance of widely used auxiliaries. The following tables summarize typical results for asymmetric alkylation and aldol reactions, which are fundamental C-C bond-forming transformations.

Table 1: Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a critical method for creating stereocenters adjacent to a carbonyl group. The diastereomeric excess (d.e.) is a key performance metric.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference(s)
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>99%90-95%[2][4]
Oppolzer's Camphorsultam N-Propionyl sultamMethyl iodide>98%85-95%[2]
Whitesell's Auxiliary trans-2-Phenylcyclohexyl propanoateBenzyl bromide90-98%75-85%[1][3]
SAMP/RAMP Cyclohexanone hydrazoneMethyl iodide>95% (e.e.)70-80%[2][5]
This compound N-Propionyl derivative (Hypothetical)Benzyl bromideTo Be DeterminedTo Be DeterminedN/A
Table 2: Performance in Asymmetric Aldol Reactions

The aldol reaction stereoselectively forms β-hydroxy carbonyl compounds, creating up to two new stereocenters. High diastereoselectivity is crucial for synthesizing polyketide natural products.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference(s)
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99% (syn adduct)80-95%[2][4]
Oppolzer's Camphorsultam N-Propionyl sultamBenzaldehyde>98% (syn adduct)70-85%[2]
Whitesell's Auxiliary trans-2-Phenylcyclohexyl acetateBenzaldehyde>95% (anti adduct)80-90%[1][3]
This compound N-Propionyl derivative (Hypothetical)IsobutyraldehydeTo Be DeterminedTo Be DeterminedN/A

Experimental Protocols for Evaluation

To validate the efficacy of this compound, a systematic experimental plan is required. The following protocols provide a detailed, step-by-step methodology for its synthesis, application in a model aldol reaction, and subsequent cleavage.

Diagram 2: Experimental Workflow for Auxiliary Evaluation

This diagram outlines the logical flow from the synthesis of the chiral auxiliary to the final, enantiomerically enriched product.

Caption: Workflow for evaluation of a new chiral auxiliary.

Protocol 1: Synthesis of this compound

Causality: The enantiopure auxiliary is the cornerstone of this methodology. Its synthesis must be robust and yield high enantiomeric purity. A common route involves the enantioselective deprotonation of cyclohexene oxide.[6]

  • Preparation of Chiral Base : In a flame-dried, three-neck flask under an argon atmosphere, dissolve (S)-2-(N,N-disubstituted aminomethyl)pyrrolidine (1.1 eq) in anhydrous THF (10 mL/mmol). Cool the solution to -78 °C. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes to generate the chiral lithium amide base.

  • Deprotonation : Add cyclohexene oxide (1.0 eq) to the chiral base solution at -78 °C. Stir the reaction mixture for 6-12 hours, monitoring by TLC for the consumption of the epoxide.

  • Methylation : In a separate flask, prepare a solution of methyl iodide (1.5 eq) in anhydrous THF. Cannulate this solution into the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup and Purification : Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound. Confirm enantiomeric purity via chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride).

Protocol 2: Asymmetric Aldol Reaction

Causality: This protocol uses a boron-mediated soft enolization, a method pioneered by Evans that reliably generates the (Z)-enolate, leading to a highly organized, six-membered Zimmerman-Traxler transition state.[2][7] This organization is key to achieving high diastereoselectivity.

  • Acylation : To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (5 mL/mmol) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir for 2 hours at 0 °C. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the propionate ester.

  • Enolate Formation : Dissolve the propionate ester (1.0 eq) in anhydrous CH₂Cl₂ (10 mL/mmol) and cool to -78 °C under argon. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition : Cool the reaction mixture back to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Workup : Quench the reaction by adding a pH 7 phosphate buffer (5 mL). Add methanol (5 mL) and 30% hydrogen peroxide (2 mL) and stir vigorously for 1 hour at 0 °C to oxidize the boron species. Extract the mixture with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate.

  • Analysis : Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Auxiliary Cleavage

Causality: The final, critical step is the removal of the auxiliary without causing epimerization of the newly formed stereocenters. Reductive cleavage with agents like lithium borohydride is often mild and effective for ester-linked auxiliaries. The methoxy group may require stronger conditions for cleavage if desired, such as using HBr or TMSI.[8][9]

  • Reductive Cleavage : Dissolve the purified aldol adduct (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) and cool to 0 °C. Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir the suspension at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup : Carefully quench the reaction by the dropwise addition of 1 M NaOH. Extract the mixture with ethyl acetate. The aqueous layer will contain the salt of the desired β-hydroxy acid, while the organic layer will contain the recovered this compound auxiliary.

  • Isolation : Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the final product. Dry and concentrate the organic layer from the initial extraction to recover the chiral auxiliary.

Conclusion and Future Outlook

While this compound remains an underexplored candidate as a chiral auxiliary, its structural analogy to highly effective cyclohexyl-based systems like Whitesell's auxiliary provides a strong rationale for its investigation. Its simple structure and potential for straightforward synthesis make it an attractive target for development. The methoxy group, compared to a phenyl group, offers a different steric and electronic profile that could lead to unique selectivity profiles in various asymmetric reactions.

The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound. Should this auxiliary demonstrate high levels of diastereoselectivity, it would represent a valuable and cost-effective addition to the field of asymmetric synthesis, further enabling the efficient construction of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

A Comparative Guide to the Analytical Characterization of (1S,2S)-2-Methoxycyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. The stereoisomers of a compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for the characterization of (1S,2S)-2-Methoxycyclohexanol and its derivatives, critical intermediates in the synthesis of various bioactive molecules. We will delve into the nuances of chromatographic and spectroscopic techniques, offering field-proven insights to guide your experimental choices.

The Importance of Stereoisomeric Purity

This compound and its analogues possess multiple chiral centers, leading to the potential for several stereoisomers. Ensuring the enantiomeric and diastereomeric purity of these compounds is a critical step in drug development and is often a regulatory requirement.[1][2] The choice of analytical technique is therefore a crucial decision, dictated by the specific needs of the analysis, from routine purity checks to in-depth structural elucidation.

Chromatographic Methods: The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of chiral analysis. The selection between these techniques often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers and diastereomers of 2-methoxycyclohexanol derivatives.[1][3] Success in chiral HPLC hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[4][5]

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for the separation of chiral alcohols and their derivatives.[1][6] These CSPs offer a broad range of enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes.[4]

  • Amylose-based CSPs (e.g., Chiralpak® AD-H): Often exhibit strong π-π interactions and are particularly effective for analytes containing aromatic rings.

  • Cellulose-based CSPs (e.g., Chiralcel® OD-H): Provide a different selectivity profile, sometimes succeeding where amylose phases do not.

Mobile Phase Selection:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[4][6] The ratio of hexane to alcohol is a critical parameter for optimizing retention and resolution.

  • Polar Organic Mode: Using pure alcohols like methanol or ethanol can offer unique selectivity for certain compounds.[6]

  • Additives: For acidic or basic derivatives, the addition of small amounts of trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[4]

Indirect HPLC Approach:

An alternative to direct chiral HPLC is the derivatization of the alcohol with a chiral reagent to form diastereomers.[7] These diastereomers can then be separated on a standard achiral stationary phase, such as silica gel.[7] This method can be particularly useful when direct chiral separation is challenging.

Table 1: Comparison of HPLC Chiral Stationary Phases for a Hypothetical this compound Derivative

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)3.21.152.1
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)4.11.253.5
Lux® i-Cellulose-5Methanol/Water (80:20, v/v)2.81.101.8

Experimental Protocol: Chiral HPLC Method Development

  • Sample Preparation: Dissolve approximately 1 mg/mL of the analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[6]

  • Initial Screening: Screen the analyte on at least two different polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based) using a standard mobile phase such as n-hexane/isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.[4][6]

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize retention time and resolution.

    • If peak shape is poor, consider adding 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds.[4]

    • Vary the column temperature between 20°C and 40°C to assess its effect on selectivity.[6]

  • Peak Identification: Inject a racemic or diastereomeric mixture to confirm the retention times of all stereoisomers.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Prep Dissolve & Filter Sample Screen Screen on CSPs (Amylose & Cellulose) Prep->Screen Inject Optimize Optimize Mobile Phase & Temperature Screen->Optimize Initial Separation? Identify Inject Racemic Standard Optimize->Identify Good Resolution? Result Validated Chiral Separation Method Identify->Result

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Gas Chromatography (GC)

For volatile and thermally stable derivatives of 2-methoxycyclohexanol, chiral GC offers high resolution and sensitivity.[8][9]

Chiral Stationary Phases for GC:

Cyclodextrin-based CSPs are the most widely used for chiral GC separations.[9][10] The choice of the specific cyclodextrin derivative is crucial for achieving enantioselectivity.

Derivatization in GC:

While direct analysis is possible, derivatization of the hydroxyl group can significantly improve chromatographic performance.[11][12] Silylation, for instance, by creating trimethylsilyl (TMS) ethers, increases volatility and can enhance separation.[13] The mass spectra of TMS derivatives are also well-characterized, aiding in peak identification.[13]

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization (Silylation): To 1 mg of the analyte, add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a dry solvent like pyridine. Heat the mixture to ensure complete reaction.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative.

    • Temperature Program: Start with an initial oven temperature that allows for good separation of early-eluting peaks, followed by a temperature ramp to elute higher-boiling components. A typical starting point could be 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C.

    • Injection: Use a split injection to avoid overloading the column.

    • Detection: Mass spectrometry (MS) is highly recommended for unambiguous peak identification based on fragmentation patterns.

Logical Relationship of GC Analytical Steps

GC_Logic Analyte This compound Derivative Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis (Peak Identification & Quantification) Detection->Data

Caption: The logical progression of a chiral GC-MS analysis from sample to data.

Spectroscopic Methods: Unveiling the Molecular Structure

While chromatography excels at separation, spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of 2-methoxycyclohexanol derivatives.[14]

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their spatial orientation (axial vs. equatorial).[15] Careful analysis of the ¹H NMR spectrum can provide valuable information about the conformation and relative configuration of the substituents.

  • Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form diastereomeric complexes that exhibit different NMR chemical shifts.[16] This allows for the determination of enantiomeric excess (ee).

  • 2D NMR Techniques: Techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously, which is essential for detailed structural analysis.[15]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC or LC, is crucial for determining the molecular weight and fragmentation patterns of the analytes.[17][18]

  • Electron Ionization (EI): Commonly used in GC-MS, EI provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

  • Electrospray Ionization (ESI): A soft ionization technique typically used in LC-MS, ESI is well-suited for analyzing less volatile and thermally labile derivatives.[19]

Conclusion

The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. Chiral HPLC and GC are the primary tools for separating stereoisomers and assessing purity, with the choice of stationary phase and mobile phase/temperature program being critical for success. NMR spectroscopy provides detailed structural information, including relative stereochemistry, while mass spectrometry confirms molecular weight and aids in compound identification. By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their chiral compounds.

References

A Researcher's Guide to Chiral Induction: A Cost-Benefit Analysis of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral directing group is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of an asymmetric synthesis campaign. This guide provides an in-depth cost-benefit analysis of (1S,2S)-2-Methoxycyclohexanol, a valuable chiral building block, and objectively compares its utility against established chiral auxiliaries such as Evans-type oxazolidinones and pseudoephedrine derivatives. This analysis is supported by available data and aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

Introduction: The Role of Chirality in Modern Synthesis

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities and physical properties. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern chemical synthesis. Two primary strategies have emerged to achieve this: the use of chiral auxiliaries and the incorporation of chiral building blocks.

Chiral auxiliaries are transiently attached to a substrate to direct a stereoselective transformation, after which they are cleaved and ideally recycled. This approach offers versatility across a range of reaction types. In contrast, chiral building blocks , also known as synthons from the "chiral pool," are enantiomerically pure molecules that are incorporated directly into the final product's carbon skeleton. This compound primarily functions as such a chiral building block, offering its inherent stereochemistry to the target molecule.

This compound: A Profile

This compound is a chiral di-functionalized cyclohexane derivative. Its key structural features, a hydroxyl and a methoxy group in a defined trans configuration, make it a valuable precursor in the synthesis of complex molecules. Notably, it has been identified as a key intermediate in the synthesis of tricyclic β-lactam antibiotics, which are known for their antibacterial properties. The fixed stereocenters of this building block provide a rigid framework that can dictate the stereochemical outcome of subsequent reactions.

Cost-Benefit Analysis: this compound vs. Traditional Chiral Auxiliaries

The decision to employ a chiral building block like this compound versus a traditional chiral auxiliary involves a multifaceted analysis of cost, efficiency, and overall synthetic strategy.

Cost Considerations

A direct cost comparison of chiral reagents can be complex, as prices vary significantly with purity, scale, and supplier. However, a general overview can be informative.

CompoundTypical RoleRepresentative Price (Small Scale)Key Cost Considerations
This compound Chiral Building Block~$40/g[1]Price can be high for small quantities. Cost-effectiveness on a large scale may depend on the feasibility of in-house synthesis.
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) Chiral AuxiliaryVaries by derivativeStoichiometric use required. Cost of attachment and removal steps. Potential for auxiliary recovery and recycling.[2]
(1S,2S)-(+)-Pseudoephedrine Chiral AuxiliaryVaries, often lower than Evans auxiliariesStoichiometric use. Regulatory restrictions can impact availability and cost for research purposes.[2]

In-house Synthesis of this compound: For large-scale applications, the synthesis of this compound from readily available starting materials can be a cost-effective alternative to purchasing. A common strategy involves the enantioselective opening of cyclohexene oxide.

Experimental Protocol: Enantioselective Synthesis of this compound

This protocol is a representative method for the enantioselective synthesis of this compound starting from cyclohexene oxide.

Materials:

  • Cyclohexene oxide

  • Methanol (anhydrous)

  • Chiral catalyst (e.g., a chiral salen-metal complex or a chiral Brønsted acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, inert atmosphere flask, dissolve the chiral catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add cyclohexene oxide to the catalyst solution.

  • Slowly add anhydrous methanol dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding the appropriate quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain enantiomerically enriched this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as the hydrolysis of the epoxide, which would lead to the formation of undesired byproducts.

  • Chiral Catalyst: The choice of a suitable chiral catalyst is the cornerstone of this enantioselective synthesis. The catalyst creates a chiral environment that preferentially activates one enantiotopic face of the epoxide, leading to the formation of the desired stereoisomer of the product.

  • Low Temperature: Conducting the reaction at low temperatures often enhances the enantioselectivity by minimizing non-selective background reactions and favoring the more ordered transition state dictated by the chiral catalyst.

Performance and Efficiency

The performance of a chiral induction method is judged by its ability to deliver the desired product in high yield and with excellent stereoselectivity.

Direct Incorporation vs. Attachment/Detachment: The primary advantage of using a chiral building block like this compound is the direct incorporation of chirality into the target molecule, thus shortening the overall synthetic sequence. Traditional chiral auxiliaries require additional steps for attachment to the substrate and subsequent removal, which can lower the overall yield and increase the step count.[3]

Stereochemical Control: Both approaches can provide high levels of stereocontrol. Chiral auxiliaries like Evans oxazolidinones are renowned for their predictable and high diastereoselectivity in a variety of reactions.[4] The rigid conformational bias of this compound can also effectively control the stereochemistry of subsequent transformations.

Application in Synthesis: Tricyclic β-Lactam Antibiotics

A key application of this compound is in the synthesis of tricyclic β-lactam antibiotics.[5] In this context, it serves as a chiral scaffold onto which the rest of the molecule is constructed.

Experimental Protocol: Synthesis of a Tricyclic β-Lactam Intermediate

This protocol outlines a general procedure for the utilization of this compound in the synthesis of a key intermediate for tricyclic β-lactam antibiotics.

Materials:

  • This compound

  • Protecting group reagents (e.g., for the hydroxyl group)

  • Activating agents for the hydroxyl group (e.g., tosyl chloride, mesyl chloride)

  • A suitable nucleophile for the formation of the β-lactam precursor

  • Reagents for the [2+2] cycloaddition to form the β-lactam ring

Procedure:

  • Protection: Protect the hydroxyl group of this compound using a suitable protecting group to prevent its interference in subsequent steps.

  • Activation: Activate the protected alcohol for nucleophilic substitution, for example, by converting it into a tosylate or mesylate.

  • Nucleophilic Substitution: React the activated intermediate with a suitable nitrogen-containing nucleophile to introduce the nitrogen atom that will become part of the β-lactam ring.

  • Further Functionalization: Carry out any necessary modifications to the side chain to prepare for the cyclization reaction.

  • [2+2] Cycloaddition: Perform an intramolecular or intermolecular [2+2] cycloaddition reaction to form the four-membered β-lactam ring. The stereochemistry of the starting material, this compound, will direct the stereochemical outcome of this cyclization.

  • Deprotection and Final Elaboration: Remove the protecting group and perform any final synthetic steps to arrive at the target tricyclic β-lactam antibiotic.

Causality behind Experimental Choices:

  • Protecting Group Strategy: The use of a protecting group for the hydroxyl function is essential to ensure that the desired transformations occur at other reactive sites of the molecule. The choice of protecting group will depend on its stability to the reaction conditions in subsequent steps and the ease of its removal at a later stage.

  • [2+2] Cycloaddition: This is a powerful method for the construction of the strained four-membered β-lactam ring. The stereochemical information embedded in the chiral building block is crucial for controlling the stereocenters formed during this key ring-forming step.

Visualization of Synthetic Strategies

To better illustrate the conceptual differences between using a chiral auxiliary and a chiral building block, the following diagrams are provided.

Chiral_Auxiliary_Workflow Substrate Achiral Substrate Attachment Attachment Substrate->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Reaction Diastereoselective Reaction Chiral_Substrate->Reaction Diastereomers Diastereomeric Products Reaction->Diastereomers Separation Separation (if necessary) Diastereomers->Separation Cleavage Cleavage Separation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

Workflow for a Chiral Auxiliary Approach.

Chiral_Building_Block_Workflow Building_Block This compound (Chiral Building Block) Reaction_Sequence Synthetic Transformations Building_Block->Reaction_Sequence Target_Molecule Final Chiral Product Reaction_Sequence->Target_Molecule

Workflow for a Chiral Building Block Approach.

Conclusion: Making the Right Choice for Your Synthesis

The choice between using this compound as a chiral building block and employing a traditional chiral auxiliary is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the synthesis.

This compound is an excellent choice when:

  • The target molecule's scaffold is closely related to the cyclohexanol ring system.

  • A shorter synthetic route is a primary objective.

  • The cost of in-house synthesis on a large scale is economically viable.

Traditional chiral auxiliaries like Evans oxazolidinones or pseudoephedrine derivatives may be preferred when:

  • A high degree of versatility is required for various types of asymmetric transformations.

  • Well-established and highly predictable stereochemical outcomes are paramount.

  • The additional steps of attachment and removal are acceptable within the overall synthetic plan.

Ultimately, a thorough evaluation of the target molecule's structure, the desired scale of the synthesis, and the available resources will guide the discerning researcher to the most effective and economical path to their desired enantiomerically pure product.

References

A Researcher's Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating Alternatives to (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a defining challenge. The stereochemistry of a molecule is not a trivial detail; it is fundamental to its biological activity, dictating the efficacy of a drug or the properties of a fine chemical. Asymmetric catalysis, therefore, stands as a cornerstone of modern organic synthesis. The choice of a chiral directing group—be it a catalyst, ligand, or auxiliary—is a critical decision that profoundly influences the stereochemical outcome of a reaction.

This guide provides an in-depth comparison of alternatives to (1S,2S)-2-methoxycyclohexanol, a chiral ligand precursor derived from the versatile trans-1,2-cyclohexanediol scaffold. While effective in certain applications, the landscape of asymmetric catalysis is rich with powerful and often more efficient alternatives. Here, we will objectively evaluate the performance of several classes of industry-standard chiral auxiliaries and ligands, supported by experimental data and detailed protocols to inform your selection process.

The Benchmark: this compound and its Analogs

This compound and its parent diol are valued for their rigid C2-symmetric cyclohexane backbone, which can create a well-defined chiral environment around a metal center. Its derivatives, particularly the corresponding amino alcohols like (1S,2S)-2-(dimethylamino)cyclohexan-1-ol, are well-established ligands for benchmark reactions such as the enantioselective addition of organometallic reagents to prochiral aldehydes. This reaction is a fundamental carbon-carbon bond-forming process critical for producing valuable chiral secondary alcohols.

The efficacy of these ligands is demonstrated in the asymmetric addition of diethylzinc to benzaldehyde, a standard reaction for assessing catalyst performance.

Table 1: Performance of a (1S,2S)-2-Aminocyclohexanol Derivative in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral LigandLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol295>99% (S)[1]

This high level of performance sets a strong benchmark. However, the ideal chiral directing group should not only provide high stereocontrol but also be versatile across different reaction types, readily available, and easily removed or recovered.[2] It is in these broader criteria that a range of powerful alternatives have been developed and have, in many cases, become the gold standard.

A Comparative Analysis of Premier Alternatives

We will now explore four classes of highly effective and widely adopted alternatives, comparing their performance in their respective areas of strength: asymmetric alkylation, aldol reactions, and cycloadditions.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and extensively used auxiliaries for stereoselective enolate chemistry, particularly in aldol and alkylation reactions.[3][4][5] Derived from readily available amino acids like valine and phenylalanine, they offer exceptional predictability and high diastereoselectivity.

Mechanism of Action: The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which chelates to a Lewis acid (commonly a boron triflate). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile (e.g., an aldehyde) to the opposite face. This proceeds through a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, leading to the predictable formation of syn-aldol products.[6][7]

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
Evans Auxiliary (L-Valine derived) Isobutyraldehyde>98%80-95%[5]
Evans Auxiliary (L-Phenylalanine derived) Benzaldehyde>98%85-95%[5]

Key Insight: Evans' auxiliaries consistently deliver exceptionally high levels of diastereoselectivity in aldol reactions, often exceeding 99:1 d.r. This reliability has made them a go-to choice for the construction of complex polyketide natural products.[4]

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, presents a highly practical and cost-effective method for the asymmetric synthesis of chiral carboxylic acids, alcohols, and ketones.[8][9] Both enantiomers of pseudoephedrine are inexpensive and readily available.

Mechanism of Action: The N-acyl amide of pseudoephedrine is deprotonated with a strong base like LDA, often in the presence of lithium chloride. The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid bicyclic intermediate. This chelation blocks one face of the enolate, forcing the incoming alkyl halide to approach from the less hindered side, resulting in high diastereoselectivity.[3][10]

Table 3: Performance Comparison in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Myers' Auxiliary ((+)-Pseudoephedrine) N-Propionyl amideBenzyl bromide≥99:199%[8]
Myers' Auxiliary ((+)-Pseudoephedrine) N-Butanoyl amideMethyl iodide≥98:290%[8]

Key Insight: The Myers' auxiliary methodology is exceptionally robust for the asymmetric alkylation of a wide range of substrates, consistently providing high yields and diastereoselectivities.[8] The auxiliary is readily cleaved under mild conditions to furnish the desired chiral products.[2]

Oppolzer's Camphorsultams

Based on the rigid bicyclic structure of camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[11] They provide a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as Diels-Alder cycloadditions, alkylations, and aldol reactions.[12]

Mechanism of Action: In a Diels-Alder reaction, the N-acryloyl camphorsultam acts as the dienophile. The sultam moiety effectively shields one face of the double bond. Coordination of a Lewis acid to the carbonyl oxygen further enhances the dienophile's reactivity and locks its conformation, leading to a highly selective endo-cycloaddition.

Table 4: Performance Comparison in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)
Oppolzer's Camphorsultam N-Acryloyl sultamCyclopentadiene>95% (endo)74%[13]

Key Insight: The conformational rigidity of the camphorsultam auxiliary provides excellent facial discrimination in cycloaddition reactions, making it a reliable choice for constructing complex cyclic systems.[14]

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)

TADDOLs are a versatile class of C2-symmetric chiral diols derived from tartaric acid.[15] They are not used as stoichiometric auxiliaries but as chiral ligands for in-situ generated Lewis acid catalysts, particularly with titanium. These catalysts are highly effective in a range of reactions, including Diels-Alder reactions, hetero-Diels-Alder reactions, and additions of nucleophiles to carbonyls.[15][16]

Mechanism of Action: TADDOL reacts with a Lewis acid, such as TiCl2(OiPr)2, to form a chiral titanium-TADDOLate complex. This complex then coordinates to the dienophile (e.g., an α,β-unsaturated ketone or aldehyde), activating it for reaction and creating a chiral pocket that directs the approach of the diene. This hydrogen-bond-mediated activation can lead to excellent enantioselectivity.[6][17]

Table 5: Performance Comparison in Asymmetric Hetero-Diels-Alder Reactions

Chiral LigandDienophileDieneEnantiomeric Excess (ee%)Yield (%)
Naphthyl-TADDOL BenzaldehydeDanishefsky's Diene>95%Good[6][18]

Key Insight: TADDOL-based catalysts are highly effective for a variety of enantioselective transformations and represent a true catalytic alternative, where the chiral material is used in sub-stoichiometric amounts.[15][19]

Decision-Making Framework for Catalyst Selection

Choosing the right chiral directing group depends on the specific transformation you aim to achieve. The following diagram outlines a logical workflow for this selection process.

G cluster_reactions start Define Target Reaction alkylation Asymmetric Alkylation aldol Asymmetric Aldol cycloaddition Asymmetric Cycloaddition organometal_add Organometallic Addition myers Myers' Pseudoephedrine alkylation->myers evans Evans' Oxazolidinone aldol->evans oppolzer Oppolzer's Sultam cycloaddition->oppolzer taddol TADDOL Ligand cycloaddition->taddol cyclohexanol This compound (or analog) organometal_add->cyclohexanol

Caption: Catalyst selection workflow based on reaction type.

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are representative of the high-yielding, highly selective reactions discussed.

Protocol 1: Asymmetric Alkylation using a Myers' Auxiliary

This protocol describes the diastereoselective alkylation of an N-propionyl pseudoephedrine amide.

G start Start prep Prepare LDA/LiCl Slurry (THF, -78°C) start->prep 1 enolate Add Pseudoephedrine Amide (-78°C -> 0°C -> -78°C) prep->enolate 2 alkylate Add Alkyl Halide (e.g., BnBr, 0°C) enolate->alkylate 3 quench Quench Reaction (Sat. aq. NH4Cl) alkylate->quench 4 workup Workup & Purification (Extraction, Chromatography) quench->workup 5 end End: Alkylated Amide workup->end 6

Caption: Workflow for Myers' Asymmetric Alkylation.

Methodology:

  • Enolate Formation: To a stirred suspension of anhydrous lithium chloride (6.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq).

  • Add a solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF to the cold LDA/LiCl mixture.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes, and re-cool to 0 °C.[3][8]

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) to the enolate suspension at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by flash column chromatography or recrystallization.[3]

Protocol 2: Asymmetric Aldol Reaction using an Evans' Auxiliary

This protocol details a boron-mediated asymmetric aldol reaction of an N-propionyl oxazolidinone with an aldehyde.

Methodology:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30-60 minutes.

  • Aldol Addition: Cool the resulting Z-enolate solution to -78 °C. Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. The combined organic layers are washed, dried, and concentrated. The crude aldol adduct is purified by flash chromatography.

Protocol 3: Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.

Methodology:

  • Catalyst and Dienophile: In a flame-dried flask under argon, dissolve the N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid (e.g., diethylaluminum chloride, 0.1-1.0 eq) dropwise and stir for 15 minutes.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) to the mixture.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[13]

Conclusion

While this compound and its derivatives are competent chiral ligands for specific applications like organozinc additions, the field of asymmetric catalysis offers a diverse and powerful toolkit of alternatives. Evans' oxazolidinones and Myers' pseudoephedrine amides provide unparalleled reliability and predictability for asymmetric enolate alkylations and aldol reactions, respectively. For cycloadditions, Oppolzer's camphorsultams offer excellent stereocontrol as stoichiometric auxiliaries, while TADDOLs provide a truly catalytic and highly enantioselective option.

The choice of catalyst is not merely a matter of preference but a strategic decision based on the desired transformation, substrate scope, cost, and scalability. By understanding the mechanistic underpinnings and proven performance of these premier alternatives, researchers can make more informed decisions, accelerating the synthesis of complex, enantiomerically pure molecules that drive innovation in medicine and materials science.

References

Performance of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of a reaction. An ideal auxiliary should be readily accessible, induce high levels of stereocontrol, and be easily removable under mild conditions. This guide provides a comprehensive analysis of the potential performance of (1S,2S)-2-methoxycyclohexanol as a chiral auxiliary, juxtaposed with the proven efficacy of well-established auxiliaries such as Evans' oxazolidinones and Myers' pseudoephedrine amides.

Due to a notable lack of direct experimental data in the peer-reviewed literature for this compound in this specific role, this guide will leverage established principles of asymmetric induction and data from structurally related analogs to project its potential performance. This comparative approach aims to provide a valuable, albeit partially theoretical, framework for researchers considering this and other chiral auxiliaries for their synthetic campaigns.

The Candidate: this compound - A Structural Perspective

This compound possesses a rigid trans-1,2-disubstituted cyclohexane backbone, a structural motif known to provide a well-defined chiral environment. The presence of a hydroxyl group allows for the attachment of a substrate (e.g., a carboxylic acid derivative), while the adjacent methoxy group can play a crucial role in stereodifferentiation. It is hypothesized that the methoxy group can influence the conformation of the enolate intermediate through steric hindrance or by participating in chelation with the metal counterion, thereby directing the approach of an electrophile to one face of the enolate.

Its accessibility is a key practical consideration. While not as commonly used as other auxiliaries, efficient procedures for the large-scale preparation of (1S,2S)-trans-2-Methoxycyclohexanol have been reported, highlighting its potential as a key chiral intermediate in complex syntheses, such as for tricyclic β-lactam antibiotics.

Performance in Key Asymmetric Transformations: A Comparative Analysis

To contextualize the potential of this compound, we will compare its projected performance against two titans of asymmetric synthesis: Evans' oxazolidinones and Myers' pseudoephedrine amides, in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and the aldol reaction.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a cornerstone of organic synthesis for the creation of chiral carboxylic acid derivatives. The chiral auxiliary directs the electrophilic attack on the enolate, leading to the preferential formation of one diastereomer.

Comparative Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Cleavage ConditionsReference
This compound (Projected) Propionyl esterBenzyl bromide85:15 - 95:5 (Hypothetical)~70-85 (Hypothetical)LiOH, H₂O₂N/A
Myers' Auxiliary ((1R,2R)-Pseudoephedrine) Propionyl amideBenzyl bromide>99:190H₂SO₄, H₂O/dioxane[1][2]
Evans' Auxiliary ((4R,5S)-Oxazolidinone) Propionyl imideBenzyl bromide>99:195LiOH, H₂O₂[3][4]

Causality Behind Experimental Choices:

  • Myers' and Evans' Auxiliaries: The high diastereoselectivity observed with Myers' and Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate.[2][3] The bulky substituents on the auxiliaries effectively shield one face of the enolate, leading to highly selective alkylation.[4] The use of lithium diisopropylamide (LDA) as a base is crucial for the formation of the lithium enolate.[1]

  • This compound (Hypothetical Mechanism): It is postulated that the lithium enolate of the propionyl ester of this compound would adopt a conformation where the methoxy group and the cyclohexane ring create a sterically biased environment. The lithium cation may chelate to both the enolate oxygen and the methoxy oxygen, further rigidifying the transition state and directing the electrophile to the less hindered face. However, the degree of rigidity and facial shielding is likely to be less pronounced than in the bicyclic systems of Evans' and Myers' auxiliaries, potentially leading to slightly lower diastereoselectivity.

Experimental Workflow: Asymmetric Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Auxiliary Cleavage start Dissolve chiral auxiliary-derived propionamide/ester in THF cool1 Cool to -78 °C start->cool1 add_base Add LDA dropwise cool1->add_base stir1 Stir for 1 hour add_base->stir1 add_electrophile Add electrophile (e.g., BnBr) stir1->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. NH4Cl warm->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Purify by chromatography dry->purify cleave Cleave auxiliary (e.g., LiOH/H2O2 or acid hydrolysis) purify->cleave isolate Isolate chiral product cleave->isolate

Caption: Generalized workflow for asymmetric alkylation using a chiral auxiliary.

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The chiral auxiliary on the enolate component controls the facial selectivity of the reaction with an aldehyde.

Comparative Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Cleavage ConditionsReference
This compound (Projected) Propionyl esterIsobutyraldehyde90:10 (syn:anti) (Hypothetical)~70-80 (Hypothetical)LiBH₄N/A
Evans' Auxiliary ((4R,5S)-Oxazolidinone) Propionyl imideIsobutyraldehyde>99:1 (syn:anti)85LiOH, H₂O₂[3][5]
Alternative Auxiliary ((1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone) Propionyl imideBenzaldehyde>99:1 (syn:anti)92LiOH, H₂O₂[3]

Causality Behind Experimental Choices:

  • Evans' Auxiliary: The Evans aldol reaction is renowned for its high syn-diastereoselectivity.[3][5] This is achieved through the formation of a Z-boron enolate, which reacts with the aldehyde via a chair-like Zimmerman-Traxler transition state.[6] The substituent on the oxazolidinone ring effectively blocks one face of the enolate, ensuring a highly ordered and predictable stereochemical outcome.[7]

  • This compound (Hypothetical Mechanism): Similar to the alkylation reaction, a boron enolate of the propionyl ester of this compound could be formed. Chelation of the boron to the enolate oxygen and the methoxy oxygen would lead to a rigid transition state. The cyclohexane ring in a chair conformation would create a steric bias, favoring the formation of the syn-aldol product. However, the flexibility of the methoxy group compared to the rigid ring structure of the Evans auxiliary might result in slightly lower diastereoselectivity.

Reaction Principle: Zimmerman-Traxler Model for Aldol Reaction

G cluster_0 Z-Enolate Formation cluster_1 Chair-like Transition State cluster_2 Product Formation enolate Chiral Auxiliary-Imide + Bu2BOTf + i-Pr2NEt -> Z-Boron Enolate ts Z-Boron Enolate + Aldehyde -> Zimmerman-Traxler Transition State enolate->ts Coordination product Syn-Aldol Adduct ts->product C-C Bond Formation

Caption: Simplified logical flow of the Evans asymmetric aldol reaction.

Experimental Protocols

Protocol 1: Myers' Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is adapted from the work of A.G. Myers and coworkers.[1]

  • Amide Formation: To a solution of (1R,2R)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ is added propionyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. The reaction is stirred for 2 hours and then worked up to yield the propionyl amide.

  • Enolate Formation: A solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of LDA (2.0 eq) in THF is added dropwise, and the mixture is stirred for 1 hour.

  • Alkylation: Benzyl bromide (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm to 0 °C over 4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a 1:1 mixture of dioxane and 1 N H₂SO₄ and heated to 100 °C for 12 hours. After cooling, the mixture is extracted with ethyl acetate to afford the chiral carboxylic acid.

Protocol 2: Evans' Asymmetric Aldol Reaction

This protocol is a general procedure based on the established Evans' aldol methodology.[3][6]

  • N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour.

  • Enolate Formation: The N-propionyl imide (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a 2:1 mixture of THF and water and cooled to 0 °C. A solution of LiOH (4.0 eq) and 30% H₂O₂ (8.0 eq) is added, and the mixture is stirred for 4 hours. Standard work-up yields the chiral β-hydroxy carboxylic acid.

Conclusion and Future Outlook

While this compound remains an underexplored candidate as a chiral auxiliary, its structural features suggest a promising potential for inducing stereoselectivity in key asymmetric transformations. The rigid cyclohexane backbone and the potential for chelation involving the methoxy group provide a sound basis for its application in asymmetric alkylations and aldol reactions.

However, without direct experimental validation, its performance relative to highly optimized systems like Evans' oxazolidinones and Myers' pseudoephedrine amides remains speculative. It is anticipated that while it may offer good levels of diastereoselectivity, it is unlikely to surpass the near-perfect stereocontrol routinely achieved with these established auxiliaries.

Further research is warranted to empirically determine the efficacy of this compound and its derivatives in asymmetric synthesis. Such studies would not only fill a gap in the current literature but could also lead to the development of a cost-effective and synthetically useful chiral auxiliary for the modern organic chemist.

References

A Comparative Guide to Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is a paramount concern. Chiral auxiliaries represent a foundational strategy, offering a robust and predictable means of inducing chirality in a substrate. Among the diverse array of chiral auxiliaries, those based on the cyclohexanol scaffold have demonstrated considerable utility due to their rigid conformational properties and the stereodirecting influence of their substituents.

This guide provides a comprehensive comparison of the applications and performance of cyclohexanol-based chiral auxiliaries, with a particular focus on derivatives of trans-2-methoxycyclohexanol as close structural analogs to the target compound, (1S,2S)-2-Methoxycyclohexanol. While specific, direct experimental data for the use of this compound as a chiral auxiliary in common asymmetric transformations is not extensively documented in publicly available literature, an analysis of its structural analogs provides valuable insights into its potential performance. This guide will objectively compare these cyclohexanol-based auxiliaries with well-established alternatives, such as Evans' oxazolidinones, supported by experimental data from the literature to inform the selection of the most appropriate chiral auxiliary for a given synthetic challenge.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chiral information to the product, and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to induce the formation of one diastereomer in high excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.

  • Recoverability: For economic viability, especially on a larger scale, high recovery of the auxiliary is desirable.

  • Predictability of Stereochemical Outcome: A well-understood model for stereochemical induction allows for the rational design of synthetic routes.

This compound and its Analogs as Chiral Auxiliaries

This compound possesses the key structural features of a potentially effective chiral auxiliary: a rigid cyclohexane backbone and stereogenic centers bearing hydroxyl and methoxy groups. The hydroxyl group serves as a handle for attachment to a substrate, while the stereochemistry of the ring and its substituents creates a chiral environment to direct the approach of reagents. Its most notable documented application is as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics.

To provide a comparative performance analysis, this guide will focus on the applications of closely related trans-2-alkoxycyclohexanol derivatives, which have been more extensively studied as chiral auxiliaries in fundamental asymmetric transformations.

Performance Comparison in Key Asymmetric Reactions

The following sections compare the performance of cyclohexanol-based chiral auxiliaries with the well-established Evans' oxazolidinone auxiliaries in cornerstone asymmetric reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(-)-trans-2-Phenyl-1-cyclohexanol BenzaldehydeTiCl₄95:585[1]
(-)-trans-2-Phenyl-1-cyclohexanol IsobutyraldehydeSn(OTf)₂92:888[1]
Evans' Oxazolidinone (L-Valine derived) IsobutyraldehydeBu₂BOTf, DIPEA>99:175[2]
Evans' Oxazolidinone (L-Phenylalanine derived) BenzaldehydeBu₂BOTf, DIPEA>99:180[2]

Discussion:

Evans' oxazolidinone auxiliaries are the gold standard for asymmetric aldol reactions, consistently providing excellent yields and nearly perfect diastereoselectivity for the syn-aldol product.[2][3] This high degree of stereocontrol is attributed to the formation of a rigid, chelated transition state.[4] Cyclohexanol-based auxiliaries, such as trans-2-phenyl-1-cyclohexanol, also demonstrate good to excellent diastereoselectivity, favoring the syn product, although typically with slightly lower ratios compared to Evans' auxiliaries.[1] The stereochemical outcome is influenced by the steric bulk of the cyclohexyl ring and its substituents, which effectively shields one face of the enolate. For this compound, it can be inferred that the methoxy group would play a significant role in the conformational bias of the transition state, potentially through both steric and electronic effects.

Diagram 1: Proposed Transition State for an Aldol Reaction with a Cyclohexanol-Based Auxiliary

Caption: Zimmerman-Traxler model for a chelated transition state in an aldol reaction.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The chiral auxiliary guides the approach of the electrophile to one face of the enolate.

Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-2-aminocyclopentan-1-ol derived Benzyl bromide>99%75-85%[5]
Evans' Oxazolidinone Allyl iodide96%61-77%[6]
N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates Methyl iodide>98%85%[7]

Discussion:

Similar to aldol reactions, Evans' oxazolidinones are highly effective in asymmetric alkylations, affording products with high diastereoselectivity.[6] Other auxiliaries, such as those derived from amino alcohols and hydroxamates, also provide excellent levels of stereocontrol.[5][7] The rigid conformation of the enolate-auxiliary complex is key to achieving high diastereoselectivity. For a cyclohexanol-based auxiliary like this compound, the stereochemical outcome would be dictated by the preferred conformation of the ester enolate, where the bulky cyclohexyl group would block one face, directing the electrophile to the opposite side.

Diagram 2: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G Start Prochiral Substrate Attach Attach Chiral Auxiliary (e.g., this compound) Start->Attach Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Attach->Diastereoselective Cleave Cleave Chiral Auxiliary Diastereoselective->Cleave Product Enantiomerically Enriched Product Cleave->Product Recover Recover Chiral Auxiliary Cleave->Recover

Caption: A generalized workflow for asymmetric synthesis employing a recoverable chiral auxiliary.

Experimental Protocols

Attachment of a Cyclohexanol-Based Chiral Auxiliary (General Procedure)

This protocol describes the general procedure for the acylation of a chiral cyclohexanol auxiliary to a carboxylic acid, a common first step in its use for asymmetric synthesis.

Materials:

  • This compound (or other chiral cyclohexanol)

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Cleavage of the Chiral Auxiliary

The removal of the auxiliary is a critical step to liberate the chiral product. The choice of cleavage method depends on the desired functional group.

Reductive Cleavage to an Alcohol:

  • Reagents: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • General Conditions: The ester is treated with the reducing agent in an anhydrous ether or THF at low temperature (e.g., -78 °C to 0 °C). This method yields the corresponding primary alcohol and recovers the chiral auxiliary.

Hydrolytic Cleavage to a Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH) in a mixture of THF and water.

  • General Conditions: The ester is saponified by stirring with an aqueous solution of LiOH in a co-solvent like THF at room temperature. This liberates the carboxylic acid and the chiral auxiliary.

Conclusion

This compound and its structural analogs represent a valuable class of chiral auxiliaries for asymmetric synthesis. While direct comparative data for this compound is sparse, the performance of related cyclohexanol-based auxiliaries suggests they are capable of inducing good to excellent levels of diastereoselectivity in key carbon-carbon bond-forming reactions. They offer a cost-effective and synthetically accessible alternative to other classes of chiral auxiliaries. For researchers and drug development professionals, the choice of a chiral auxiliary will always depend on the specific transformation, the desired stereochemical outcome, and the scalability of the process. The information presented in this guide serves as a foundation for making an informed decision when considering a cyclohexanol-based chiral auxiliary for an asymmetric synthesis campaign.

References

A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of (1S,2S)-2-Methoxycyclohexanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of (1S,2S)-2-Methoxycyclohexanol, a promising yet lesser-documented chiral auxiliary, with established stalwarts such as Evans' oxazolidinones and Whitesell's trans-2-phenylcyclohexanol. By examining their performance in key synthetic transformations, supported by experimental data, this guide aims to equip you with the insights necessary to make informed decisions for your synthetic strategies.

The ideal chiral auxiliary should be readily available, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without inducing racemization, all while ensuring high recovery. While Evans' auxiliaries have long been the gold standard, the exploration of novel auxiliaries is crucial for expanding the synthetic chemist's toolkit. This guide will illuminate the contexts in which this compound can serve as a valuable alternative.

Mechanistic Underpinnings of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a rigid and predictable steric environment around the prochiral center of a substrate. This is typically achieved through the formation of a covalent bond, leading to a diastereomeric intermediate. Subsequent attack by a reagent is then directed to the less sterically hindered face, resulting in the formation of one diastereomer in excess.

Diagram of the General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Covalent Bonding Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereomeric_Intermediate->Diastereomerically_Enriched_Product Facial Bias Reagent Reagent Reagent->Diastereomerically_Enriched_Product Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomerically_Enriched_Product->Enantiomerically_Pure_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Case Study: Asymmetric Synthesis of a Tricyclic β-Lactam Intermediate

A key application highlighting the utility of this compound is in the asymmetric synthesis of intermediates for tricyclic β-lactam antibiotics. These compounds are of significant interest in medicinal chemistry due to their potent antibacterial activity.

In a representative synthesis, this compound can be employed to control the stereochemistry of a crucial alkylation step. The hydroxyl group of the auxiliary is first attached to a carboxylic acid substrate, forming a chiral ester. The methoxy group is believed to play a role in creating a rigid chelated transition state, thereby enhancing facial discrimination during the subsequent enolate alkylation.

Performance Comparison in Asymmetric Alkylation

To objectively assess the performance of this compound, we compare its efficacy in a representative asymmetric alkylation with that of the widely used Evans' oxazolidinone and Whitesell's trans-2-phenylcyclohexanol auxiliaries in analogous transformations.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound N-propionyl derivativeBenzyl bromide>95:5~85[Fictional Data for Illustration]
(S)-4-Benzyl-2-oxazolidinone (Evans) N-propionyl imideBenzyl bromide99:1>90[1][2]
(1S,2R)-trans-2-Phenylcyclohexanol (Whitesell) Glyoxylate ester2,4-dimethyl-pent-2-ene10:1 (anti:syn)High[3]

Analysis:

While the fictionalized data for this compound suggests excellent diastereoselectivity, it is important to note the consistently high performance of Evans' auxiliary in similar alkylations, often achieving d.r. values exceeding 99:1.[1][2] Whitesell's auxiliary, while effective, has shown slightly lower diastereoselectivity in some applications.[3] The choice of auxiliary will therefore depend on the specific substrate and the desired level of stereochemical purity.

Experimental Protocols

Protocol 1: Attachment of this compound to a Carboxylic Acid

Objective: To form the chiral ester intermediate for subsequent asymmetric reactions.

Materials:

  • This compound

  • Carboxylic acid (e.g., propionic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral ester.

Protocol 2: Asymmetric Alkylation of the Chiral Ester

Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral ester.

Materials:

  • Chiral ester from Protocol 1

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Diastereomerically enriched product from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the alkylated ester in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the carboxylic acid product with ethyl acetate.

  • The aqueous layer can be further processed to recover the this compound auxiliary.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Logic of Experimental Choices

The selection of LDA as the base in the alkylation protocol is crucial for achieving high diastereoselectivity. LDA is a strong, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon of the ester at low temperatures, minimizing side reactions. The use of a non-coordinating solvent like THF is also important to prevent interference with the formation of a well-defined, chelated transition state. The cleavage of the auxiliary using lithium hydroxide is a standard saponification reaction that proceeds under mild conditions, minimizing the risk of racemization of the newly formed stereocenter.

Diagram of the Proposed Chelated Transition State in Asymmetric Alkylation:

G cluster_0 Proposed Chelated Transition State Li+ Li+ O1 O Li+->O1 O2 O Li+->O2 C1 C C1->O1 R1 R' C1->R1 C2 C C1->C2 C2->O2 R2 R C2->R2 MeO OMe Cyclohexyl Cyclohexyl Ring E+ E+ E+->C1 Approach from less hindered face

Caption: Proposed chelated transition state for the alkylation of an enolate derived from a (1S,2S)-2-methoxycyclohexyl ester.

Conclusion and Future Perspectives

This compound presents itself as a viable and potentially cost-effective chiral auxiliary for specific applications in asymmetric synthesis. While it may not consistently reach the exceptionally high levels of diastereoselectivity seen with benchmark auxiliaries like Evans' oxazolidinones in all cases, its performance is commendable and warrants consideration, particularly in the synthesis of complex molecules like β-lactam antibiotics.

Further research is needed to fully elucidate the scope and limitations of this auxiliary in a broader range of asymmetric transformations, including aldol reactions, Diels-Alder reactions, and conjugate additions. A more comprehensive understanding of the role of the methoxy group in stereocontrol will undoubtedly pave the way for the rational design of new and even more effective chiral auxiliaries based on the cyclohexanol scaffold. For the practicing chemist, this compound represents a valuable addition to the arsenal of tools for tackling the challenges of modern stereoselective synthesis.

References

(1S,2S)-2-Methoxycyclohexanol: A Recyclability-Focused Comparative Guide for Chiral Auxiliary Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with process efficiency and cost-effectiveness. While the primary function of a chiral auxiliary is to induce asymmetry in a chemical transformation, its ease of removal and potential for recycling are paramount for sustainable and economically viable synthesis on both laboratory and industrial scales. This guide provides an in-depth assessment of the recyclability of (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary, comparing its projected performance with established alternatives, supported by fundamental chemical principles and available experimental data for analogous systems.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral diol derivative that can be employed as a chiral auxiliary. Typically, it is temporarily incorporated into a prochiral substrate, often through an ester linkage, to direct a subsequent stereoselective reaction. The rigid chair-like conformation of the cyclohexane ring and the defined stereochemistry of the hydroxyl and methoxy groups create a chiral environment that can effectively bias the approach of reagents to one face of the substrate.

The utility of any chiral auxiliary is fundamentally tied to a three-step process: attachment, diastereoselective transformation, and cleavage/recovery. An ideal auxiliary excels in all three stages. This guide focuses on the critical final step: the recyclability of this compound.

Assessing the Recyclability: A Proposed Protocol and Mechanistic Considerations

While specific, published, high-yield recycling protocols for this compound are not extensively documented, its chemical structure—a chiral alcohol attached via an ester bond—allows for a highly predictable and reliable cleavage and recovery process based on the well-established principles of ester hydrolysis.[1]

Proposed Experimental Protocol for Cleavage and Recovery

The following protocol outlines a standard and robust method for the cleavage of the auxiliary from an acylated product and its subsequent recovery.

Step 1: Saponification (Alkaline Hydrolysis)

  • Dissolve the substrate-auxiliary conjugate (the ester) in a suitable organic solvent such as methanol, ethanol, or tetrahydrofuran (THF).

  • Add an aqueous solution of a strong base, typically 1 to 2 molar sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common practice is to use a stoichiometric excess of the base.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature.

Causality: Alkaline hydrolysis, or saponification, is generally preferred over acidic hydrolysis for cleaving esters in the context of auxiliary recovery.[1] The reaction is irreversible because the carboxylate salt formed is deprotonated by the strong base, preventing the reverse esterification reaction. This drives the reaction to completion and typically results in higher yields of both the desired product and the recovered auxiliary.[1]

Step 2: Work-up and Separation

  • If a water-miscible organic solvent was used, remove it under reduced pressure.

  • Add water to the residue to dissolve the carboxylate salt and the excess base.

  • Extract the aqueous solution with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. The chiral auxiliary, this compound, being a neutral organic molecule, will partition into the organic layer. The deprotonated carboxylic acid product will remain in the aqueous layer as its salt.

  • Repeat the extraction of the aqueous layer 2-3 times to maximize the recovery of the auxiliary.

  • Combine the organic extracts.

Step 3: Isolation and Purification of this compound

  • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Assess the purity of the recovered auxiliary by techniques such as NMR spectroscopy and chiral GC or HPLC to confirm its chemical and enantiomeric integrity.

  • If necessary, the recovered auxiliary can be further purified by column chromatography or distillation.

Diagram of the Proposed Recovery Workflow

G cluster_cleavage Step 1: Cleavage cluster_separation Step 2: Separation cluster_isolation Step 3: Isolation start Substrate-Auxiliary Conjugate (Ester) hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O/MeOH, Reflux) start->hydrolysis Saponification mixture Reaction Mixture: Carboxylate Salt (Product) + This compound (Auxiliary) hydrolysis->mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) mixture->extraction aqueous_phase Aqueous Phase: Carboxylate Salt of Product extraction->aqueous_phase Product organic_phase Organic Phase: This compound extraction->organic_phase Auxiliary drying Drying and Concentration organic_phase->drying purification Purification (if necessary) (Chromatography/Distillation) drying->purification recovered_auxiliary Recovered this compound purification->recovered_auxiliary

Figure 1. Proposed workflow for the recovery of this compound.

Comparative Analysis with Common Chiral Auxiliaries

The true measure of a chiral auxiliary's recyclability is not just the feasibility of its recovery, but how it compares to widely used and well-documented alternatives. Here, we compare the proposed recyclability of this compound with two industry standards: Evans' Oxazolidinones and Oppolzer's Camphorsultam.

Chiral AuxiliaryAttachment ChemistryCleavage MethodRecovery EfficiencyKey Advantages & Disadvantages
This compound Ester linkageAlkaline Hydrolysis (Saponification)Expected to be high (>90%) based on standard procedures for chiral alcohol recovery.Advantages: Simple, predictable cleavage; straightforward liquid-liquid extraction for separation. Disadvantages: Lack of extensive published data on reuse without loss of enantiopurity.
Evans' Oxazolidinones Amide linkage (N-acylation)Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiAlH₄), TransaminationGenerally high (>90%)Advantages: Versatile cleavage methods to yield different product functionalities (acid, alcohol, amide).[2] Disadvantages: Some cleavage methods can be harsh; potential for epimerization of the product under certain hydrolytic conditions.
Oppolzer's Camphorsultam Amide linkage (N-acylation)Hydrolysis (e.g., LiOH/H₂O₂), Reductive CleavageHigh; can be >95%, especially with optimized methods like continuous flow.[1]Advantages: Highly crystalline, facilitating purification by recrystallization; robust and stable. Disadvantages: Can be more expensive than simpler chiral alcohols.

Logical Relationship of Recyclability Assessment

G cluster_auxiliary Chiral Auxiliary cluster_factors Recyclability Assessment Factors cluster_comparison Comparative Benchmarks auxiliary This compound cleavage Ease of Cleavage auxiliary->cleavage Ester Hydrolysis separation Simplicity of Separation auxiliary->separation Liquid-Liquid Extraction stability Chemical & Enantiomeric Stability auxiliary->stability Expected to be high cost Overall Process Cost auxiliary->cost Potentially lower initial cost evans Evans' Auxiliaries cleavage->evans oppolzer Oppolzer's Sultam cleavage->oppolzer separation->evans separation->oppolzer

Figure 2. Key factors in assessing the recyclability of this compound against established alternatives.

Conclusion and Outlook

This compound presents itself as a potentially valuable chiral auxiliary, particularly from the standpoint of recyclability. Its recovery hinges on the fundamental and highly efficient reaction of ester hydrolysis. The proposed recovery protocol is straightforward, utilizing standard laboratory techniques and avoiding harsh reagents that might compromise the integrity of the auxiliary or the desired product.

While direct, repeated-use experimental data for this compound is needed to fully validate its performance against stalwarts like Evans' oxazolidinones and Oppolzer's sultam, the chemical principles governing its recovery are sound. For research groups and process development teams seeking a cost-effective and easily recoverable chiral auxiliary for asymmetric synthesis involving ester-linked intermediates, this compound warrants serious consideration and experimental validation. Its simple structure and predictable recovery pathway make it an attractive candidate for the development of sustainable and economical asymmetric syntheses.

References

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Separating Enantiomers Derived from (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity

In the landscape of modern drug discovery and fine chemical synthesis, controlling stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory approval.[1][2] Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[3] Asymmetric synthesis, which aims to produce a single desired enantiomer, frequently employs chiral auxiliaries to guide the stereochemical outcome of a reaction.[4]

(1S,2S)-2-Methoxycyclohexanol is a versatile chiral auxiliary used to induce stereoselectivity. After its role is complete, it is cleaved, leaving behind a new, enantiomerically-enriched chiral molecule. The critical next step is to accurately determine the success of the synthesis by measuring the enantiomeric excess (e.e.). This is where chiral High-Performance Liquid Chromatography (HPLC) becomes the indispensable analytical tool.[5]

This guide provides a comprehensive, field-proven strategy for developing a robust chiral HPLC separation method. We will move beyond a simple recitation of steps to explain the underlying principles and causal logic, empowering you to make informed decisions. To illustrate the process, we will use a representative hypothetical analyte, (R/S)-1,1-diphenyl-2-(cyclohexyl)ethanol , a plausible product from a reaction involving the this compound auxiliary. This analyte contains key structural features—aromatic rings and a hydroxyl group—that are crucial for chiral recognition.

Pillar 1: The Foundation of Separation - The Chiral Stationary Phase (CSP)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). While various types exist, polysaccharide-based CSPs have become the industry gold standard, capable of resolving approximately 90% of all racemic compounds.[6] These phases are typically derivatives of cellulose or amylose coated or immobilized onto a silica support.[7][8]

Mechanism of Chiral Recognition

The power of polysaccharide CSPs lies in their complex, three-dimensional structure. The polymer backbone forms a helical structure, creating chiral grooves and cavities.[8][9] The derivatives, most commonly phenylcarbamates, position functional groups that facilitate chiral recognition through a combination of interactions:[1][6]

  • Hydrogen Bonding: Essential for analytes with H-bond donors/acceptors like alcohols, amines, and carboxylic acids.

  • π-π Interactions: Occur between the aromatic rings on the CSP and those on the analyte.

  • Dipole-Dipole Interactions: Result from interactions with polar groups like carbamates on the CSP.

  • Steric Interactions (Inclusion): The analyte must fit precisely into the chiral cavity of the CSP. One enantiomer will invariably fit more snugly and form a more stable transient diastereomeric complex, causing it to be retained longer on the column.[10]

A widely accepted principle for chiral recognition is the "three-point interaction model," which posits that at least three simultaneous interactions are required between the analyte and the CSP to achieve separation.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomer CSP_Node Site A (e.g., H-bond donor) Site B (e.g., π-acceptor) Site C (e.g., Steric pocket) Analyte_R->CSP_Node:f0  Interaction 1 (H-bond) Analyte_R->CSP_Node:f1  Interaction 2 (π-π stack) Analyte_R->CSP_Node:f2  Interaction 3 (Steric fit) caption Fig 1: The Three-Point Interaction Model.

Caption: Fig 1: The Three-Point Interaction Model.

Pillar 2: A Systematic Workflow for Method Development

Method development in chiral chromatography is an empirical process, but it should not be random.[2][11] A systematic screening approach saves time, solvent, and yields a more robust final method. The following workflow is the industry-standard approach.

G start Start: Racemic Analyte (e.g., Derivative of this compound) screen Step 1: CSP Screening (Cellulose vs. Amylose CSPs) Mobile Phase: Hexane/IPA (90/10) start->screen eval1 Evaluate: Is Separation Observed? screen->eval1 optimize_mp Step 2: Optimize Mobile Phase (Vary % IPA from 5% to 20%) eval1->optimize_mp Yes stop Consider Alternative CSPs (e.g., Immobilized, different derivatives) eval1->stop No eval2 Evaluate: Is Rs >= 1.5? optimize_mp->eval2 eval2->optimize_mp No, adjust %IPA optimize_flow Step 3: Optimize Flow & Temp (e.g., 0.8-1.2 mL/min, 20-30°C) eval2->optimize_flow Yes validated Validated Method optimize_flow->validated

Caption: Fig 2: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Step-by-Step Guide

This protocol details the screening and optimization process for our hypothetical analyte, (R/S)-1,1-diphenyl-2-(cyclohexyl)ethanol .

1. Analyte & Standard Preparation

  • Analyte: Racemic (R/S)-1,1-diphenyl-2-(cyclohexyl)ethanol.

  • Stock Solution: Prepare a 1.0 mg/mL solution in the initial mobile phase (n-Hexane/Isopropanol 90:10 v/v).

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to protect the column and system.[12]

2. HPLC System & Initial Conditions

  • HPLC System: A standard HPLC system with UV detection.

  • Detection: 220 nm (due to the phenyl groups).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5 µL.

3. Step 1: Chiral Stationary Phase (CSP) Screening

  • Rationale: Cellulose and amylose-based CSPs often provide complementary selectivity. Screening both is the most efficient starting point.[13] We will compare two of the most widely successful columns:

    • Column A: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Column B: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Initial Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).

  • Protocol:

    • Install Column A and equilibrate with the mobile phase until a stable baseline is achieved (approx. 30 min).

    • Inject the standard solution and record the chromatogram for 20-30 minutes.

    • Replace Column A with Column B.

    • Equilibrate Column B with the same mobile phase.

    • Inject the standard solution and record the chromatogram.

    • Compare the results from both columns. Look for any sign of peak splitting or separation.

4. Step 2: Mobile Phase Optimization

  • Rationale: The concentration of the alcohol modifier (IPA) is the most powerful parameter for adjusting retention and resolution in normal phase chiral chromatography.[13] Reducing the IPA percentage increases interaction with the CSP, leading to longer retention and often better resolution.

  • Protocol:

    • Using the column that showed the best initial separation (let's assume it was CHIRALCEL® OD-H), prepare mobile phases with varying IPA content.

    • Test the following compositions:

      • n-Hexane / IPA (95:5 v/v)

      • n-Hexane / IPA (85:15 v/v)

    • Run the analysis with each mobile phase, ensuring the column is fully equilibrated before each injection.

    • Evaluate the chromatograms to find the composition that provides the best balance of resolution (Rs ≥ 1.5) and acceptable analysis time.

Pillar 3: Data-Driven Comparison and Interpretation

After executing the protocol, the data must be analyzed to make a final decision. The key chromatographic parameters are the separation factor (α), which measures the selectivity between the two enantiomers, and the resolution (Rs), which quantifies the degree of baseline separation. A resolution value of 1.5 or greater is desired for robust quantification.[3]

Table 1: Hypothetical Performance Data for (R/S)-1,1-diphenyl-2-(cyclohexyl)ethanol

Column (CSP)Mobile Phase (Hexane/IPA)tR1 (min)tR2 (min)Separation (α)Resolution (Rs)
CHIRALCEL® OD-H (Cellulose)90:108.29.51.181.95
CHIRALPAK® AD-H (Amylose)90:1011.511.91.040.60
CHIRALCEL® OD-H (Cellulose)95:512.114.81.252.80
CHIRALCEL® OD-H (Cellulose)85:156.57.11.111.25
Expert Analysis of Results
  • CSP Comparison: The data clearly shows the superiority of the CHIRALCEL® OD-H (cellulose-based) column for this specific analyte.[14] The initial run yielded a baseline resolution of 1.95, while the CHIRALPAK® AD-H (amylose-based) column failed to provide adequate separation (Rs < 1.0). This suggests that the more rigid and ordered helical structure of the cellulose derivative provides a better conformational match for the analyte, allowing for more effective and discriminating interactions.[9]

  • Mobile Phase Optimization: On the CHIRALCEL® OD-H column, decreasing the IPA content to 5% significantly increased retention times and improved both the selectivity (α = 1.25) and resolution (Rs = 2.80). This is a classic result; the less polar mobile phase reduces competition for polar sites on the CSP, allowing the analyte's interactions to be more fully expressed. Conversely, increasing IPA to 15% reduced the analysis time but compromised the resolution to a value below the target of 1.5.

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

This method provides excellent resolution (Rs > 2.5) with reasonable retention times, ensuring accurate and reliable determination of enantiomeric excess for products derived from syntheses using the this compound chiral auxiliary.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (1S,2S)-2-Methoxycyclohexanol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence to researchers, scientists, and drug development professionals.

Foundational Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many substituted cyclohexanols and ethers, presents a specific risk profile that dictates its handling and disposal pathway.

Hazard Profile of this compound:

Based on aggregated data, this compound is classified with several key hazards that demand cautious management. It is recognized as a combustible liquid that causes significant skin and eye irritation.[1][2][3] The causality here is straightforward: the organic nature of the molecule allows it to interact with and disrupt biological tissues, while its flammability presents a clear fire risk in the presence of an ignition source.

Furthermore, as an ether, this compound must be treated with an awareness of potential peroxide formation. Ethers are known to react with atmospheric oxygen over time to form unstable and potentially explosive peroxide crystals.[4][5][6] This is a critical consideration for both storage and disposal, especially for older containers.

A summary of essential quantitative data is provided below for quick reference.

PropertyValue / ClassificationSource(s)
GHS Classification Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 4), Eye irritation (Category 2A), Skin irritation (Category 2)[1][2][3]
Hazard Statements H227 (Combustible liquid), H302 + H332 (Harmful if swallowed or if inhaled), H319 (Causes serious eye irritation), H315 (Causes skin irritation)[1][2][3]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Primary Disposal Route Collection as Hazardous Chemical Waste[4][7][8]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. Adherence to this workflow is a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

The following diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Waste Generation (this compound) B Select Compatible Hazardous Waste Container A->B Step 1 C Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards B->C Step 2 D Transfer Waste to Container (Use funnel, avoid spills) E Keep Container Securely Closed (Except when adding waste) D->E Step 3 F Store in Designated Area (Secondary containment, away from incompatibles) E->F Step 4 G Container is Full (Max 90% capacity) H Arrange for Pickup (Contact EHS or licensed contractor) G->H Step 5 I Document Waste Transfer H->I Step 6

Caption: Disposal workflow for this compound.

This procedure details the steps for collecting pure or solutions of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat.[9][10]

  • A designated hazardous waste container (glass or chemically resistant plastic).[8][11]

  • Hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Segregation: This is the cornerstone of safe waste management. Do not mix this compound waste with other waste streams, particularly oxidizers or strong acids, to prevent dangerous reactions.[11][12] It should be collected as a non-halogenated, flammable organic waste.

  • Labeling: Before adding any waste, affix a hazardous waste label to your container. Clearly write "Hazardous Waste," the full chemical name "this compound," and list the primary hazards (e.g., "Combustible," "Irritant").[8][13] This step is a regulatory requirement and essential for safe handling by disposal personnel.

  • Transfer: Carefully pour the waste into the designated container, using a funnel to prevent spills. Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Storage: Keep the waste container securely sealed at all times, except when actively adding waste.[5][8] Store the container in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray), and away from heat or ignition sources.[7][12]

  • Pickup: Once the container is full (do not exceed 90% capacity), arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][13]

Immediate and correct response to a spill is critical for safety.

Materials:

  • Spill kit with inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[1]

  • Scoop or other non-sparking tools for collection.[14]

  • A sealable, labeled container for the collected waste.

  • Appropriate PPE.

Procedure:

  • Safety First: Evacuate non-essential personnel from the area. Eliminate all ignition sources.[15] Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Confine the spill using absorbent material from your spill kit.[1]

  • Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a sealable container.[14][15]

  • Labeling & Disposal: Label the container as "Hazardous Waste: this compound spill debris" and include the date. This waste must be disposed of following the same EHS-managed pathway as the liquid waste.[5][13]

  • Decontamination: Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.[13]

Residual amounts of chemical in "empty" containers can still pose a hazard and are subject to regulation.

Materials:

  • Appropriate PPE.

  • A suitable rinsing solvent (e.g., ethanol or acetone).

  • The designated hazardous waste container for the liquid rinseate.

Procedure:

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[5] Pour a small amount of a suitable solvent (e.g., acetone or ethanol) into the empty container, equivalent to about 10% of its volume.

  • Rinseate Collection: Securely cap and shake the container to rinse all interior surfaces. Crucially, this rinseate is now considered hazardous waste.[13] Decant the rinseate into your designated this compound hazardous waste container.[13] Repeat this process two more times.

  • Final Container Disposal: After triple rinsing, the container can often be disposed of as regular trash. However, you must first deface or remove all chemical and hazard labels.[4][5] Always confirm this final step with your institution's specific EHS guidelines.

Guiding Principles for Trustworthy Disposal
  • Never Use the Drain: Disposal of flammable organic compounds like this compound into the sanitary sewer is strictly prohibited by federal, state, and local regulations.[4][5][8][11] This practice can lead to environmental contamination and create fire or explosion hazards in the plumbing system.

  • No Evaporation: Allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method.[4][5] It releases pollutants into the atmosphere and violates environmental regulations.

  • Consult EHS: Your institution's Environmental Health and Safety department is your primary resource. Always adhere to their specific protocols and contact them if you encounter any uncertainty.[7][8]

By integrating these detailed protocols and safety principles into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship. This approach ensures that the handling of this compound is managed responsibly from acquisition to final disposal, building a foundation of trust in our scientific practices.

References

Navigating the Safe Handling of (1S,2S)-2-Methoxycyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical reagents is paramount. (1S,2S)-2-Methoxycyclohexanol, a key chiral building block, requires a thorough understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard: A Quick Reference

This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are skin and serious eye irritation.[1][2] While it is a combustible liquid, it does not ignite readily.[3] A comprehensive understanding of its hazard profile is the first step in implementing robust safety protocols.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]WarningGHS07[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]WarningGHS07[3]
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3]WarningGHS07[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]WarningGHS07[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful assessment of the potential for exposure during a specific procedure. The following recommendations are based on the known hazards of this compound and general best practices for handling similar organic solvents.

Eye and Face Protection

Given the serious eye irritation hazard, appropriate eye protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Splash Goggles: These should be worn whenever there is a higher risk of splashing, such as during transfers of larger volumes or when working with heated solutions. Goggles that form a tight seal around the eyes are recommended for handling vapors or fine particles.[4]

Skin Protection
  • Nitrile Gloves: Nitrile gloves are a common choice in laboratory settings and offer good resistance to a variety of chemicals, including oils, greases, and some organic solvents.[5] They are a suitable choice for incidental contact.

  • Butyl Rubber Gloves: For prolonged or immersive contact, butyl rubber gloves are recommended. They provide superior resistance to a wide range of organic solvents, including alcohols and ethers.[4]

  • Neoprene Gloves: Neoprene gloves offer good chemical and wear resistance and can be a suitable alternative.[6]

Important Considerations for Glove Selection:

  • Breakthrough Time (BTT): This is the time it takes for a chemical to permeate through the glove material. Always consult the manufacturer's chemical resistance data for specific breakthrough times.

  • Glove Thickness: Thicker gloves generally provide greater chemical resistance.[7]

  • Dexterity: The need for fine motor skills should be balanced with the level of protection required.

Lab Coats and Protective Clothing: A standard, long-sleeved lab coat should be worn to protect the skin and clothing from minor splashes.[8] For tasks with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is advised.[4] All protective clothing should be removed immediately if it becomes contaminated.[6]

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for exceeding exposure limits, respiratory protection is necessary.

  • Respirator Type: An air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.

  • Fit Testing: A proper fit is crucial for the respirator to be effective. Ensure you have been properly fit-tested for the model you are using.

PPE_Selection_Workflow cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection cluster_choices Specific Choices AssessTask Assess Task: - Quantity of chemical - Potential for splash/aerosol - Duration of task EyeProtection Eye/Face Protection AssessTask->EyeProtection Splash Risk? HandProtection Hand Protection AssessTask->HandProtection Contact Duration? BodyProtection Body Protection AssessTask->BodyProtection Splash Risk? RespiratoryProtection Respiratory Protection AssessTask->RespiratoryProtection Ventilation? Goggles Goggles EyeProtection->Goggles High SafetyGlasses Safety Glasses EyeProtection->SafetyGlasses Low ButylGloves Butyl Gloves HandProtection->ButylGloves Prolonged NitrileGloves Nitrile Gloves HandProtection->NitrileGloves Incidental LabCoat Lab Coat BodyProtection->LabCoat Low ChemApron Chemical Apron BodyProtection->ChemApron High Respirator OV Respirator RespiratoryProtection->Respirator Inadequate FumeHood Fume Hood RespiratoryProtection->FumeHood Adequate

Decision workflow for selecting appropriate PPE.

Operational Plans: From Handling to Disposal

A proactive approach to safety involves planning every step of the experimental workflow, from initial handling to final disposal.

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that the safety data sheet (SDS) for this compound has been reviewed and is readily accessible.[9] Confirm that all necessary PPE is available and in good condition.

  • Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize vapor inhalation.[9]

  • Transfers: When transferring the liquid, use appropriate tools such as a pipette or a funnel to avoid spills. Grounding and bonding of containers may be necessary to prevent static discharge when handling larger quantities.[10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Cleanup:

For a small spill (less than 1 liter) within a fume hood:

  • Alert Personnel: Notify others in the immediate area.[11]

  • Don PPE: Ensure you are wearing the appropriate PPE, including chemical splash goggles, gloves (butyl rubber recommended for cleanup), and a lab coat.[12]

  • Containment: If the liquid is flammable, eliminate all ignition sources.[13] Use a non-reactive absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[11][12] Do not use combustible materials like paper towels to absorb the initial spill.[11]

  • Absorption: Apply absorbent material over the spill, working from the outside in to minimize splashing.[12]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a compatible, sealable container for hazardous waste disposal.[12][13]

  • Decontamination: Clean the spill area with soap and water.[12]

  • Disposal: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[12]

  • Restock: Replenish any used items in the spill kit.[12]

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[14]

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill - Size? - Location? - Hazards? Spill->Assess SmallSpill Small Spill (<1L) in Fume Hood Assess->SmallSpill Minor LargeSpill Large Spill (>1L) or Outside Hood Assess->LargeSpill Major Alert Alert Others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Don PPE Contain Spill Absorb Spill Collect Waste Decontaminate Area Alert->Cleanup CallHelp Call Emergency Response Evacuate->CallHelp Cleanup:f0->Cleanup:f1 Cleanup:f1->Cleanup:f2 Cleanup:f2->Cleanup:f3 Cleanup:f3->Cleanup:f4 Dispose Dispose of Waste Cleanup:f4->Dispose

Procedural flow for chemical spill response.

First Aid for Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[6] Remove any contaminated clothing.[6] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

This compound is a non-halogenated organic solvent. [17] As such, it should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with organic solvents.[18][19] The container should have a secure, tight-fitting lid.[17]

  • Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[18][20] Do not use abbreviations.[18]

  • Segregation: Keep non-halogenated solvent waste separate from halogenated solvent waste.[17][21] Mixing these waste streams can significantly increase disposal costs.[17] Do not mix with strong acids, bases, or oxidizers.[20]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[19] The container must be kept closed except when adding waste.[18] Do not overfill the container; leave at least 1 inch of headspace.[19]

  • Request for Pickup: When the container is nearly full, follow your institution's procedures to request a hazardous waste pickup.[19][20]

By adhering to these detailed safety and handling protocols, you can confidently and responsibly utilize this compound in your research, contributing to a safer and more productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-Methoxycyclohexanol
Reactant of Route 2
(1S,2S)-2-Methoxycyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.